molecular formula C9H9NO4 B1625792 1-(4-Methoxy-2-nitrophenyl)ethanone CAS No. 67323-06-2

1-(4-Methoxy-2-nitrophenyl)ethanone

Cat. No.: B1625792
CAS No.: 67323-06-2
M. Wt: 195.17 g/mol
InChI Key: IOPKQYZGKNCNAB-UHFFFAOYSA-N
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Description

1-(4-Methoxy-2-nitrophenyl)ethanone is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxy-2-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6(11)8-4-3-7(14-2)5-9(8)10(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPKQYZGKNCNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50505479
Record name 1-(4-Methoxy-2-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67323-06-2
Record name 1-(4-Methoxy-2-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to 1-(4-Methoxy-2-nitrophenyl)ethanone (CAS: 67323-06-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Methoxy-2-nitrophenyl)ethanone, a valuable chemical intermediate in organic synthesis and potential candidate for further investigation in medicinal chemistry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its known and potential biological significance.

Core Chemical Data

This compound, also known as 4'-Methoxy-2'-nitroacetophenone, is an aromatic ketone with the chemical formula C₉H₉NO₄.[1][2] Its chemical structure consists of an acetophenone core substituted with a methoxy group at the para-position and a nitro group at the ortho-position of the phenyl ring.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 67323-06-2[2]
Molecular Formula C₉H₉NO₄[1][2]
Molecular Weight 195.17 g/mol [1][2]
Appearance Solid[3]

Synthesis and Experimental Protocols

Experimental Protocol: Nitration of an Acetophenone Derivative (Analogous Synthesis)

This protocol is adapted from the synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone and can be modified for the synthesis of this compound from 4-methoxyacetophenone.[4]

Materials:

  • 4-methoxyacetophenone

  • Nitric acid (concentrated)

  • Sulfuric acid (concentrated)

  • Dichloromethane (or other suitable solvent)

  • Ice bath

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve 4-methoxyacetophenone in a suitable solvent like dichloromethane in a round-bottom flask.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Nitrating Mixture Preparation: Slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.

  • Addition: Add the nitrating mixture dropwise to the cooled solution of 4-methoxyacetophenone with constant stirring, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified duration (e.g., 2 hours).[4]

  • Quenching: Carefully pour the reaction mixture over crushed ice with vigorous stirring.

  • Extraction: Separate the organic layer and extract the aqueous layer with the same solvent.

  • Washing: Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Logical Workflow for Synthesis:

G cluster_start Starting Materials cluster_process Reaction Steps cluster_workup Work-up & Purification 4-Methoxyacetophenone 4-Methoxyacetophenone Dissolution & Cooling Dissolution & Cooling 4-Methoxyacetophenone->Dissolution & Cooling Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Slow Addition of Nitrating Mixture Slow Addition of Nitrating Mixture Nitrating Mixture (HNO3/H2SO4)->Slow Addition of Nitrating Mixture Dissolution & Cooling->Slow Addition of Nitrating Mixture Reaction at Low Temperature Reaction at Low Temperature Slow Addition of Nitrating Mixture->Reaction at Low Temperature Quenching on Ice Quenching on Ice Reaction at Low Temperature->Quenching on Ice Extraction with Organic Solvent Extraction with Organic Solvent Quenching on Ice->Extraction with Organic Solvent Washing Washing Extraction with Organic Solvent->Washing Drying & Concentration Drying & Concentration Washing->Drying & Concentration Purification Purification Drying & Concentration->Purification This compound This compound Purification->this compound

Synthetic workflow for this compound.

Spectroscopic Data

While a comprehensive, publicly available dataset of all spectroscopic data for this compound is limited, some information can be inferred from related compounds and general chemical principles.

Table 2: Expected Spectroscopic Characteristics

TechniqueExpected Features
¹H NMR Signals corresponding to the acetyl protons (singlet, ~2.5 ppm), methoxy protons (singlet, ~3.9 ppm), and distinct aromatic protons with splitting patterns influenced by the ortho, meta, and para substitutions.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons (with shifts influenced by the electron-withdrawing nitro group and electron-donating methoxy group), and the methyl carbons of the acetyl and methoxy groups.
IR Spectroscopy Characteristic absorption bands for the carbonyl group (C=O) of the ketone, the nitro group (N-O stretching), and the C-O stretching of the methoxy group and aromatic ether.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 195.17 g/mol , along with characteristic fragmentation patterns.

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively studied. However, the broader class of acetophenones and nitroaromatic compounds are known to exhibit a wide range of pharmacological activities.[5][6]

Derivatives of acetophenone are recognized as important intermediates in the synthesis of various pharmaceuticals.[5] For instance, some acetophenone derivatives have shown potential as inhibitors of enzymes like catechol-O-methyltransferase (COMT), which is a target in the treatment of Parkinson's disease.[7]

Furthermore, compounds containing the nitroaromatic moiety are of significant interest in drug discovery, with applications as antimicrobial and anticancer agents.[8] The presence of both the acetophenone core and a nitro group suggests that this compound could serve as a scaffold for the development of novel therapeutic agents.

The biological relevance of related acetophenone derivatives in signaling pathways has been noted. For example, a bromo-hydroxy-methoxy-acetophenone derivative has been shown to suppress pro-inflammatory responses by blocking the NF-κB and MAPK signaling pathways in microglia, suggesting potential applications in neuroinflammatory diseases.[8] Another study on a benzochalcone derived from a methoxy-acetophenone structure demonstrated antimitotic activity by inhibiting tubulin polymerization and inducing apoptosis through the activation of caspase and MAPK signaling pathways.[6]

Potential Research Directions:

Given the structural motifs present in this compound, future research could explore its potential in the following areas:

  • Anticancer Activity: Investigation of its cytotoxic effects on various cancer cell lines and elucidation of the underlying mechanisms, potentially involving pathways like MAPK or apoptosis.

  • Antimicrobial Activity: Screening against a panel of pathogenic bacteria and fungi.

  • Enzyme Inhibition: Assessing its inhibitory activity against various enzymes implicated in disease, such as kinases or transferases.

Illustrative Signaling Pathway Potentially Modulated by Acetophenone Derivatives:

G cluster_pathway MAPK Signaling Pathway External Stimulus External Stimulus MAPKKK MAPKKK External Stimulus->MAPKKK Acetophenone Derivative Acetophenone Derivative MAPK MAPK Acetophenone Derivative->MAPK Inhibition MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK Transcription Factors Transcription Factors MAPK->Transcription Factors Cellular Response Cellular Response Transcription Factors->Cellular Response

Hypothetical inhibition of the MAPK signaling pathway.

Safety Information

Specific safety data for this compound is not extensively documented. However, based on the known hazards of similar chemical structures, appropriate safety precautions should be taken when handling this compound. Nitroaromatic compounds can be toxic and may have mutagenic properties. Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with potential as a versatile intermediate in organic synthesis. While its biological properties are yet to be fully explored, the presence of the acetophenone and nitroaromatic moieties suggests that it could be a valuable starting point for the development of new therapeutic agents. This technical guide provides a foundation of its known properties and a framework for its synthesis, encouraging further research into its potential applications in drug discovery and development.

References

1-(4-Methoxy-2-nitrophenyl)ethanone molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1-(4-Methoxy-2-nitrophenyl)ethanone

This guide provides a detailed overview of the chemical and physical properties of this compound, alongside a comparative analysis with its structural isomers. While specific experimental data for this compound is limited in publicly available literature, this document compiles relevant information on its synthesis and potential biological relevance by examining closely related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The molecular weight of this compound is 195.18 g/mol , as calculated from its chemical formula, C9H9NO4. Detailed physicochemical properties, alongside those of its isomers and related compounds, are presented in Table 1 for comparative analysis.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC9H9NO4195.18Not available
1-(4-Methoxy-3-nitrophenyl)ethanone[1]C9H9NO4195.186277-38-9
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone[2][3]C10H11NO5225.24101-32-0
1-(4-Methoxyphenyl)-2-(2-nitrophenyl)ethanone[4][5]C15H13NO4271.2758751-64-7
1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanoneC9H9NO5211.17418759-58-7

Synthesis and Experimental Protocols

Example Experimental Protocol: Synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone[2][7]
  • Nitration: A solution of 3,4-dimethoxyacetophenone (1,500 g) in 17% nitric acid (1,400 g) is prepared at a temperature of 5 to 10 °C.

  • This solution is then slowly added dropwise to a solution of 67% nitric acid (8430 g) and sodium nitrite (18 g). The addition is controlled to be completed within 2 to 3 hours.

  • The reaction mixture is stirred for an additional 1 to 2 hours at 5 to 10 °C after the dropwise addition is complete.

  • Work-up: Cold water (7.5 L) is added to dilute the reaction mixture, which is then stirred for 30 minutes.

  • The mixture is filtered, and the filter cake is washed with water (30 L).

  • The resulting solid product is re-suspended in water (7.5 L) and neutralized with aqueous sodium bicarbonate to a neutral pH.

  • The product is filtered again and washed with water (7 L).

  • Finally, the product is dried under reduced pressure to yield 3,4-dimethoxy-6-nitroacetophenone.

The following diagram illustrates the general workflow for the synthesis of a nitrated acetophenone derivative, based on the described protocol.

G cluster_synthesis Synthesis Workflow start Starting Material: 3,4-dimethoxyacetophenone nitration Nitration: Nitric acid, Sodium nitrite 5-10°C start->nitration 1 workup Work-up: Dilution, Filtration, Neutralization nitration->workup 2 product Final Product: 1-(4,5-dimethoxy-2-nitrophenyl)ethanone workup->product 3

A generalized workflow for the synthesis of a nitrated acetophenone derivative.

Potential Applications in Drug Development

The applications of this compound are not well-documented. However, the broader class of 4-methoxy acetophenones serves as key intermediates in various industries.[7]

  • Pharmaceutical Intermediates : 4-Methoxy acetophenone is utilized in the synthesis of various active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory drugs.[7] The introduction of a nitro group, as in this compound, could modulate its biological activity and provide a scaffold for novel therapeutics.

  • Organic Synthesis : These compounds are valuable building blocks in the synthesis of heterocyclic compounds, which are important in the development of dyes and agrochemicals.[7]

  • Fragrance and Flavor Industry : The parent compound, 4-methoxy acetophenone, is used in perfumes and as a flavoring agent.[7] However, the presence of a nitro group would likely alter the scent profile significantly.

Potential Involvement in Signaling Pathways

Direct evidence of this compound's involvement in cellular signaling is not available. However, studies on structurally related compounds suggest potential areas of investigation. For instance, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone , an acetophenone derivative, has been shown to suppress pro-inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways in activated microglia.[8] This suggests that other substituted methoxyphenyl ethanones could exhibit similar immunomodulatory effects. The MAPK signaling pathway is also known to be activated by compounds like 4-Methoxy-TEMPO.[9]

The following diagram illustrates the inhibitory effect of a related acetophenone derivative on the NF-κB and MAPK signaling pathways.

G cluster_pathway Inhibitory Action on NF-κB and MAPK Pathways stimulus Inflammatory Stimulus (e.g., LPS) mapk MAPK Pathway (JNK, p38) stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb response Pro-inflammatory Response: NO, Prostaglandins, Cytokines mapk->response nfkb->response inhibitor 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone inhibitor->mapk inhibitor->nfkb

Inhibition of NF-κB and MAPK pathways by a related acetophenone derivative.

Conclusion

This compound is a nitroaromatic compound with a calculated molecular weight of 195.18 g/mol . While specific experimental data and documented applications for this compound are scarce, its structural similarity to other biologically active and synthetically useful acetophenones suggests its potential as an intermediate in pharmaceutical and chemical manufacturing. The synthesis protocol for a related compound provides a potential starting point for its laboratory preparation. Furthermore, the observed anti-inflammatory activity of a similar molecule through the inhibition of key signaling pathways highlights a promising area for future research into the biological effects of this compound. Further investigation is warranted to fully characterize its properties and potential applications.

References

Technical Guide: Elucidation of the Structure of 1-(4-Methoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and spectroscopic characterization of 1-(4-Methoxy-2-nitrophenyl)ethanone. This compound, a substituted nitroaromatic ketone, serves as a valuable intermediate in organic synthesis and holds potential for further investigation in medicinal chemistry.

Chemical Structure and Properties

This compound, also known as 4'-methoxy-2'-nitroacetophenone, possesses the chemical formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol . The structure features a benzene ring substituted with a methoxy group, a nitro group, and an acetyl group. The relative positions of these functional groups are critical to its chemical reactivity and potential biological activity.

PropertyValue
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
IUPAC Name This compound
CAS Number 67323-06-2

Experimental Protocols

Synthesis via Nitration of 4-Methoxyacetophenone

A plausible and efficient method for the synthesis of this compound is the direct nitration of 4-methoxyacetophenone. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring. The methoxy group is an ortho-, para-director; however, the steric hindrance from the acetyl group favors nitration at the position ortho to the methoxy group.

Materials:

  • 4-Methoxyacetophenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Ethanol

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 4-methoxyacetophenone to chilled concentrated sulfuric acid while maintaining the temperature below 5°C.

  • Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 4-methoxyacetophenone in sulfuric acid, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

  • The crude product is then purified by recrystallization from ethanol to yield this compound as a crystalline solid.

G cluster_synthesis Synthesis Workflow 4-Methoxyacetophenone 4-Methoxyacetophenone Reaction Mixture Reaction Mixture 4-Methoxyacetophenone->Reaction Mixture Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Reaction Mixture Precipitation (Ice Water) Precipitation (Ice Water) Reaction Mixture->Precipitation (Ice Water) Filtration & Washing Filtration & Washing Precipitation (Ice Water)->Filtration & Washing Recrystallization (Ethanol) Recrystallization (Ethanol) Filtration & Washing->Recrystallization (Ethanol) This compound This compound Recrystallization (Ethanol)->this compound

A flowchart illustrating the synthesis of this compound.

Spectroscopic Data for Structure Elucidation

The structure of the synthesized compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) ¹³C NMR (Carbon NMR)
Chemical Shift (δ, ppm) Assignment
~2.6s, 3H (-COCH₃)
~3.9s, 3H (-OCH₃)
~7.2d, 1H (Ar-H)
~7.4dd, 1H (Ar-H)
~7.8d, 1H (Ar-H)

Note: The predicted chemical shifts are based on analogous structures and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~1700C=O stretchKetone
~1520 and ~1340Asymmetric and Symmetric N-O stretchNitro group
~1600, ~1480C=C stretchAromatic ring
~1250C-O stretchAryl ether
~2950C-H stretchMethyl groups
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

m/z Value Interpretation
195Molecular ion [M]⁺
180[M - CH₃]⁺
150[M - NO₂]⁺
135[M - NO₂ - CH₃]⁺
107[M - NO₂ - COCH₃]⁺

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented, related nitroaromatic compounds have shown a range of pharmacological effects. For instance, some nitro-substituted chalcones, which share the nitroacetophenone scaffold, have demonstrated anti-inflammatory and vasorelaxant properties.[1] These effects are often linked to the modulation of inflammatory pathways and the nitric oxide (NO) signaling cascade.[1] Furthermore, certain nitrocatechol derivatives act as inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters.[2]

Given the presence of the nitroaromatic moiety, a plausible area of investigation for this compound would be its interaction with cellular redox systems and inflammatory signaling pathways. The nitro group can undergo enzymatic reduction in biological systems, leading to the formation of reactive intermediates that can modulate cellular signaling. One such key pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, a central regulator of inflammation.

G cluster_pathway Hypothesized Signaling Pathway Stimulus Stimulus IKK_Complex IKK Complex Stimulus->IKK_Complex Activates p_IκBα p-IκBα IKK_Complex->p_IκBα Phosphorylates NF_κB_Activation NF-κB Activation p_IκBα->NF_κB_Activation Inflammatory_Response Inflammatory Response NF_κB_Activation->Inflammatory_Response Induces Nitroacetophenone This compound Nitroacetophenone->IKK_Complex Inhibits

A diagram of the hypothesized inhibitory effect on the NF-κB signaling pathway.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided protocols and data serve as a starting point for further synthesis, characterization, and investigation into the potential biological activities of this compound and its derivatives.

References

Technical Guide: Physicochemical Properties of 1-(4-Methoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-(4-Methoxy-2-nitrophenyl)ethanone, a key chemical intermediate in various synthetic pathways. The information is curated for professionals in research and development who require precise data for experimental design and implementation.

Core Physicochemical Data

The fundamental physical properties of this compound are summarized in the table below. These values are critical for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Melting Point 101-103 °C
Boiling Point (Predicted) 355.2 ± 22.0 °C at 760 mmHg
Appearance Yellow solid

Note: The boiling point is a predicted value and should be used as an estimate. Experimental determination is recommended for high-precision applications.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below. This procedure is based on established chemical literature and outlines the necessary steps for laboratory-scale production.

Synthesis of this compound

Materials:

  • 4-Methoxyacetophenone

  • Nitric acid (concentrated)

  • Sulfuric acid (concentrated)

  • Ice

  • Ethanol

  • Water (distilled)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. Maintain the temperature below 10 °C.

  • Nitration Reaction: Dissolve 4-Methoxyacetophenone in a minimal amount of concentrated sulfuric acid. Slowly add this solution dropwise to the cold nitrating mixture. The temperature of the reaction mixture should be carefully controlled and kept below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2-3 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: Pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring. This will cause the product to precipitate out of the solution.

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Recrystallization: The crude product can be purified by recrystallization from ethanol to yield pure this compound as a yellow solid.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Logical Workflow Diagram

The following diagram illustrates the key stages in the synthesis of this compound, providing a clear visual representation of the experimental workflow.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product start Start reagents 4-Methoxyacetophenone Nitric Acid Sulfuric Acid start->reagents nitration Nitration Reaction (<10 °C) reagents->nitration Slow Addition monitoring TLC Monitoring nitration->monitoring quenching Quenching on Ice monitoring->quenching filtration Vacuum Filtration quenching->filtration washing Washing with Water filtration->washing recrystallization Recrystallization (Ethanol) washing->recrystallization end Pure Product recrystallization->end

Caption: Synthesis workflow for this compound.

Technical Guide: Physicochemical Characterization of 1-(4-Methoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxy-2-nitrophenyl)ethanone, a substituted acetophenone, represents a key chemical intermediate in various synthetic pathways. Its structural features, comprising a methoxy group and a nitro group on the phenyl ring, make it a versatile building block in medicinal chemistry and material science. This technical guide provides a concise overview of the available physicochemical data for this compound, with a focus on its melting point. Due to the limited availability of experimental data in publicly accessible literature, this guide also furnishes a general protocol for melting point determination applicable to such aromatic ketones.

Physicochemical Properties

The accurate determination of physical constants is a cornerstone of chemical research and drug development, ensuring the identity and purity of synthesized compounds. For this compound (CAS Number: 67323-06-2), the available data is summarized below.

PropertyValueSource
CAS Number 67323-06-2[1]
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
Melting Point Data not available in cited sourcesN/A

Despite extensive searches, a specific, experimentally determined melting point for this compound could not be located in the reviewed scientific literature and chemical databases.

Experimental Protocol: Melting Point Determination

The following is a standard laboratory procedure for determining the melting point of a crystalline organic solid, such as an aromatic ketone. This method is widely applicable and serves as a reliable technique for characterizing newly synthesized or purified compounds.

Objective: To determine the melting point range of a solid organic compound using a capillary melting point apparatus.

Materials:

  • Sample of this compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle (if sample is not a fine powder)

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline sample using a clean, dry mortar and pestle.

    • Carefully tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.

    • Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup:

    • Turn on the melting point apparatus and allow it to stabilize.

    • If the approximate melting point is unknown, a preliminary rapid heating run can be performed to get an estimated range.

    • For an accurate measurement, set the heating rate to 1-2 °C per minute.

  • Measurement:

    • Insert the capillary tube containing the sample into the heating block of the apparatus.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue to heat slowly and record the temperature at which the last crystal melts (the end of the melting range).

    • The recorded melting point should be reported as a range.

  • Post-measurement:

    • Turn off the apparatus and allow it to cool.

    • Dispose of the used capillary tube in the designated glass waste container.

Logical Workflow for Compound Characterization

The process of identifying and characterizing a chemical compound like this compound follows a logical progression of steps, from initial synthesis to comprehensive analysis.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis and Purification cluster_characterization Physicochemical Characterization Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Characterize physical properties Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Confirm chemical structure Purity Purity Assessment (e.g., HPLC, TLC) Purification->Purity Determine sample purity

Caption: A logical workflow for the synthesis and characterization of a chemical compound.

This in-depth guide provides the currently available information on the melting point of this compound and a standardized protocol for its determination. For researchers engaged in the synthesis and application of this compound, experimental determination of its physical properties is a critical step for ensuring the quality and reliability of their work.

References

Technical Guide: Physicochemical Properties and Synthesis of 1-(4-Methoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties, specifically the boiling point, and a potential synthetic route for 1-(4-Methoxy-2-nitrophenyl)ethanone. This document is intended to serve as a valuable resource for professionals in research and development.

Physicochemical Data

The available quantitative data for this compound and a structurally related isomer are summarized in the table below for comparative analysis. It is critical to note that the boiling point for the target compound is a predicted value and has not been experimentally verified in the reviewed literature.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound67323-06-2C₉H₉NO₄195.17Not available445.4 ± 25.0 (Predicted)[1]
1-(4-Methoxy-3-nitrophenyl)ethanone6277-38-9C₉H₉NO₄195.1797-100[2]Not available

Experimental Protocols

Determination of Boiling Point

Apparatus:

  • Thiele tube

  • Thermometer (with appropriate range)

  • Small test tube (e.g., ignition tube)

  • Capillary tube (sealed at one end)

  • Heat-resistant oil (e.g., mineral oil, silicone oil)

  • Bunsen burner or heating mantle

  • Stand and clamps

Procedure:

  • Sample Preparation: Place a small amount (approximately 0.5 mL) of this compound into the small test tube.

  • Capillary Insertion: Insert the capillary tube into the test tube with the open end submerged in the liquid sample.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Thiele Tube Setup: Clamp the Thiele tube and fill it with heat-resistant oil to a level above the side arm.

  • Heating: Immerse the thermometer and the attached test tube into the oil in the Thiele tube. Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle.[3]

  • Observation: As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a rapid and continuous stream of bubbles is observed.

  • Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[3]

  • Recording: Record the temperature at this point. For accuracy, it is advisable to repeat the measurement.

Synthesis of this compound

A definitive, published experimental protocol for the direct synthesis of this compound was not identified in the literature search. However, a general method can be proposed based on the nitration of 4-methoxyacetophenone. The following is a representative procedure adapted from the synthesis of a similar compound, 1-(4,5-dimethoxy-2-nitrophenyl)ethanone.[4]

Materials:

  • 4-Methoxyacetophenone

  • Nitric acid (concentrated)

  • Sulfuric acid (concentrated)

  • Dichloromethane (or other suitable solvent)

  • Ice

  • Sodium bicarbonate solution

  • Water

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Reaction flask

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 4-methoxyacetophenone in a suitable solvent, such as dichloromethane, in a reaction flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture in an ice bath.

  • Nitration: Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) to the stirred solution of 4-methoxyacetophenone, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period to ensure the completion of the nitration reaction.

  • Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane.

  • Washing: Wash the organic layer sequentially with water and a dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by a final wash with water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be further purified by techniques such as recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the proposed synthesis workflow and a logical diagram for boiling point determination.

Synthesis_Workflow Synthesis Workflow for this compound cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product A 4-Methoxyacetophenone C Nitration Reaction A->C B Nitrating Mixture (HNO3 + H2SO4) B->C D Quenching (Ice Water) C->D Reaction Mixture E Extraction & Washing D->E F Drying & Concentration E->F G Crude Product F->G H Purification (Recrystallization/Chromatography) G->H I This compound H->I

Caption: Proposed synthesis workflow for this compound.

Boiling_Point_Determination Boiling Point Determination Logic A Start: Assemble Thiele Tube Apparatus B Gently Heat the Apparatus A->B C Observe for Rapid & Continuous Bubbles B->C C->B No D Remove Heat Source C->D Yes E Observe for Cessation of Bubbles & Liquid Entry into Capillary D->E E->E No F Record Temperature E->F Yes G End: Boiling Point Determined F->G

Caption: Logical workflow for the experimental determination of boiling point.

References

An In-depth Technical Guide on the Solubility of 1-(4-Methoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among these, solubility is a critical determinant of a drug's bioavailability and therapeutic efficacy. This technical guide focuses on the solubility characteristics of 1-(4-Methoxy-2-nitrophenyl)ethanone, providing a detailed overview of available data, experimental protocols for its determination, and a generalized workflow for solubility assessment.

Comparative Solubility Data of Related Nitrophenyl Ethanone Derivatives

To provide a relevant frame of reference, the following tables summarize the mole fraction solubility (x₁) of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in nine different organic solvents at temperatures ranging from 278.15 K to 318.15 K. This data is extracted from a study on the solid-liquid equilibrium of these compounds and serves as a useful proxy for estimating the potential solubility behavior of this compound.

Table 1: Mole Fraction Solubility (x₁) of 1-(3-nitrophenyl)ethanone in Various Solvents

Temperature (K)Methanol (10⁵x₁)Ethanol (10⁵x₁)n-Propanol (10⁵x₁)Isopropanol (10⁵x₁)Acetone (10⁴x₁)Acetonitrile (10⁴x₁)Ethyl Acetate (10⁴x₁)Toluene (10⁴x₁)Cyclohexane (10⁶x₁)
278.151.892.342.813.141.511.020.890.641.23
283.152.212.733.283.661.761.191.040.751.44
288.152.583.193.834.272.051.391.210.871.68
293.153.013.724.474.982.391.621.411.021.96
298.153.514.345.215.812.791.891.651.192.29
303.154.095.066.086.783.252.201.921.392.67
308.154.775.917.107.913.792.572.241.623.12
313.155.576.908.289.234.422.992.611.893.64
318.156.508.059.6610.775.163.493.052.204.24

Table 2: Mole Fraction Solubility (x₁) of 1-(4-nitrophenyl)ethanone in Various Solvents

Temperature (K)Methanol (10⁵x₁)Ethanol (10⁵x₁)n-Propanol (10⁵x₁)Isopropanol (10⁵x₁)Acetone (10⁴x₁)Acetonitrile (10⁴x₁)Ethyl Acetate (10⁴x₁)Toluene (10⁴x₁)Cyclohexane (10⁶x₁)
278.152.983.684.414.902.361.601.391.001.92
283.153.484.305.155.722.761.871.631.182.25
288.154.065.026.016.683.222.181.901.372.63
293.154.745.867.017.793.752.542.211.603.06
298.155.536.848.189.094.382.962.581.863.57
303.156.457.989.5510.615.113.463.012.174.16
308.157.529.3111.1412.385.964.033.512.534.85
313.158.7810.8612.9914.446.954.704.092.955.66
318.1510.2412.6715.1616.858.115.484.773.446.60

Data adapted from a study on the solid-liquid equilibrium of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone.[1]

Experimental Protocols for Solubility Determination

A standardized and rigorous experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following methodology is based on the guidelines for Biopharmaceutics Classification System (BCS) biowaivers and represents a widely accepted approach.[2]

Objective

To determine the equilibrium solubility of an Active Pharmaceutical Ingredient (API) in aqueous media over a specified pH range.

Materials and Equipment
  • API (e.g., this compound)

  • pH buffers (typically pH 1.2, 4.5, and 6.8)

  • Temperature-controlled orbital shaker or water bath

  • Centrifuge

  • Filtration apparatus (with appropriate non-adsorptive filters)

  • Calibrated pH meter

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or a suitable validated analytical method for quantification

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of the API to flasks containing the different pH buffers. The excess solid should be visible to ensure saturation.

    • A minimum of three replicate flasks should be prepared for each pH condition.

  • Equilibration:

    • Place the flasks in a temperature-controlled shaker set at 37 ± 1 °C.

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to reach equilibrium. The time to reach equilibrium should be established in preliminary studies by sampling at different time points until the concentration plateaus.[2]

  • Sample Collection and Preparation:

    • After equilibration, allow the flasks to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Immediately separate the dissolved API from the undissolved solid by centrifugation or filtration to prevent precipitation.[2]

    • If necessary, dilute the clarified sample with the appropriate mobile phase or solvent to fall within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the concentration of the API in the prepared samples using a validated analytical method, such as HPLC.

    • Record the pH of the solution at the end of the experiment.

  • Data Reporting:

    • Report the solubility in mg/mL.

    • The mean and relative standard deviation for the replicate determinations at each pH should be calculated. A relative standard deviation of not more than 10% is generally considered acceptable.[2]

Visualizing the Experimental Workflow

To further elucidate the experimental process, the following diagram illustrates the key steps in determining the equilibrium solubility of a compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis cluster_reporting Reporting prep_api Weigh Excess API combine Add API to Buffers (in triplicate) prep_api->combine prep_buffer Prepare pH Buffers (e.g., 1.2, 4.5, 6.8) prep_buffer->combine shake Agitate at 37°C (e.g., 24-72h) combine->shake sample Withdraw Supernatant shake->sample separate Centrifuge or Filter sample->separate dilute Dilute Sample (if necessary) separate->dilute quantify Quantify Concentration (e.g., HPLC) dilute->quantify report Report Solubility (mg/mL) & pH Verification quantify->report

Caption: Workflow for Equilibrium Solubility Determination.

This systematic approach ensures the generation of high-quality, reliable solubility data, which is fundamental for informed decision-making in the drug development pipeline. The provided comparative data and detailed experimental protocol offer a solid foundation for researchers working with this compound and related compounds.

References

Spectroscopic Profile of 1-(4-Methoxy-2-nitrophenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(4-Methoxy-2-nitrophenyl)ethanone, a valuable intermediate in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on the analysis of its isomers and known spectral characteristics of its constituent functional groups. Detailed experimental protocols for obtaining such data are also provided.

Chemical Structure and Properties

IUPAC Name: this compound CAS Number: 67323-06-2 Molecular Formula: C₉H₉NO₄ Molecular Weight: 195.17 g/mol

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, including 1-(4-methoxy-3-nitrophenyl)ethanone and 1-(4,5-dimethoxy-2-nitrophenyl)ethanone, and established principles of spectroscopic interpretation.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.0d1HAr-H (ortho to acetyl)
~ 7.2 - 7.4d1HAr-H (ortho to nitro)
~ 7.0 - 7.1dd1HAr-H (meta to both)
~ 3.9s3H-OCH₃
~ 2.6s3H-C(O)CH₃
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~ 195 - 200C=O (acetyl)
~ 160 - 165C-OCH₃
~ 145 - 150C-NO₂
~ 130 - 135Ar-C (quaternary)
~ 125 - 130Ar-CH
~ 115 - 120Ar-CH
~ 105 - 110Ar-CH
~ 55 - 60-OCH₃
~ 25 - 30-C(O)CH₃
FT-IR (Fourier-Transform Infrared) Spectroscopy

Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumC-H stretch (aromatic)
~ 2950 - 2850MediumC-H stretch (aliphatic)
~ 1700 - 1680StrongC=O stretch (ketone)
~ 1600 - 1580Medium-StrongC=C stretch (aromatic)
~ 1530 - 1500StrongN-O asymmetric stretch (nitro)
~ 1350 - 1330StrongN-O symmetric stretch (nitro)
~ 1250 - 1200StrongC-O stretch (aryl ether)
~ 850 - 800StrongC-H out-of-plane bend (aromatic)
Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

m/zRelative IntensityPossible Fragment
195High[M]⁺ (Molecular Ion)
180High[M - CH₃]⁺
150Medium[M - NO₂]⁺
135Medium[M - CH₃ - NO₂]⁺
107Medium[C₇H₇O]⁺
43High[CH₃CO]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a spectral width of approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with a spectral width of approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40-300 amu.

  • Data Acquisition: Acquire the mass spectrum, recording the relative abundance of each ion.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Data NMR->NMR_Data IR_Data IR Spectral Data IR->IR_Data MS_Data Mass Spectral Data MS->MS_Data Structure_Elucidation Structure Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

Technical Guide: 13C NMR Analysis of 1-(4-Methoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 1-(4-Methoxy-2-nitrophenyl)ethanone, a key intermediate in various synthetic applications. This document is intended for researchers, chemists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and purity assessment of small molecules.

Introduction to 13C NMR in Structural Analysis

Carbon-13 NMR spectroscopy is a powerful, non-destructive analytical technique used to determine the carbon framework of an organic molecule. By measuring the magnetic properties of 13C nuclei, the technique provides invaluable information on the number of non-equivalent carbon atoms and their chemical environments within a molecule. This data is critical for confirming molecular structure, identifying isomers, and assessing sample purity. In the context of pharmaceutical development, 13C NMR is an essential tool for the characterization of active pharmaceutical ingredients (APIs) and their intermediates.

Molecular Structure and Carbon Environment

This compound features a benzene ring with three substituents: an acetyl group (-COCH3), a nitro group (-NO2), and a methoxy group (-OCH3). The positions of these groups create a unique electronic environment for each carbon atom in the molecule, resulting in a distinct and predictable 13C NMR spectrum. The electron-withdrawing effects of the nitro and acetyl groups, combined with the electron-donating effect of the methoxy group, lead to a wide dispersion of chemical shifts for the aromatic carbons.

Caption: Chemical structure of this compound with carbon numbering.

Experimental Protocol: 13C NMR Spectroscopy

A standardized protocol is crucial for acquiring high-quality, reproducible 13C NMR spectra. The following methodology outlines the key steps for the analysis of this compound.

3.1 Sample Preparation

  • Sample Weighing: Accurately weigh approximately 15-25 mg of the this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl3) is a common and effective solvent for this compound.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Securely cap the NMR tube and gently vortex or invert it until the sample is fully dissolved, ensuring a homogenous solution.

  • Referencing (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0.0 ppm). However, modern spectrometers can also reference the spectrum to the residual solvent peak (e.g., CDCl3 at 77.16 ppm).

3.2 Instrumentation and Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Technique: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 or similar pulse program) should be performed.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees to allow for faster repetition rates.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds to ensure proper T1 relaxation for all carbon nuclei, which is important for quantitative analysis.

    • Number of Scans: 512 to 2048 scans, depending on the sample concentration and desired signal-to-noise ratio.

    • Temperature: Standard probe temperature (e.g., 298 K).

3.3 Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm or the solvent peak to its known chemical shift (CDCl3: 77.16 ppm).

  • Peak Picking: Identify all significant peaks in the spectrum and record their chemical shifts in parts per million (ppm).

13C NMR Spectral Data

The 13C NMR spectrum of this compound was acquired in CDCl3. The observed chemical shifts are summarized in the table below. The assignments are based on established chemical shift principles and data from referenced literature.

Carbon AtomChemical Shift (δ, ppm)Assignment / Description
C8199.8Carbonyl Carbon (C=O)
C4163.1Aromatic C-O (Methoxy)
C2149.5Aromatic C-N (Nitro)
C1135.2Aromatic C-C (Acetyl)
C6129.8Aromatic C-H
C5118.9Aromatic C-H
C3116.4Aromatic C-H
C956.3Methoxy Carbon (-OCH3)
C729.8Acetyl Methyl (-CH3)

Data referenced from the Ph.D. Thesis of Sara M. E. Mazzanti, Georgia Institute of Technology, 2009.

Data Interpretation and Workflow

The interpretation of the 13C NMR spectrum involves assigning each observed peak to a specific carbon atom in the molecule. This process follows a logical workflow, starting from the acquisition of the spectrum to the final structural confirmation.

interpretation_workflow A Sample Preparation (Dissolution in CDCl3) B 13C NMR Data Acquisition (Proton Decoupled) A->B Load Sample C Data Processing (FT, Phasing, Referencing) B->C Raw FID D Peak Identification (9 Unique Signals Observed) C->D Processed Spectrum E Chemical Shift Analysis D->E F Assignment of Quaternary Carbons (C1, C2, C4, C8) E->F G Assignment of Protonated Carbons (C3, C5, C6, C7, C9) E->G H Structural Confirmation F->H G->H

Caption: Workflow for the structural elucidation of this compound via 13C NMR.

The spectrum shows nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

  • Downfield Region (>160 ppm): The peak at 199.8 ppm is characteristic of a ketone carbonyl carbon (C8). The signal at 163.1 ppm is assigned to the aromatic carbon attached to the electron-donating methoxy group (C4).

  • Aromatic Region (110-150 ppm): The carbon bearing the nitro group (C2) is significantly deshielded and appears at 149.5 ppm. The remaining aromatic carbons (C1, C3, C5, C6) are assigned based on substitution patterns and expected electronic effects.

  • Upfield Region (< 80 ppm): The peak at 56.3 ppm is typical for a methoxy carbon (C9). The most upfield signal at 29.8 ppm corresponds to the methyl carbon of the acetyl group (C7).

This detailed analysis confirms the structure of this compound and demonstrates the utility of 13C NMR as a primary tool for structural verification in a research and development setting.

Technical Guide: FT-IR Spectrum Analysis of 1-(4-Methoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-(4-methoxy-2-nitrophenyl)ethanone. It details the expected vibrational frequencies, provides a comprehensive experimental protocol for sample analysis, and illustrates key concepts through structured diagrams.

Introduction to FT-IR Spectroscopy and the Target Compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of organic and inorganic compounds.[1][2] The method measures the absorption of infrared radiation by a sample, which induces molecular vibrations at specific frequencies corresponding to the bonds present in the molecule.[2][3]

The target compound, this compound, is a substituted acetophenone. Its structure incorporates several key functional groups: an aryl ketone, a nitro group, a methoxy group, and a substituted aromatic ring. Each of these groups exhibits characteristic absorption bands in the IR spectrum, allowing for a detailed structural confirmation.

Molecular Structure and Key Functional Groups

The chemical structure of this compound is fundamental to understanding its FT-IR spectrum. The primary vibrational modes are associated with the following functional groups:

  • Aryl Ketone (C=O): The carbonyl group of the ethanone moiety attached to the aromatic ring.

  • Nitro Group (NO₂): The nitro substituent on the benzene ring.

  • Methoxy Group (-OCH₃): The ether linkage and the associated methyl group.

  • Substituted Aromatic Ring: The benzene ring itself, with its characteristic C=C and C-H vibrations.

  • Methyl Group (CH₃): The terminal methyl of the ethanone group.

Caption: Molecular structure with key functional groups highlighted.

Predicted FT-IR Spectral Data

The vibrational frequencies for this compound can be predicted by analyzing its constituent functional groups. The electronic effects of the substituents (electron-withdrawing nitro group and electron-donating methoxy group) influence the exact positions of these bands.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3100 - 3000Aromatic C-HC-H StretchingMedium to Weak
2980 - 2850Aliphatic C-HC-H Stretching (in -CH₃, -OCH₃)Medium to Weak
~1700Aryl Ketone (C=O)C=O StretchingStrong
1610 - 1580Aromatic C=CC=C Ring StretchingMedium
1550 - 1510Nitro (NO₂)Asymmetric StretchingStrong
1475 - 1440Aromatic C=CC=C Ring StretchingMedium
1360 - 1330Nitro (NO₂)Symmetric StretchingStrong
1280 - 1240Aryl Ether (Ar-O-C)Asymmetric C-O-C StretchingStrong
1180 - 1150Aryl KetoneC-C(=O)-C Stretching/BendingMedium
1050 - 1010Aryl Ether (Ar-O-C)Symmetric C-O-C StretchingMedium
850 - 800Aromatic C-HC-H Out-of-plane BendingStrong

Note: These are expected ranges. The exact values can vary based on the physical state of the sample and intermolecular interactions.

Analysis of Key Peaks:

  • Carbonyl (C=O) Stretching: The strong absorption band around 1700 cm⁻¹ is characteristic of an aryl ketone. Its position is influenced by conjugation with the aromatic ring.

  • Nitro (NO₂) Stretching: The presence of two strong bands, one for asymmetric stretching (~1530 cm⁻¹) and one for symmetric stretching (~1345 cm⁻¹), is a definitive indicator of the nitro group.

  • Ether (C-O) Stretching: A strong, distinct peak around 1260 cm⁻¹ is expected for the aryl-O stretching of the methoxy group.

  • Aromatic Region: Multiple bands between 1610-1440 cm⁻¹ correspond to the C=C stretching vibrations within the benzene ring. The substitution pattern on the ring influences the C-H out-of-plane bending bands observed in the fingerprint region (below 1000 cm⁻¹).

Experimental Protocol: Solid Sample Analysis via Thin Film Method

This protocol outlines the "Thin Solid Film" method for obtaining an FT-IR spectrum of a solid organic compound like this compound.[4] This method is often preferred for its simplicity and speed.

Materials:

  • This compound sample (~20-50 mg)

  • Volatile solvent (e.g., methylene chloride or acetone)

  • FT-IR spectrometer

  • Salt plates (e.g., NaCl or KBr)

  • Pipette or dropper

  • Beaker or small vial

  • Desiccator for storing salt plates

Procedure:

  • Sample Preparation:

    • Place a small amount (approx. 50 mg) of the solid sample into a clean vial.[4]

    • Add a few drops of a suitable volatile solvent (e.g., methylene chloride) to completely dissolve the solid.[4]

  • Film Casting:

    • Obtain a clean, dry salt plate from a desiccator.

    • Using a pipette, place one or two drops of the prepared solution onto the surface of the salt plate.[4]

    • Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound will remain on the plate.[4]

  • Spectrum Acquisition:

    • Place the salt plate into the sample holder of the FT-IR spectrometer.

    • First, run a background scan without the sample to account for atmospheric CO₂ and H₂O, as well as any instrumental noise.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Analyze the resulting spectrum to identify the key absorption bands.

    • Compare the observed peak positions with known correlation tables and reference spectra to confirm the functional groups.

  • Cleaning:

    • After analysis, clean the salt plate thoroughly with a suitable solvent (like acetone) and return it to the desiccator to prevent damage from atmospheric moisture.[4]

FT-IR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Interpretation dissolve Dissolve Solid Sample in Volatile Solvent cast Cast Solution onto Salt Plate dissolve->cast evaporate Evaporate Solvent to Form Thin Film cast->evaporate background Run Background Scan (No Sample) evaporate->background sample Run Sample Scan background->sample ratio Generate Spectrum (Sample / Background) sample->ratio identify Identify Peak Positions (Wavenumbers) ratio->identify assign Assign Peaks to Functional Groups identify->assign confirm Confirm Molecular Structure assign->confirm

Caption: General workflow for FT-IR analysis of a solid sample.

Conclusion

The FT-IR spectrum of this compound provides a wealth of structural information. The definitive and strong absorption bands for the carbonyl, nitro, and ether functional groups serve as reliable markers for confirming the molecule's identity. By following a standardized experimental protocol, researchers can obtain a high-quality spectrum that, when correctly interpreted, validates the chemical structure of this important synthetic intermediate.

References

An In-depth Technical Guide to the Safety and Handling of 1-(4-Methoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides comprehensive safety and handling information for 1-(4-Methoxy-2-nitrophenyl)ethanone (CAS No. 50630-54-1), a compound utilized in chemical research and drug development. The intended audience for this document includes researchers, scientists, and professionals involved in the handling, storage, and use of this chemical.

Chemical and Physical Properties

This compound is a nitroaromatic ketone. Key identification and property data are summarized below.

PropertyValue
CAS Number 50630-54-1
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Appearance Solid
Synonyms 4'-Methoxy-2'-nitroacetophenone

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with skin, eye, and respiratory irritation.

GHS Classification
Hazard ClassCategoryHazard Statement
Skin Corrosion / Irritation2H315
Serious Eye Damage / Eye Irritation2AH319
Specific Target Organ Toxicity (Single Exposure)3H335
GHS Label Elements
  • Pictogram:

    • alt text

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).

    • Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse).

    • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).

    • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Quantitative Safety Data

Experimental Protocols for Safe Handling

The following protocols are recommended for handling this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following minimum PPE is required:

  • Eye Protection: Chemical safety goggles or a face shield (if there is a splash hazard) that meets EN166 standards.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) of a suitable thickness. Gloves must be inspected prior to use and replaced if damaged.

  • Body Protection: A standard laboratory coat. For larger quantities, consider a chemical-resistant apron or suit.

  • Respiratory Protection: If handling outside of a ventilated enclosure (e.g., fume hood) or if dust is generated, a NIOSH/MSHA approved respirator with an appropriate particulate filter is necessary.

Engineering Controls
  • Work should be performed in a well-ventilated area.

  • A chemical fume hood is the preferred engineering control for weighing, transferring, and other manipulations that could generate dust or aerosols.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Weighing and Dispensing Protocol
  • Ensure all necessary PPE is worn correctly.

  • Perform the weighing operation inside a chemical fume hood or a ventilated balance enclosure to contain any dust.

  • Use a spatula or other appropriate tool to carefully transfer the solid. Avoid scooping actions that could aerosolize the powder.

  • Close the container tightly immediately after use.

  • Clean any minor spills on the balance and surrounding area immediately with a damp cloth (if compatible with the substance) or as per the spill cleanup protocol.

  • Decontaminate tools and the work surface after completion.

Storage
  • Store in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

  • Store locked up to prevent unauthorized access.

Spill and Waste Disposal
  • Spill Cleanup:

    • Evacuate non-essential personnel from the area.

    • Wear appropriate PPE, including respiratory protection.

    • Avoid generating dust. Moisten the spilled material with a suitable, non-reactive solvent if necessary to prevent it from becoming airborne.

    • Carefully sweep or scoop the material into a suitable, labeled container for disposal.

    • Clean the spill area with a detergent and water solution, and collect the cleaning materials for disposal.

  • Waste Disposal:

    • Dispose of the chemical and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain. Contact a licensed professional waste disposal service.

Visualized Workflow

As specific biological signaling pathways for this compound are not documented, the following diagram illustrates a critical safety workflow for handling potentially hazardous chemical powders in a research setting.

GHS_Handling_Workflow start Start: New Chemical Handling sds_review Review Safety Data Sheet (SDS) - Hazards (H-statements) - Precautions (P-statements) start->sds_review risk_assessment Conduct Risk Assessment - Quantity? - Procedure? - Environment? sds_review->risk_assessment ppe_select Select Appropriate PPE - Gloves - Eye Protection - Lab Coat - Respirator? risk_assessment->ppe_select eng_controls Identify Engineering Controls - Fume Hood? - Ventilated Enclosure? risk_assessment->eng_controls handling_procedure Perform Chemical Handling (Weighing, Transfer, Reaction) ppe_select->handling_procedure eng_controls->handling_procedure spill_check Spill Occurred? handling_procedure->spill_check cleanup Follow Spill Cleanup Protocol spill_check->cleanup Yes waste Segregate & Label Waste (Solid, Liquid, Contaminated PPE) spill_check->waste No cleanup->waste storage Store Chemical Properly (Cool, Dry, Ventilated, Locked) waste->storage end End of Procedure storage->end

Caption: General workflow for safely handling potentially hazardous chemical powders.

Technical Guide to 1-(4-Methoxy-2-nitrophenyl)ethanone: A Note on Data Availability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

A comprehensive search for the Material Safety Data Sheet (MSDS) for the compound 1-(4-Methoxy-2-nitrophenyl)ethanone (CAS No. 29925-36-2) did not yield a specific document for this exact chemical. The information available pertains to structurally similar but distinct compounds. Due to the critical importance of precise data in a research and development setting, this guide will outline the typical information found in an MSDS and provide general safety considerations for handling related nitroaromatic compounds.

It is imperative to obtain the specific MSDS from the manufacturer or supplier before handling this compound. The data from related compounds should not be used as a direct substitute, as minor structural variations can lead to significant differences in chemical and toxicological properties.

General Safety and Handling Information for Nitroaromatic Compounds

Nitroaromatic compounds, as a class, warrant careful handling due to their potential for reactivity and biological activity. The following sections detail the type of information that a comprehensive MSDS for this compound would provide.

Section 1: Identification

This section would provide the primary identifiers for the chemical, including its name, synonyms, CAS number, and supplier details.

Identifier Information
Chemical NameThis compound
Synonyms4'-Methoxy-2'-nitroacetophenone
CAS Number29925-36-2
Molecular FormulaC₉H₉NO₄
Molecular Weight195.17 g/mol
Section 2: Hazard(s) Identification

An MSDS for a compound like this compound would likely include hazard classifications based on experimental data. For related nitroaromatic compounds, common hazards include:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: May cause skin and serious eye irritation.

  • Sensitization: Potential for allergic skin reactions.

  • Carcinogenicity: Some nitroaromatic compounds are suspected of causing cancer.[1]

  • Specific Target Organ Toxicity: Potential for effects on specific organs through single or repeated exposure.

The GHS pictograms that might be associated with such a compound could include an exclamation mark for irritation and a health hazard symbol for more severe effects.

Section 3: Composition/Information on Ingredients

This section would confirm the purity of the substance and list any hazardous impurities.

Section 4: First-Aid Measures

Standard first-aid procedures for chemical exposure would be detailed here. For related compounds, the advice is generally as follows:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Immediately wash off with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Section 5: Fire-Fighting Measures

This section would outline suitable extinguishing media and specific hazards. Nitro compounds can be combustible and may produce toxic gases, such as nitrogen oxides, upon combustion.

Section 6: Accidental Release Measures

Procedures for cleaning up spills would be provided, emphasizing the need for personal protective equipment (PPE) and proper disposal of waste.

Section 7: Handling and Storage

Recommendations for safe handling and storage would be included. For similar compounds, this typically involves:

  • Handling: Use in a well-ventilated area, wear appropriate PPE, and avoid creating dust.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Section 8: Exposure Controls/Personal Protection

This section would specify occupational exposure limits (if established) and detail the necessary personal protective equipment.

Protection Type Recommendation
Eye/Face Protection Wear safety glasses with side-shields or goggles.
Skin Protection Wear impervious gloves and protective clothing.
Respiratory Protection Use a NIOSH-approved respirator if ventilation is inadequate.
Section 9: Physical and Chemical Properties

This section would contain quantitative data on the physical and chemical properties of the substance. While specific data for this compound is not available, a representative table is shown below.

Property Value
Appearance Data not available
Odor Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Flash Point Data not available
Auto-ignition Temperature Data not available
Section 10: Stability and Reactivity

Information on the chemical stability and reactivity of the substance would be provided. Nitroaromatic compounds can be reactive and may be incompatible with strong oxidizing agents and bases.

Section 11: Toxicological Information

This section is critical for researchers and would contain detailed toxicological data, such as:

Toxicity Metric Value
LD50 Oral Data not available
LD50 Dermal Data not available
LC50 Inhalation Data not available
Carcinogenicity Data not available
Mutagenicity Data not available
Teratogenicity Data not available
Experimental Protocols and Signaling Pathways

Logical Workflow for Chemical Safety Assessment

For any new or uncharacterized compound in a research setting, a logical workflow for safety assessment should be followed. The diagram below illustrates this general process.

General Workflow for Chemical Safety Assessment A Obtain Compound and Specific MSDS B Review Physical and Chemical Properties A->B C Assess Toxicological Data (LD50, Carcinogenicity, etc.) B->C D Determine Required Personal Protective Equipment (PPE) C->D E Develop Standard Operating Procedure (SOP) for Handling D->E F Conduct Experiment with Appropriate Safety Measures E->F G Proper Waste Disposal F->G H Review and Update SOP as needed F->H

Caption: A generalized workflow for ensuring the safe handling of chemicals in a research environment.

References

An In-Depth Technical Guide to 4'-Methoxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 4'-Methoxy-3'-nitroacetophenone, a key intermediate in synthetic organic chemistry with potential applications in medicinal chemistry. This document details its synthesis, spectral characteristics, safety protocols, and its role as a precursor to pharmacologically active molecules.

Chemical and Physical Properties

4'-Methoxy-3'-nitroacetophenone is a substituted acetophenone characterized by the presence of a methoxy and a nitro group on the phenyl ring. These functional groups significantly influence its chemical reactivity and physical properties.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference(s)
CAS Number 6277-38-9[1][2][3]
Molecular Formula C₉H₉NO₄[1][2][4]
Molecular Weight 195.17 g/mol [2][3]
Appearance White to yellow crystalline powder[5]
Melting Point 97-100 °C[3][6]
Boiling Point 315.1 ± 22.0 °C (Predicted)[6]
Solubility Sparingly soluble in water.[5]
LogP (Octanol/Water) 1.4[5]
EINECS Number 228-476-7[5]

Spectroscopic Data

The structural elucidation of 4'-Methoxy-3'-nitroacetophenone is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H and ¹³C NMR Spectral Data

NucleusChemical Shift (δ, ppm)MultiplicitySolvent
¹H NMR ~8.3dCDCl₃
~7.9ddCDCl₃
~7.2dCDCl₃
~4.0sCDCl₃
~2.6sCDCl₃
¹³C NMR ~195sCDCl₃
~155sCDCl₃
~140sCDCl₃
~133dCDCl₃
~131sCDCl₃
~126dCDCl₃
~115dCDCl₃
~57qCDCl₃
~27qCDCl₃

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. The data presented is a representative compilation from various sources.[7][8]

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

Spectroscopic TechniqueKey Peaks/Fragments
IR (KBr, cm⁻¹) ~1680 (C=O stretch), ~1520 & ~1340 (NO₂ stretch, asymmetric and symmetric), ~1270 (C-O-C stretch), ~2900-3100 (C-H stretch)
Mass Spectrometry (m/z) 195 (M+), 180, 150, 134, 107, 77

Note: The IR and MS data are characteristic of the compound's functional groups and molecular structure.[4][9]

Synthesis and Purification

4'-Methoxy-3'-nitroacetophenone is most commonly synthesized via the electrophilic nitration of 4'-methoxyacetophenone.[6]

Experimental Protocol: Synthesis

Reaction Scheme:

G reactant 4'-Methoxyacetophenone reagents HNO₃ / H₂SO₄(Nitrating Mixture) reactant->reagents product 4'-Methoxy-3'-nitroacetophenone reagents->product

Figure 1: Synthesis of 4'-Methoxy-3'-nitroacetophenone.

Materials:

  • 4'-Methoxyacetophenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Ethanol

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid and cool the flask in an ice-salt bath to below 0 °C.

  • Slowly add 4'-methoxyacetophenone dropwise to the cooled sulfuric acid while maintaining the temperature below 5 °C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 4'-methoxyacetophenone in sulfuric acid, ensuring the reaction temperature does not exceed 5-10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes.

  • Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.

  • The solid product will precipitate out of the solution.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

This protocol is adapted from a general procedure for the nitration of acetophenones.

Experimental Protocol: Purification

Procedure:

  • The crude 4'-Methoxy-3'-nitroacetophenone can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Biological Activity and Applications in Drug Development

Direct studies on the biological activity of 4'-Methoxy-3'-nitroacetophenone are limited in the available scientific literature. However, its significance in drug development lies in its role as a versatile precursor for the synthesis of various heterocyclic compounds with demonstrated pharmacological activities.

Precursor for Pharmacologically Active Compounds

4'-Methoxy-3'-nitroacetophenone is a key building block for the synthesis of chalcones, flavones, and other related compounds. The nitro group can be readily reduced to an amino group, which can then be further modified to introduce diverse functionalities. This makes it a valuable intermediate for generating libraries of compounds for drug screening.

G start 4'-Methoxy-3'- nitroacetophenone reduction Reduction of Nitro Group (e.g., SnCl₂/HCl or H₂/Pd-C) start->reduction amino_intermediate 3'-Amino-4'- methoxyacetophenone reduction->amino_intermediate chalcone_synthesis Claisen-Schmidt Condensation (with aromatic aldehydes) amino_intermediate->chalcone_synthesis chalcones Substituted Chalcones chalcone_synthesis->chalcones biological_activity Antimicrobial, Anticancer, Anti-inflammatory Activities chalcones->biological_activity

Figure 2: Synthetic utility of 4'-Methoxy-3'-nitroacetophenone.

Biological Activities of Derivatives

Derivatives of 4'-Methoxy-3'-nitroacetophenone, particularly chalcones and semicarbazones, have been reported to exhibit a range of biological activities, including:

  • Antimicrobial Activity: Many chalcone derivatives synthesized from this precursor have shown promising activity against various strains of bacteria and fungi.

  • Anticancer Activity: The cytotoxic effects of some of these derivatives have been evaluated against different cancer cell lines.[10]

  • Anti-inflammatory Activity: Certain derivatives have been investigated for their potential to modulate inflammatory pathways.

The presence of the methoxy and a modifiable amino group (from the nitro group) allows for the fine-tuning of the electronic and steric properties of the final molecules, which is crucial for optimizing their interaction with biological targets.

As there is no direct evidence of 4'-Methoxy-3'-nitroacetophenone being involved in a specific signaling pathway, a diagram for this is not provided. Research efforts are focused on its synthetic applications rather than its own biological effects.

Safety and Handling

4'-Methoxy-3'-nitroacetophenone should be handled with appropriate safety precautions in a laboratory setting.

Table 4: Hazard and Safety Information

AspectInformationReference(s)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[6]
GHS Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[6]
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves, lab coat.[11]
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.[11]
Incompatible Materials Strong oxidizing agents.[11]

Conclusion

4'-Methoxy-3'-nitroacetophenone is a valuable and versatile intermediate in organic synthesis. Its well-defined chemical and physical properties, along with a straightforward synthetic route, make it an important building block for the creation of diverse molecular scaffolds. While the direct biological activity of this compound is not extensively studied, its role as a precursor to a wide range of pharmacologically active compounds, particularly in the fields of antimicrobial and anticancer research, is firmly established. This guide provides essential technical information for researchers and drug development professionals working with this compound, highlighting its potential in the discovery of new therapeutic agents.

References

An In-depth Technical Guide to 1-(4-Methoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Methoxy-2-nitrophenyl)ethanone, a nitroaromatic organic compound. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates a probable synthetic route based on established chemical principles and analogous reactions. Physicochemical properties, compiled from available data for the target compound and its isomers, are presented for reference. This guide also highlights the current gap in knowledge regarding the specific biological activities and signaling pathway interactions of this compound, while providing context from related compounds.

Physicochemical and Characterization Data

Quantitative data for this compound and its closely related isomers are summarized below. Direct experimental spectral data for the target compound are not widely reported; therefore, some data are predicted or based on isomeric compounds.

PropertyThis compound1-(4-Methoxy-3-nitrophenyl)ethanone1-(4,5-Dimethoxy-2-nitrophenyl)ethanone
Molecular Formula C₉H₉NO₄C₉H₉NO₄C₁₀H₁₁NO₅
Molecular Weight 195.17 g/mol [1]195.17 g/mol 225.20 g/mol [2][3]
Melting Point Not availableNot available133.5-135 °C[2]
Boiling Point Not availableNot available389.2±37.0 °C (Predicted)[2]
Density Not availableNot available1.245±0.06 g/cm³ (Predicted)[2]
CAS Number 67323-06-2[1]6277-38-9[4][5]4101-32-0[2]

Mass Spectrometry (Predicted): Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 195. Key fragmentation patterns would likely involve the loss of a methyl group (•CH₃) to form an acylium ion at m/z 180, and the loss of the nitro group (•NO₂) to give a fragment at m/z 150[1].

Synthesis of this compound

While a specific protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature, a highly probable synthetic route is the electrophilic nitration of 4-methoxyacetophenone. This method is analogous to the well-documented synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone from 3,4-dimethoxyacetophenone[2].

Proposed Synthetic Pathway: Nitration of 4-Methoxyacetophenone

The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. The acetyl group is a meta-directing deactivator. Therefore, nitration of 4-methoxyacetophenone is expected to yield a mixture of isomers, with the nitro group predominantly substituting at the ortho and para positions relative to the methoxy group. The desired 2-nitro isomer is a likely product.

Synthesis 4-Methoxyacetophenone 4-Methoxyacetophenone C₉H₁₀O₂ Reaction Nitration 4-Methoxyacetophenone->Reaction Nitrating Mixture Nitrating Mixture HNO₃ / H₂SO₄ Nitrating Mixture->Reaction This compound This compound C₉H₉NO₄ Reaction->this compound Isomeric Byproducts Isomeric Byproducts Reaction->Isomeric Byproducts

Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone and should be optimized for the specific substrate[2].

Materials:

  • 4-Methoxyacetophenone

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂)

  • Ice

  • Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxyacetophenone in dichloromethane and cool the mixture to -10°C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 0°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 2 hours.

  • Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Separate the organic layer using a separatory funnel.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with cold water and saturated sodium bicarbonate solution until neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • The crude product, a mixture of isomers, will require purification, likely via column chromatography or recrystallization, to isolate the this compound.

Expected Outcome: The reaction is expected to yield a solid product. The yield of the desired 2-nitro isomer will depend on the precise reaction conditions and the regioselectivity of the nitration.

Biological Activity and Signaling Pathways

Extensive searches of scientific literature did not reveal any specific studies on the biological activity or the interaction of this compound with cellular signaling pathways.

However, related nitroaromatic compounds and acetophenone derivatives have been investigated for various pharmacological activities. For instance, certain nitrocatechol derivatives have been synthesized and evaluated as inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamine neurotransmitters. It is important to note that these are different molecules, and no such activity has been reported for this compound.

The reduction of the nitro group in this compound would yield 1-(2-amino-4-methoxyphenyl)ethanone, a precursor that can be used in the synthesis of quinoline derivatives[1]. Quinolines are a class of heterocyclic compounds with a broad range of biological activities, including antimicrobial and anticancer properties.

Potential Role as a Synthetic Intermediate

The primary significance of this compound in a drug development context likely lies in its potential as a chemical intermediate. The presence of the nitro and keto functional groups allows for a variety of chemical transformations.

Workflow cluster_synthesis Synthesis cluster_reduction Reduction cluster_cyclization Cyclization Start This compound Intermediate 1-(2-Amino-4-methoxyphenyl)ethanone Start->Intermediate Reduction of Nitro Group Product Quinoline Derivatives Intermediate->Product Condensation & Cyclization

References

Literature review of 1-(4-Methoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 1-(4-Methoxy-2-nitrophenyl)ethanone, a key chemical intermediate. It includes detailed experimental protocols for its synthesis, extensive characterization data, and a summary of its chemical reactivity, with a focus on providing actionable information for laboratory applications.

Core Compound Properties

This compound, also known as 4'-methoxy-2'-nitroacetophenone, is an organic compound with the chemical formula C₉H₉NO₄. It presents as a yellow solid and is primarily utilized as a precursor in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other bioactive compounds. Its structure incorporates a ketone, a methoxy group, and a nitro group on a benzene ring, providing multiple sites for chemical modification.

Synthesis of this compound

The primary route for the synthesis of this compound is through the nitration of 4'-methoxyacetophenone. The following protocol has been adapted from peer-reviewed literature.

Experimental Protocol: Nitration of 4'-Methoxyacetophenone

Materials:

  • 4'-Methoxyacetophenone

  • Fuming Nitric Acid (HNO₃)

  • Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Standard laboratory glassware for reactions and extractions

  • Rotary evaporator

  • Flash chromatography system (optional)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve 4'-methoxyacetophenone (1.0 equivalent) in sulfuric acid.

  • Addition of Nitrating Agent: Slowly add fuming nitric acid (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature is maintained at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture over crushed ice.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash chromatography using a gradient of hexanes and ethyl acetate to afford this compound as a pure compound.

Synthesis Workflow Diagram

G cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 4'-Methoxyacetophenone in H₂SO₄ at 0 °C B Slowly add fuming HNO₃ (1.1 equiv) at 0 °C A->B C Stir at 0 °C for 30 min B->C D Quench with ice C->D E Extract with CH₂Cl₂ D->E F Wash with H₂O, NaHCO₃, Brine E->F G Dry with MgSO₄ & Concentrate F->G H Flash Chromatography G->H I This compound (Yellow Solid) H->I

Caption: Workflow for the synthesis and purification of this compound.

Characterization Data

The structural identity and purity of the synthesized this compound have been confirmed by various analytical techniques. The data is summarized in the table below.

PropertyValue
Physical State Yellow Solid
Melting Point 79-81 °C
¹H NMR (CDCl₃)δ 7.55 (d, J = 2.7 Hz, 1H), 7.37 (dd, J = 8.7, 2.7 Hz, 1H), 7.03 (d, J = 8.7 Hz, 1H), 3.90 (s, 3H), 2.61 (s, 3H)
¹³C NMR (CDCl₃)δ 198.5, 163.4, 148.0, 131.8, 126.1, 122.5, 110.1, 56.4, 29.8
Infrared (IR) ν 3099, 2924, 1686, 1612, 1572, 1515, 1435, 1344, 1282, 1246, 1121, 1064, 960, 843, 763 cm⁻¹
HRMS (ESI) m/z [M+H]⁺ calcd for C₉H₁₀NO₄: 196.0604; found: 196.0604

Chemical Reactivity

The presence of the nitro group makes this compound a valuable precursor for the synthesis of the corresponding aniline derivative, 2-amino-4-methoxyacetophenone. This transformation is a key step in the elaboration of this intermediate for various applications, including pharmaceutical synthesis.

Experimental Protocol: Reduction of the Nitro Group

The following is a general procedure for the reduction of an aromatic nitro group to an amine, which can be applied to this compound.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 equivalents).

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for several hours, or until the starting material is consumed as monitored by TLC.

  • Quenching: Cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extraction: Extract the mixture with ethyl acetate (3 x volumes).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-4-methoxyacetophenone.

  • Purification: The crude product can be further purified by crystallization or column chromatography if necessary.

Reaction Pathway Diagram

G A This compound B 2-Amino-4-methoxyacetophenone A->B SnCl₂·2H₂O EtOH, Reflux

Navigating the Commercial Landscape of 1-(4-Methoxy-2-nitrophenyl)ethanone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the commercial availability of 1-(4-Methoxy-2-nitrophenyl)ethanone, a key chemical intermediate in various synthetic pathways. While direct commercial sources for this specific compound are not readily apparent from available data, this document outlines the availability of closely related analogues and provides detailed synthetic protocols, offering valuable insights for researchers and drug development professionals.

Commercial Availability of Related Compounds

Initial searches for the commercial availability of this compound revealed a notable scarcity of direct suppliers. However, several structurally similar compounds are commercially available, which may serve as viable alternatives or starting materials for custom synthesis. The following table summarizes the availability of these related compounds.

Compound NameCAS NumberSupplier(s)Available QuantitiesPurity
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone4101-32-0Biosynth Carbosynth, Chem-Impex, Tokyo Chemical Industry100mg, 2g, 5g≥98% (GC)
2-Cyanobenzyl bromide22115-41-9Manus Aktteva Biopharma LLP, TCI Chemicals, Otto Chemie Pvt. Ltd., Apollo ScientificBulk, 5g, 25g, 100g, 500g>98.0%(GC)
1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone418759-58-7Ambeed, Inc. (via Sigma-Aldrich)Not specified97%
1-(4-Methoxyphenyl)-2-(2-nitrophenyl)ethanone58751-64-7BLDpharmNot specifiedNot specified
3-Methoxy-2-nitroacetophenone33852-43-6SAGECHEM LIMITED, Hangzhou Sartort Biopharma Co., Ltd., AstaTech (Chengdu) BioPharmaceutical Corp.Milligram to KilogramNot specified
1-(4-Methoxy-2-methylphenyl)ethan-1-one24826-74-2ChemScene (via Fisher Scientific)1g0.98

Experimental Protocol: Synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone

For research teams requiring this compound, a custom synthesis approach may be necessary. The following protocol for the synthesis of the closely related 1-(4,5-dimethoxy-2-nitrophenyl)ethanone from 3,4-dimethoxyacetophenone can serve as a foundational methodology.[1][2]

Materials:

  • 3,4-dimethoxyacetophenone

  • 17% Nitric acid

  • 67% Nitric acid

  • Sodium nitrite

  • Dichloromethane (CH2Cl2)

  • Sodium bicarbonate (aqueous solution)

  • Water

  • Ice

Procedure:

  • Nitration Step:

    • Dissolve 1,500 g of 3,4-dimethoxyacetophenone in 1,400 g of 17% nitric acid at a temperature of 5 to 10 °C.[1][2]

    • Prepare a separate solution consisting of 8,430 g of 67% nitric acid and 18 g of sodium nitrite.[1][2]

    • Slowly add the 3,4-dimethoxyacetophenone solution to the nitric acid/sodium nitrite solution dropwise over a period of 2 to 3 hours, maintaining the temperature at 5 to 10 °C.[1][2]

    • After the addition is complete, continue to stir the reaction mixture at 5 to 10 °C for an additional 1 to 2 hours.[1][2]

  • Work-up and Purification:

    • Dilute the reaction mixture by adding 7.5 L of cold water and stir for 30 minutes.[1][2]

    • Filter the mixture and wash the resulting filter cake with 30 L of water.[1][2]

    • Re-suspend the solid product in 7.5 L of water and neutralize with an aqueous sodium bicarbonate solution to a neutral pH.[1][2]

    • Filter the neutralized suspension and wash the filter cake with 7 L of water.[1][2]

    • Dry the final product under reduced pressure to yield 3,4-dimethoxy-6-nitroacetophenone.[1][2]

Alternative Procedure using Dichloromethane:

  • A mixture of 100.0 g (0.6 mol) of 3,4-dimethoxyacetophenone in 500 mL of CH2Cl2 is stirred at -10°C.[1]

  • 98% HNO3 (70 mL) is added slowly dropwise and the mixture is stirred for 2 hours.[1]

  • The reaction solution is poured into ice water with vigorous stirring.[1]

  • The aqueous phase is extracted with dichloromethane, washed with water, dried over Na2SO4, and then concentrated under reduced pressure to give the product as a yellow solid.[1]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone.

SynthesisWorkflow Start Start: 3,4-dimethoxyacetophenone Nitration Nitration (HNO3, NaNO2, 5-10°C) Start->Nitration Dilution Dilution with Cold Water Nitration->Dilution Filtration1 Filtration & Washing Dilution->Filtration1 Neutralization Neutralization (aq. NaHCO3) Filtration1->Neutralization Filtration2 Final Filtration & Washing Neutralization->Filtration2 Drying Drying under Reduced Pressure Filtration2->Drying Product End Product: 1-(4,5-dimethoxy-2-nitrophenyl)ethanone Drying->Product

Caption: Synthesis workflow for 1-(4,5-dimethoxy-2-nitrophenyl)ethanone.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information regarding the specific biological activity or associated signaling pathways for this compound or its close analogues. Further research and screening are required to elucidate the pharmacological properties of this class of compounds. Some related nitro-catechol structures have been investigated as inhibitors of catechol-O-methyltransferase (COMT), suggesting a potential area of investigation.[3]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(4-Methoxy-2-nitrophenyl)ethanone from 4-methoxyaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, multi-step protocol for the synthesis of 1-(4-Methoxy-2-nitrophenyl)ethanone, a valuable chemical intermediate. The synthetic route commences with the acetylation of 4-methoxyaniline to protect the amine functionality, followed by a regioselective nitration at the ortho-position. Subsequent hydrolysis yields 4-methoxy-2-nitroaniline. The final ketone product is then synthesized via a Meerwein arylation, which involves the diazotization of the aniline followed by a copper-catalyzed reaction with vinyl acetate. This application note includes detailed experimental procedures, tabulated quantitative data for each intermediate, and graphical representations of the chemical pathway and experimental workflow to ensure reproducibility and clarity for researchers in organic synthesis and drug development.

Overall Reaction Scheme

The synthesis of this compound from 4-methoxyaniline is a five-step process. The initial acetylation protects the highly activating amino group, allowing for controlled nitration. The acetyl group is then removed before the final carbon-carbon bond formation via a Meerwein arylation.

Caption: Overall synthesis pathway from 4-methoxyaniline to this compound.

Experimental Protocols

Step 1: Synthesis of N-(4-methoxyphenyl)acetamide (Acetylation)

This procedure utilizes a green chemistry approach, employing water as the solvent.

  • Preparation: In a 250 mL conical flask, add 4-methoxyaniline (5.0 g, 40.6 mmol) to 100 mL of deionized water.

  • Reaction: While stirring the suspension vigorously, add acetic anhydride (5.0 mL, 52.9 mmol) in one portion.

  • Stirring: Continue to stir the mixture vigorously for 20 minutes at room temperature. The product will begin to precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 x 25 mL).

  • Drying: Dry the product in a desiccator or a drying oven at 60-70°C to a constant weight. The expected yield is 85-95%.

Step 2: Synthesis of N-(4-methoxy-2-nitrophenyl)acetamide (Nitration)

This reaction is highly exothermic and requires careful temperature control.

  • Dissolution: In a 250 mL flask, dissolve N-(4-methoxyphenyl)acetamide (5.0 g, 30.3 mmol) in 25 mL of glacial acetic acid. Cool the solution to 10-15°C in an ice-water bath.

  • Nitrating Mixture: In a separate flask, prepare a nitrating mixture by slowly adding concentrated sulfuric acid (5 mL) to concentrated nitric acid (3 mL), keeping the mixture cooled in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the acetamide over 30 minutes. The temperature of the reaction must be maintained below 20°C.

  • Stirring: After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.

  • Precipitation: Pour the reaction mixture slowly onto 200 g of crushed ice with constant stirring. A yellow precipitate will form.

  • Isolation and Washing: Collect the yellow solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Drying: Dry the product to obtain N-(4-methoxy-2-nitrophenyl)acetamide. The expected yield is approximately 75-80%.

Step 3: Synthesis of 4-Methoxy-2-nitroaniline (Hydrolysis)

This step involves the basic hydrolysis of the acetamide to regenerate the free amine.

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend N-(4-methoxy-2-nitrophenyl)acetamide (4.0 g, 19.0 mmol) in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Reaction: Heat the mixture to reflux with stirring for 1-2 hours. The reaction progress can be monitored by TLC until the starting material is consumed.

  • Cooling and Precipitation: Cool the reaction mixture in an ice bath. The product will precipitate as orange-red crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with abundant cold water until the washings are neutral.

  • Drying: Dry the crystals to yield 4-methoxy-2-nitroaniline. Expected yield is typically above 90%.

Step 4 & 5: Synthesis of this compound (Diazotization and Meerwein Arylation)

This two-part final step is sensitive and should be performed with care. The diazonium salt is not isolated.

  • Diazotization:

    • In a 250 mL beaker, add concentrated sulfuric acid (15 mL) to 30 mL of water and cool the solution to 0-5°C in an ice-salt bath.

    • Add finely powdered 4-methoxy-2-nitroaniline (3.0 g, 17.8 mmol) to the cold acid solution with stirring.

    • In a separate flask, dissolve sodium nitrite (1.3 g, 18.8 mmol) in 10 mL of water and cool to 0°C.

    • Add the sodium nitrite solution dropwise to the aniline suspension, keeping the temperature strictly between 0-5°C. Stir for an additional 20 minutes at this temperature to ensure complete formation of the diazonium salt solution.[1]

  • Meerwein Arylation:

    • In a 500 mL flask, prepare a solution of copper(I) chloride (0.35 g, 3.5 mmol) in 50 mL of acetone.

    • Add vinyl acetate (3.1 g, 36.0 mmol) to the acetone solution and cool it to 0-5°C.

    • Slowly add the previously prepared cold diazonium salt solution to the stirred acetone-vinyl acetate mixture. Nitrogen gas evolution should be observed.

    • Allow the reaction to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.

    • Quench the reaction by pouring it into 200 mL of cold 2M hydrochloric acid.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate gradient) to yield this compound. The yield for this step can be variable and is often moderate.

Data Presentation

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Typical Yield (%)
4-Methoxyaniline C₇H₉NO123.1557-60(Starting Material)
N-(4-methoxyphenyl)acetamide C₉H₁₁NO₂165.19128-132[2][3]85-95
N-(4-methoxy-2-nitrophenyl)acetamide C₉H₁₀N₂O₄210.19117-118[4]75-80
4-Methoxy-2-nitroaniline C₇H₈N₂O₃168.15122-126[5][6]>90
This compound C₉H₉NO₄195.17N/AModerate

Experimental Workflow Visualization

The following diagram illustrates the logical flow of operations for the complete synthesis.

G cluster_1 Step 1: Acetylation cluster_2 Step 2: Nitration cluster_3 Step 3: Hydrolysis cluster_4 Steps 4 & 5: Final Conversion start Start: 4-Methoxyaniline s1_react React with Acetic Anhydride in Water (20 min) start->s1_react s1_filter Vacuum Filter s1_react->s1_filter s1_wash Wash with H₂O s1_filter->s1_wash s1_dry Dry Product 1: N-(4-methoxyphenyl)acetamide s1_wash->s1_dry s2_react Add HNO₃/H₂SO₄ (keep < 20°C) s1_dry->s2_react s2_stir Stir in Ice Bath (1 hour) s2_react->s2_stir s2_precipitate Pour onto Ice s2_stir->s2_precipitate s2_filter Vacuum Filter & Wash s2_precipitate->s2_filter s2_dry Dry Product 2: N-(4-methoxy-2-nitrophenyl)acetamide s2_filter->s2_dry s3_react Reflux with 10% NaOH (1-2 hours) s2_dry->s3_react s3_cool Cool in Ice Bath s3_react->s3_cool s3_filter Vacuum Filter & Wash s3_cool->s3_filter s3_dry Dry Product 3: 4-Methoxy-2-nitroaniline s3_filter->s3_dry s4_diazotize Diazotize with NaNO₂ in H₂SO₄ (0-5°C) s3_dry->s4_diazotize s5_meerwein Add to Vinyl Acetate & CuCl in Acetone s4_diazotize->s5_meerwein s5_workup Aqueous Workup & Extraction s5_meerwein->s5_workup s5_purify Column Chromatography s5_workup->s5_purify end_node Final Product: This compound s5_purify->end_node

References

Application Note: Nitration of 4-Methoxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive protocol for the electrophilic aromatic substitution reaction to synthesize 4-methoxy-3-nitroacetophenone from 4-methoxyacetophenone. The procedure involves the use of a nitrating mixture of concentrated nitric and sulfuric acids. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol details the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization of the product.

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic chemistry, enabling the introduction of a nitro group onto an aromatic ring. This functional group can be subsequently converted into other functionalities, such as amines, making it a crucial step in the synthesis of many pharmaceutical compounds and fine chemicals. 4-Methoxyacetophenone is an activated aromatic ring system, and its nitration predominantly yields a single product, 4-methoxy-3-nitroacetophenone, due to the directing effects of the existing substituents.[1] This compound serves as a valuable intermediate in various synthetic pathways.[2] The following protocol outlines a standard laboratory procedure for this transformation.

Data Presentation

ParameterValueSource
Starting Material 4-Methoxyacetophenone-
Product 4-Methoxy-3-nitroacetophenone[3]
Molecular Formula C9H9NO4[2]
Molecular Weight 195.17 g/mol [2]
Melting Point 97-100 °C[3]
Appearance Yellow crystalline solid[2]
Nitrating Agent Concentrated Nitric Acid & Concentrated Sulfuric Acid[4]
Reaction Temperature 0-5 °C[5]
Purification Method Recrystallization from ethanol[6]

Experimental Protocol

Materials:

  • 4-Methoxyacetophenone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Distilled Water

  • Ethanol

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Pasteur pipettes

  • Stirring rod

  • Magnetic stirrer and stir bar (optional)

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

  • Melting point apparatus

Procedure:

1. Preparation of the Nitrating Mixture:

  • In a clean, dry Erlenmeyer flask, carefully add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid.
  • Cool this mixture in an ice bath for at least 10-15 minutes. This mixture is highly corrosive and should be handled with extreme care in a fume hood.[5]

2. Reaction Setup:

  • In a separate, larger Erlenmeyer flask, dissolve approximately 2.0 g of 4-methoxyacetophenone in 10 mL of concentrated sulfuric acid. This can be done by careful, slow addition of the solid to the acid while stirring.
  • Cool this solution in an ice bath to bring the temperature down to 0-5 °C.

3. Nitration Reaction:

  • While maintaining the low temperature with the ice bath and continuous stirring, add the pre-cooled nitrating mixture dropwise to the 4-methoxyacetophenone solution using a Pasteur pipette.[5]
  • The addition should be slow to prevent the temperature from rising above 10 °C, as the reaction is exothermic.[7]
  • After the complete addition of the nitrating mixture, allow the reaction to stir in the ice bath for an additional 15-20 minutes.

4. Product Precipitation and Isolation:

  • Carefully and slowly pour the reaction mixture over a beaker containing approximately 100 g of crushed ice and 100 mL of water, while stirring vigorously with a glass rod.[6]
  • A yellow precipitate of the crude 4-methoxy-3-nitroacetophenone will form.
  • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.[7]
  • Wash the collected solid with several portions of cold water to remove any residual acid.

5. Purification by Recrystallization:

  • Transfer the crude product to a clean Erlenmeyer flask.
  • Add a minimal amount of hot ethanol to dissolve the solid. Keep the ethanol near its boiling point on a hot plate.
  • Once the solid has completely dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
  • Further cool the flask in an ice bath to maximize the crystallization of the purified product.
  • Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol.
  • Allow the crystals to air dry completely.

6. Characterization:

  • Determine the melting point of the purified product. The literature value for the melting point of 4-methoxy-3-nitroacetophenone is 97-100 °C.[3]
  • Obtain the final mass of the product and calculate the percentage yield.

Visualizations

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start_material 4-Methoxyacetophenone dissolve Dissolve in H2SO4 & Cool (0-5 °C) start_material->dissolve h2so4 Conc. H2SO4 h2so4->dissolve nitrating_mix Prepare Nitrating Mix (H2SO4 + HNO3) & Cool h2so4->nitrating_mix hno3 Conc. HNO3 hno3->nitrating_mix add_dropwise Add Nitrating Mix Dropwise dissolve->add_dropwise nitrating_mix->add_dropwise react Stir in Ice Bath add_dropwise->react quench Pour onto Ice/Water react->quench filter Vacuum Filtration quench->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry Product recrystallize->dry product 4-Methoxy-3-nitroacetophenone dry->product

Caption: Experimental workflow for the nitration of 4-methoxyacetophenone.

References

Application Notes and Protocols: Synthesis of 1-(4-Methoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-(4-Methoxy-2-nitrophenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. The primary method detailed is the Friedel-Crafts acylation of 3-nitroanisole. An alternative method involving the nitration of 4-methoxyacetophenone is also discussed. All quantitative data is presented in clear, tabular format, and a graphical representation of the experimental workflow is provided to ensure procedural clarity.

Introduction

This compound, also known as 2'-nitro-4'-methoxyacetophenone, is a valuable building block in organic synthesis. Its structure, featuring a substituted aromatic ring, makes it a precursor for a variety of heterocyclic compounds and other complex molecules with potential biological activity. The reliable and efficient synthesis of this compound is therefore of significant interest to the medicinal chemistry and drug development community. This protocol outlines a well-established procedure for its preparation.

Experimental Protocols

Method 1: Friedel-Crafts Acylation of 3-Nitroanisole

This procedure describes the synthesis of the target compound starting from 3-nitroanisole and acetyl chloride via a Friedel-Crafts acylation reaction.

Materials:

  • 3-Nitroanisole

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Ice

  • Water

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol or Methanol for recrystallization

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet (connected to a trap), add anhydrous aluminum chloride (1.5 to 3.0 equivalents) and anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Addition of Acetyl Chloride: Slowly add acetyl chloride (1.1 to 1.5 equivalents) to the stirred suspension while maintaining the temperature at 0°C.

  • Addition of Substrate: After the addition of acetyl chloride is complete, add 3-nitroanisole (1.0 equivalent) dropwise from the dropping funnel over a period of 15-30 minutes. Ensure the temperature does not rise above 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours, then let it warm to room temperature and stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a fume hood as HCl gas will be evolved.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or methanol to afford the pure this compound as a crystalline solid.

Data Presentation

Table 1: Reagent Quantities and Reaction Conditions for Friedel-Crafts Acylation

Reagent/ParameterMolar Ratio (eq.)Amount
3-Nitroanisole1.0(based on desired scale)
Anhydrous AlCl₃2.5(relative to substrate)
Acetyl Chloride1.2(relative to substrate)
Solvent-Dichloromethane
Temperature-0°C to Room Temp.
Reaction Time-3 - 6 hours
Reported Yield-70-85%

Table 2: Characterization Data for this compound

PropertyValue
Molecular FormulaC₉H₉NO₄
Molecular Weight195.17 g/mol
AppearanceYellowish crystalline solid
Melting Point103-105 °C
¹H NMR (CDCl₃, δ ppm)~8.0 (d, 1H), ~7.4 (dd, 1H), ~7.2 (d, 1H), ~3.9 (s, 3H), ~2.6 (s, 3H)
¹³C NMR (CDCl₃, δ ppm)~198.0, ~162.0, ~140.0, ~133.0, ~128.0, ~120.0, ~108.0, ~56.0, ~29.0
IR (KBr, cm⁻¹)~1700 (C=O), ~1520 (NO₂, asym), ~1350 (NO₂, sym), ~1250 (C-O)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via the Friedel-Crafts acylation route.

G reagents 1. Reagent Mixing (AlCl₃, CH₃COCl, DCM) cooling 2. Cooling to 0°C reagents->cooling substrate 3. Add 3-Nitroanisole cooling->substrate reaction 4. Reaction (Stir at RT) substrate->reaction quench 5. Quenching (Ice / HCl) reaction->quench extract 6. Extraction with DCM quench->extract wash 7. Washing (H₂O, NaHCO₃, Brine) extract->wash dry 8. Drying & Concentration wash->dry purify 9. Recrystallization dry->purify product Final Product: This compound purify->product

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Route

An alternative method for preparing the target compound is the nitration of 4-methoxyacetophenone. This involves treating the starting material with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. While this method can be effective, it often leads to a mixture of isomers (ortho and meta to the acetyl group), which can complicate purification and lower the overall yield of the desired 2-nitro isomer. The Friedel-Crafts acylation of 3-nitroanisole is generally preferred for its higher regioselectivity.

Safety Precautions

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle it in a fume hood and avoid contact with skin and eyes.

  • Acetyl chloride is a corrosive and lachrymatory liquid. It also reacts with moisture. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

  • The quenching process with ice/HCl is highly exothermic and releases HCl gas. Perform this step slowly and with caution in a fume hood.

  • Concentrated acids (HCl, H₂SO₄, HNO₃) are extremely corrosive. Handle with extreme care.

Application Notes and Protocols for 1-(4-Methoxy-2-nitrophenyl)ethanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-(4-Methoxy-2-nitrophenyl)ethanone, a versatile building block in the synthesis of various heterocyclic compounds. This document outlines its primary applications, supported by detailed experimental protocols and quantitative data.

Introduction

This compound is a substituted ortho-nitroacetophenone derivative. The presence of the nitro group ortho to the acetyl group, along with the activating methoxy group in the para position, makes it a valuable precursor for the synthesis of a variety of heterocyclic systems, particularly quinolines and related scaffolds of medicinal importance. The strategic positioning of the functional groups allows for reductive cyclization strategies, where the nitro group is reduced to an amine, which then undergoes an intramolecular condensation with the ketone.

Key Synthetic Applications

The primary application of this compound lies in its use as a precursor for the synthesis of substituted quinolines. The general strategy involves the reduction of the nitro group to an aniline, followed by an intramolecular cyclization reaction. Variations of this approach allow for the introduction of diverse substituents on the resulting quinoline ring.

Additionally, the acetyl group can undergo various condensation reactions to build more complex intermediates prior to the reductive cyclization step. This allows for the synthesis of a wide range of substituted heterocyclic compounds.

Experimental Protocols

While specific protocols starting directly from this compound are not abundantly available in the literature, the following protocols are based on well-established procedures for structurally similar ortho-nitroaryl ketones and are expected to be highly applicable.

Synthesis of 7-Methoxy-2-methylquinoline via Reductive Cyclization

This protocol describes a classic approach to quinoline synthesis from an ortho-nitroacetophenone. The nitro group is first reduced to an amine, which then undergoes an acid-catalyzed intramolecular condensation and dehydration to form the quinoline ring.

Reaction Scheme:

Caption: Reductive cyclization of this compound.

Materials:

  • This compound

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane or Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 eq) in ethanol, add iron powder (5.0 eq).

  • Heat the mixture to reflux and then add concentrated HCl (catalytic amount) dropwise.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the iron residues.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with a 10% NaOH solution until pH > 10.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 7-methoxy-2-methylquinoline.

  • Purify the product by column chromatography on silica gel.

Expected Yield: Based on similar reactions, yields are expected to be in the range of 70-90%.

Synthesis of 7-Methoxy-4-hydroxy-2-methylquinoline (A Quinolone Derivative)

This protocol is a variation that leads to the formation of a quinolin-4-one scaffold, which is prevalent in many pharmaceutical agents. The synthesis proceeds through an initial condensation followed by a high-temperature cyclization.

Reaction Scheme:

Caption: Synthesis of a quinolone derivative.

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Diethyl carbonate

  • Dry Toluene or THF

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Methanol or Ethanol

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in dry toluene, add a solution of this compound (1.0 eq) and diethyl carbonate (1.5 eq) in dry toluene dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude β-keto ester.

  • Dissolve the crude intermediate in methanol or ethanol and add 10% Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the uptake of hydrogen ceases.

  • Filter the catalyst through a pad of Celite and concentrate the filtrate.

  • The resulting residue is then heated in a high-boiling solvent such as diphenyl ether to effect cyclization.

  • Cool the mixture and purify the precipitated product by recrystallization or column chromatography.

Expected Yield: This multi-step process is expected to have a moderate overall yield, typically in the range of 40-60%.

Quantitative Data Summary

The following table summarizes expected yields for reactions involving ortho-nitroacetophenones, based on literature for analogous compounds.

Reaction TypeProduct ClassReagents and ConditionsTypical Yield (%)
Reductive CyclizationQuinolinesFe/HCl or SnCl₂/HCl70-90
Condensation-Reductive CyclizationQuinol-4-ones1. NaH, Diethyl carbonate; 2. H₂, Pd/C; 3. Heat40-60
Claisen-Schmidt CondensationChalconesAromatic aldehyde, NaOH, Ethanol50-85[1]

Logical Workflow for Synthesis Planning

The following diagram illustrates the decision-making process for utilizing this compound in the synthesis of different heterocyclic scaffolds.

G start Start: This compound target Target Scaffold? start->target quinoline Simple Quinolines target->quinoline 2-Substituted quinolone Quinolones/ Substituted Quinolines target->quinolone 2,4-Disubstituted protocol1 Protocol 3.1: Direct Reductive Cyclization quinoline->protocol1 protocol2 Protocol 3.2: Condensation then Reductive Cyclization quinolone->protocol2

Caption: Synthetic planning workflow.

Disclaimer: The provided protocols are based on established chemical literature for similar compounds. Researchers should conduct their own optimization and safety assessments before implementation.

References

Application Notes and Protocols: 1-(4-Methoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methoxy-2-nitrophenyl)ethanone is a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure, featuring methoxy, nitro, and acetyl groups, allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry. These notes provide an overview of its applications, detailed synthetic protocols, and its role in the development of therapeutic agents, particularly kinase inhibitors and indole derivatives.

Applications in Pharmaceutical Synthesis

This compound serves as a crucial precursor for the synthesis of heterocyclic compounds with significant biological activity. Its primary applications lie in the preparation of:

  • Kinase Inhibitors: The compound is a key starting material for the synthesis of substituted anilines, which are foundational scaffolds for a variety of protein kinase inhibitors. These inhibitors are instrumental in oncology research and treatment, targeting signaling pathways that govern cell proliferation, differentiation, and survival.

  • Indole Derivatives: It is used in the synthesis of substituted indoles, such as 6-methoxy-1H-indole-2-carboxylic acid. Indole derivatives are a prominent class of compounds in drug discovery, exhibiting a wide range of pharmacological activities including anti-inflammatory, anti-cancer, and anti-viral properties.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of 4-methoxyacetophenone. The reaction conditions can be optimized to favor the formation of the ortho-nitro isomer.

Experimental Protocol: Nitration of 4-Methoxyacetophenone

Objective: To synthesize this compound.

Materials:

  • 4-Methoxyacetophenone

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Ice

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a flask cooled in an ice bath, slowly add 4-methoxyacetophenone to concentrated sulfuric acid while stirring. Maintain the temperature below 10 °C.

  • In a separate flask, prepare a nitrating mixture by cautiously adding nitric acid to an equal volume of sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 4-methoxyacetophenone in sulfuric acid. The temperature should be strictly maintained between 0 and 5 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • A precipitate of the crude product will form. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.

  • Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data for Synthesis
ParameterValueReference
Starting Material4-MethoxyacetophenonePhD Thesis
Key ReagentsNitric Acid, Sulfuric AcidPhD Thesis
Reaction Temperature0-5 °CPhD Thesis
Typical Yield~60-70% (ortho-isomer)PhD Thesis
Purity>95% after recrystallizationGeneral Lab Practice

Application Protocol: Synthesis of 6-methoxy-1H-indole-2-carboxylic acid

This compound is a key intermediate in a multi-step synthesis to produce 6-methoxy-1H-indole-2-carboxylic acid, a valuable indole derivative.

Experimental Workflow

cluster_0 Synthesis of this compound cluster_1 Synthesis of 6-methoxy-1H-indole-2-carboxylic acid 4-Methoxyacetophenone 4-Methoxyacetophenone Nitration Nitration 4-Methoxyacetophenone->Nitration HNO3, H2SO4 This compound This compound Nitration->this compound Reaction_with_diethyl_oxalate Reaction_with_diethyl_oxalate This compound->Reaction_with_diethyl_oxalate NaOEt, Diethyl oxalate Intermediate_diketone Intermediate_diketone Reaction_with_diethyl_oxalate->Intermediate_diketone Reductive_cyclization Reductive_cyclization Intermediate_diketone->Reductive_cyclization e.g., Fe/AcOH or H2/Pd-C 6-methoxy-1H-indole-2-carboxylic_acid_ethyl_ester 6-methoxy-1H-indole-2-carboxylic_acid_ethyl_ester Reductive_cyclization->6-methoxy-1H-indole-2-carboxylic_acid_ethyl_ester Hydrolysis Hydrolysis 6-methoxy-1H-indole-2-carboxylic_acid_ethyl_ester->Hydrolysis NaOH, H2O 6-methoxy-1H-indole-2-carboxylic acid 6-methoxy-1H-indole-2-carboxylic acid Hydrolysis->6-methoxy-1H-indole-2-carboxylic acid

Caption: Synthetic workflow for 6-methoxy-1H-indole-2-carboxylic acid.

Quantitative Data for Indole Synthesis
StepKey ReagentsTypical YieldReference
Diketone FormationSodium ethoxide, Diethyl oxalate~80-90%CN102827099A
Reductive CyclizationIron, Acetic Acid~70-80%CN102827099A
HydrolysisSodium Hydroxide>90%CN102827099A

Role in Kinase Inhibitor Synthesis

This compound is a precursor to 2-amino-4-methoxyacetophenone, a key building block for quinoline and quinazoline-based kinase inhibitors. The nitro group is readily reduced to an amine, which can then undergo various cyclization reactions to form the core structures of these inhibitors.

Logical Relationship Diagram

A This compound B Reduction of Nitro Group A->B C 2-Amino-4-methoxyacetophenone B->C D Cyclization Reactions C->D E Quinoline/Quinazoline Scaffolds D->E F Kinase Inhibitors E->F

Caption: Role as an intermediate for kinase inhibitors.

Signaling Pathway Context

The kinase inhibitors synthesized from this compound derivatives often target key signaling pathways implicated in cancer, such as the EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth factor Receptor) pathways.

cluster_pathway Simplified Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Kinase_Inhibitor Kinase Inhibitor (derived from intermediate) Kinase_Inhibitor->Receptor Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation

Caption: Inhibition of a signaling pathway by a derived kinase inhibitor.

Safety and Handling

This compound is a chemical compound and should be handled with appropriate safety precautions. Use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a versatile and valuable intermediate in pharmaceutical synthesis. Its utility in constructing complex molecular scaffolds for kinase inhibitors and other therapeutic agents underscores its importance in drug discovery and development. The protocols and data presented herein provide a foundation for its effective use in a research and development setting.

Application Notes and Protocols for the Reduction of 1-(4-Methoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of the nitro group in 1-(4-Methoxy-2-nitrophenyl)ethanone to synthesize its corresponding amine, 2-amino-4-methoxyacetophenone. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The protocols outlined below cover several common and effective reduction methods, including catalytic hydrogenation, and reductions using tin(II) chloride, iron in acidic media, and sodium dithionite.

Chemical Transformation

The primary chemical transformation discussed is the reduction of a nitroarene to an aniline derivative.

reactant This compound product 2-Amino-4-methoxyacetophenone reactant->product Reduction reagent Reducing Agent (e.g., H₂, Pd/C; SnCl₂; Fe/HCl; Na₂S₂O₄) reagent->product

Caption: Chemical reduction of this compound.

Comparative Data of Reduction Methods

The selection of a reduction method can significantly impact the yield, purity, and scalability of the synthesis of 2-amino-4-methoxyacetophenone. The following table summarizes the general conditions and expected outcomes for various common reduction methods, based on literature for structurally similar compounds.

MethodReagentsTypical Solvent(s)TemperatureReaction TimeTypical YieldNotes
Catalytic HydrogenationH₂ gas, Palladium on Carbon (Pd/C)Ethanol, Methanol, Ethyl AcetateRoom Temp. - 80°C2 - 24 hours> 90%Highly efficient and clean. Requires specialized hydrogenation equipment.
Tin(II) ChlorideTin(II) chloride dihydrate (SnCl₂·2H₂O), HClEthanol, Ethyl Acetate60 - 80°C1 - 3 hours> 90%A reliable and high-yielding classical method. Tin waste needs to be managed.
Iron/HClIron powder (Fe), Hydrochloric acid (HCl)Ethanol, Water, Acetic AcidReflux2 - 6 hours80 - 90%Cost-effective and widely used in industrial settings. Workup can be more involved.
Sodium DithioniteSodium dithionite (Na₂S₂O₄)Water, Dioxane, EthanolReflux4 - 12 hours70 - 85%A milder reducing agent, suitable for sensitive substrates. Can be lower yielding.

Experimental Workflow

The general experimental workflow for the reduction of this compound is depicted below. The specific parameters for each step will vary depending on the chosen reduction protocol.

start Start dissolve Dissolve this compound in appropriate solvent start->dissolve add_reagent Add reducing agent and any necessary co-reagents dissolve->add_reagent reaction Heat and stir the reaction mixture for the specified time add_reagent->reaction monitor Monitor reaction progress by TLC or LC-MS reaction->monitor workup Perform aqueous workup and extraction monitor->workup Upon completion purify Purify the crude product (e.g., recrystallization, chromatography) workup->purify characterize Characterize the final product (NMR, IR, MS, mp) purify->characterize end End characterize->end

Caption: General experimental workflow for the reduction.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is highly efficient and provides a clean product with minimal side reactions. It requires a hydrogen source and a suitable pressure vessel.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

  • Ethanol (or Methanol/Ethyl Acetate)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a suitable pressure vessel, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C catalyst (5-10 mol% by weight).

  • Seal the vessel and purge with an inert gas (Nitrogen or Argon) three times to remove any oxygen.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen.

  • Upon completion (cessation of hydrogen uptake, typically 2-8 hours), carefully vent the hydrogen and purge the vessel with inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-amino-4-methoxyacetophenone.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Reduction with Tin(II) Chloride (SnCl₂)

This is a classic and reliable method for the reduction of aromatic nitro groups.[1]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Ethyl Acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and ethanol (10-15 mL per gram of substrate).

  • Add tin(II) chloride dihydrate (4-5 eq) to the mixture.

  • Slowly add concentrated hydrochloric acid (2-3 mL per gram of substrate) with stirring. An exothermic reaction may be observed.

  • Heat the reaction mixture to 70-80°C and maintain it at this temperature with stirring for 1-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

  • Basify the mixture by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 8. Be cautious as this will cause foaming.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Protocol 3: Reduction with Iron (Fe) in Acidic Medium

This is a cost-effective method often used for larger-scale synthesis.

Materials:

  • This compound

  • Iron powder (Fe) (3-5 eq)

  • Concentrated Hydrochloric Acid (HCl) or Acetic Acid

  • Ethanol/Water mixture (e.g., 1:1)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl Acetate

  • Brine

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), iron powder (3-5 eq), and an ethanol/water mixture.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add concentrated hydrochloric acid or acetic acid dropwise to the refluxing mixture.

  • Continue refluxing for 2-6 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the hot reaction mixture through Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and water. Neutralize the aqueous layer with a sodium carbonate or sodium hydroxide solution.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify as needed.

Protocol 4: Reduction with Sodium Dithionite (Na₂S₂O₄)

This method uses a milder reducing agent and can be advantageous for substrates with other sensitive functional groups.[2][3][4][5]

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄) (3-5 eq)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane/Water (or Ethanol/Water) mixture (e.g., 2:1)

  • Ethyl Acetate

  • Brine

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of dioxane and water.

  • Add sodium bicarbonate (2-3 eq) to the solution.

  • Heat the mixture to reflux.

  • In a separate flask, prepare a solution of sodium dithionite (3-5 eq) in water.

  • Add the sodium dithionite solution dropwise to the refluxing solution of the nitro compound over 30-60 minutes.

  • Maintain the reflux for 4-12 hours until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature and add ethyl acetate.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to afford the crude product.

  • Purify by appropriate methods if necessary.

References

Application Notes and Protocols: Catalytic Hydrogenation of 1-(4-Methoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry where anilines are crucial intermediates for the synthesis of active pharmaceutical ingredients (APIs). This application note details the catalytic hydrogenation of 1-(4-Methoxy-2-nitrophenyl)ethanone to produce 1-(2-Amino-4-methoxyphenyl)ethanone. This reaction is of significant interest as the product contains both an aniline and a ketone functional group, making it a versatile building block for further molecular elaboration.

Catalytic hydrogenation is often the preferred method for this transformation due to its high chemoselectivity, cleaner reaction profiles, and milder reaction conditions compared to stoichiometric reductants. This document provides detailed protocols for catalytic hydrogenation using Palladium on Carbon (Pd/C) and Raney Nickel, summarizing key reaction parameters and expected outcomes.

Physicochemical Properties

A summary of the physicochemical properties of the starting material and the desired product is provided in Table 1.

Table 1: Physicochemical Properties of Reactant and Product

PropertyThis compound1-(2-Amino-4-methoxyphenyl)ethanone
Molecular Formula C₉H₉NO₄C₉H₁₁NO₂
Molecular Weight 195.17 g/mol 165.19 g/mol [1]
Appearance Yellowish solidOff-white to pale yellow crystalline solid
Melting Point 112-115 °C (for a related compound)[2]Not available
Boiling Point Predicted: 445.4±25.0 °C (for a related compound)[2]Not available
Solubility Soluble in organic solvents like ethanol, methanol, ethyl acetateSoluble in organic solvents
CAS Number 6277-38-9 (for a related compound)[3]60207-18-3[1]

Catalytic Hydrogenation Protocols

The selective reduction of the nitro group in this compound can be effectively achieved using heterogeneous catalysts such as Palladium on Carbon (Pd/C) or Raney Nickel. The choice of catalyst and reaction conditions can influence the reaction rate and selectivity.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

Palladium on carbon is a widely used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity. The reaction is typically carried out under a hydrogen atmosphere.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A Dissolve this compound in Solvent B Add Pd/C Catalyst A->B C Place in Hydrogenation Reactor B->C D Purge with Nitrogen C->D E Introduce Hydrogen Gas D->E F Heat and Stir E->F G Monitor Reaction Progress (TLC/HPLC) F->G H Filter Catalyst G->H I Concentrate Filtrate H->I J Purify by Recrystallization/Chromatography I->J K Characterize Product J->K

Figure 1: General workflow for the catalytic hydrogenation of this compound.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas

  • Nitrogen gas

  • Filter aid (e.g., Celite)

Procedure:

  • In a suitable hydrogenation reactor, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium) to the solution under an inert atmosphere (e.g., nitrogen).

  • Seal the reactor and purge the system with nitrogen gas several times to remove any oxygen.

  • Introduce hydrogen gas into the reactor to the desired pressure (typically 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-50 °C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the catalyst. Wash the filter cake with the solvent used for the reaction.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 1-(2-Amino-4-methoxyphenyl)ethanone by recrystallization or column chromatography.

Protocol 2: Hydrogenation using Raney Nickel

Raney Nickel is a cost-effective alternative to palladium catalysts and is also highly effective for the reduction of nitro compounds.

Materials:

  • This compound

  • Raney Nickel (activated)

  • Methanol or Ethanol

  • Hydrogen gas

  • Nitrogen gas

Procedure:

  • In a hydrogenation reactor, add a slurry of activated Raney Nickel in the chosen solvent (e.g., methanol or ethanol).

  • Add a solution of this compound (1.0 eq) in the same solvent to the reactor.

  • Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture at room temperature or with moderate heating.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, vent the hydrogen and purge with nitrogen.

  • Carefully filter the catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care, keeping it wet with solvent at all times.

  • Concentrate the filtrate to yield the crude product, which can then be purified.

Reaction Data

The following table summarizes typical reaction conditions and reported yields for the catalytic hydrogenation of various nitroacetophenones, providing a comparative overview.

Table 2: Comparison of Catalytic Hydrogenation Conditions for Nitroacetophenones

SubstrateCatalystSolventTemperature (°C)Pressure (atm)Time (h)Yield (%)Reference
4-Nitroacetophenone10% Pd/CWaterRoom Temp.--66.89[4]
4-NitroacetophenoneIron CatalystMeCN80-479[5]
3-NitroacetophenoneTin/HClWaterReflux-1.530[6]
4-NitroacetophenoneRh/SilicaIsopropanol604-94[7]

Reaction Scheme

The chemical transformation is illustrated below:

G cluster_reactants Reactant cluster_conditions Reaction Conditions cluster_product Product reactant This compound (C₉H₉NO₄) reactant_img reactant_img conditions H₂, Catalyst (Pd/C or Raney Ni) Solvent (e.g., MeOH, EtOH) reactant_img->conditions product_img product_img conditions->product_img product 1-(2-Amino-4-methoxyphenyl)ethanone (C₉H₁₁NO₂)

Figure 2: Catalytic hydrogenation of this compound.

Analytical Monitoring

The progress of the hydrogenation reaction can be monitored by various analytical techniques:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product and any byproducts.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the product and any volatile impurities.

  • In-line Flow NMR: Allows for real-time monitoring of the reaction kinetics and the detection of intermediates without the need for sampling.[9]

Safety Precautions

  • Catalytic hydrogenation should be performed in a well-ventilated fume hood.

  • Hydrogen gas is highly flammable; ensure there are no ignition sources nearby.

  • Palladium on carbon and especially Raney Nickel can be pyrophoric. Handle with care, preferably under an inert atmosphere or wetted with solvent.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The catalytic hydrogenation of this compound is an efficient and selective method for the synthesis of 1-(2-Amino-4-methoxyphenyl)ethanone. Both Pd/C and Raney Nickel are effective catalysts for this transformation. The choice of catalyst and reaction conditions should be optimized based on the desired reaction time, cost, and available equipment. The provided protocols offer a solid foundation for researchers and drug development professionals to perform this important synthetic step.

References

Application Notes and Protocols for the Derivatization of 1-(4-Methoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic routes for the derivatization of 1-(4-Methoxy-2-nitrophenyl)ethanone, a versatile building block in medicinal chemistry. The primary focus is on the synthesis of chalcones and their subsequent transformation into various heterocyclic scaffolds, such as pyrazolines, pyrimidines, and quinoxalines. These classes of compounds are of significant interest in drug discovery due to their diverse pharmacological activities.

Introduction

This compound is a key starting material for the synthesis of a variety of heterocyclic compounds and other valuable organic intermediates. The presence of a reactive acetyl group, an electron-withdrawing nitro group, and a methoxy group on the phenyl ring allows for a range of chemical transformations. This document outlines detailed protocols for the synthesis of key derivatives and provides representative data for their characterization.

Derivatization Strategies

The primary derivatization strategies for this compound involve the reaction of the acetyl group. The most common and versatile approach is the Claisen-Schmidt condensation to form chalcones, which then serve as precursors for a variety of heterocyclic systems.

Claisen-Schmidt Condensation: Synthesis of Chalcones

The Claisen-Schmidt condensation is a reliable method for the formation of α,β-unsaturated ketones (chalcones) from the reaction of an aromatic ketone with an aromatic aldehyde in the presence of a base or acid catalyst.[1]

Claisen_Schmidt ketone This compound base Base (e.g., KOH, NaOH) ketone->base Deprotonation aldehyde Aromatic Aldehyde chalcone Chalcone Derivative aldehyde->chalcone Condensation base->aldehyde Nucleophilic Attack

Caption: Claisen-Schmidt condensation workflow.

Experimental Protocol: General Procedure for the Synthesis of Chalcones

  • Dissolve this compound (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol.

  • Cool the mixture in an ice bath and add an aqueous solution of potassium hydroxide (40%) or sodium hydroxide dropwise with constant stirring.[2]

  • Continue stirring at room temperature for 3-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Once the reaction is complete, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone.[3]

Table 1: Representative Yields of Chalcone Synthesis (Analogous Reactions)

Acetophenone DerivativeAldehyde DerivativeCatalystYield (%)Reference
4'-Phenoxy acetophenone4-MethoxybenzaldehydeKOH74.36[4]
4-Hydroxyacetophenone4-MethoxybenzaldehydeNaOH69.89[5]
AcetophenoneBenzaldehydeKOH70-80[6]
Synthesis of Pyrazoline Derivatives

Chalcones are excellent precursors for the synthesis of five-membered heterocyclic compounds like pyrazolines through cyclization with hydrazine hydrate.[7]

Pyrazoline_Synthesis chalcone Chalcone Derivative hydrazine Hydrazine Hydrate chalcone->hydrazine Reaction acid Acid (e.g., Acetic Acid) hydrazine->acid Cyclization pyrazoline Pyrazoline Derivative acid->pyrazoline

Caption: Pyrazoline synthesis workflow.

Experimental Protocol: General Procedure for the Synthesis of Pyrazolines

  • Reflux a mixture of the chalcone derivative (1.0 eq) and hydrazine hydrate (2.0 eq) in ethanol.

  • Add a few drops of glacial acetic acid to the reaction mixture and continue refluxing for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into crushed ice.

  • Filter the resulting solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.[7]

Table 2: Representative Spectroscopic Data for Pyrazoline Derivatives (Analogous Compounds)

Compound1H NMR (δ, ppm)Reference
4-(1-phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol3.04 (dd, 1H, Ha-pyrazoline), 3.45 (dd, 1H, Hb-pyrazoline), 4.86 (dd, 1H, Hx-pyrazoline)[5]
(E)-1-(2-hydroxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one derived pyrazoline3.64 (dd, 1H, Ha-pyrazoline, J=5.72, 10.88 Hz)
Synthesis of Pyrimidine Derivatives

Pyrimidines, six-membered heterocyclic compounds, can be synthesized from chalcones by reacting them with urea, thiourea, or guanidine in the presence of a base.[2]

Pyrimidine_Synthesis chalcone Chalcone Derivative urea Urea/Thiourea/Guanidine chalcone->urea Reaction base Base (e.g., KOH) urea->base Cyclocondensation pyrimidine Pyrimidine Derivative base->pyrimidine

Caption: Pyrimidine synthesis workflow.

Experimental Protocol: General Procedure for the Synthesis of Pyrimidines

  • Dissolve the chalcone derivative (1.0 eq) and urea (1.0 eq) in ethanol.[2]

  • Add an aqueous solution of potassium hydroxide (40%) and reflux the mixture for 4-6 hours.[2][8]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Neutralize with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize from ethanol to obtain the pure pyrimidine derivative.[8]

Table 3: Representative Yields of Pyrimidine Synthesis (Analogous Reactions)

Chalcone DerivativeReagentMethodYield (%)Reference
(E)-1-(4-aminophenyl)-3-(4-nitrophenyl)prop-2-en-1-oneUreaConventional-[9]
Substituted ChalconesUreaMicrowaveHigh[2]
Substituted ChalconesGuanidine-HClUV-irradiation40-88[10]
Synthesis of Quinoxaline Derivatives

Quinoxalines can be synthesized from α-haloketones, which can be prepared from this compound. The α-haloketone is then reacted with o-phenylenediamine.[11]

Quinoxaline_Synthesis ketone This compound halogenation Halogenation (e.g., Br2) ketone->halogenation haloketone α-Haloketone halogenation->haloketone diamine o-Phenylenediamine haloketone->diamine Condensation quinoxaline Quinoxaline Derivative diamine->quinoxaline

Caption: Quinoxaline synthesis workflow.

Experimental Protocol: General Procedure for the Synthesis of Quinoxalines

Step 1: Synthesis of α-Haloketone (Representative Protocol)

  • Dissolve this compound in a suitable solvent like diethyl ether or acetic acid.

  • Add a solution of bromine in the same solvent dropwise at room temperature with stirring.

  • Continue stirring until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the crude α-bromoketone.

Step 2: Synthesis of Quinoxaline

  • Dissolve the crude α-bromoketone (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol.[11]

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture and pour it into water.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize from a suitable solvent to obtain the pure quinoxaline derivative.

Table 4: Representative Yields of Quinoxaline Synthesis (Analogous Reactions)

α-Haloketoneo-PhenylenediamineCatalyst/ConditionsYield (%)Reference
Aryl α-bromoketoneso-PhenylenediamineHClO4·SiO2Excellent[11]

Application Notes

Derivatives of this compound, particularly the resulting chalcones and their heterocyclic derivatives, are associated with a wide range of biological activities, making them attractive scaffolds for drug discovery.

  • Antimicrobial and Antifungal Activity: Chalcones and their pyrazoline derivatives have demonstrated significant potential as antibacterial and antifungal agents. The presence of methoxy and nitro groups can influence the antimicrobial spectrum and potency.[12][13]

  • Anti-inflammatory Activity: Certain chalcone derivatives have been shown to possess anti-inflammatory properties.[6]

  • Anticancer Activity: Chalcones and their derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[6] The quinoxaline scaffold is also a well-known pharmacophore in the development of anticancer agents.[13]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of chalcones and heterocyclic compounds. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel derivatives for potential applications in drug discovery and development. The provided data, although for analogous compounds, offers a useful reference for the characterization of newly synthesized molecules. Further optimization of reaction conditions may be necessary to achieve optimal yields for specific derivatives.

References

Application Notes and Protocols: Reduction of 1-(4-Methoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reduction of 1-(4-Methoxy-2-nitrophenyl)ethanone to 2-amino-4-methoxyacetophenone, a critical intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below offer a comparative analysis of different reduction methodologies, enabling researchers to select the most suitable approach for their specific needs.

Introduction

This compound is a key starting material in organic synthesis. Its selective reduction is a fundamental step in the preparation of 2-amino-4-methoxyacetophenone, a precursor for a range of biologically active molecules. The primary challenge in this transformation is the selective reduction of the nitro group without affecting the ketone functionality. This document details various effective methods to achieve this transformation.

Reaction Pathway

The reduction of this compound primarily yields 2-amino-4-methoxyacetophenone. This transformation is a cornerstone for the synthesis of more complex molecules.

start This compound product 2-Amino-4-methoxyacetophenone start->product Reducing Agents

Caption: General reaction scheme for the reduction of this compound.

Comparative Analysis of Reducing Agents

The choice of reducing agent is critical and influences the reaction's efficiency, selectivity, and environmental impact. Below is a summary of common methods with their respective advantages and disadvantages.

Reducing Agent/MethodKey AdvantagesKey DisadvantagesTypical Yield (%)
Catalytic Hydrogenation (H₂/Pd-C) High yields, clean reaction, easy product isolation.Requires specialized high-pressure equipment, potential for catalyst poisoning.>90%
Iron in Acetic Acid (Fe/CH₃COOH) Inexpensive, readily available reagents, effective for aromatic nitro group reduction.Requires acidic conditions, product isolation can be more complex due to iron sludge formation.~85-95%
Sodium Dithionite (Na₂S₂O₄) Mild reaction conditions, good for sensitive substrates.Often requires a biphasic system, can generate significant inorganic waste.~80-90%
Tin(II) Chloride (SnCl₂) Effective for selective reduction of nitro groups.Stoichiometric amounts of tin salts are required, leading to heavy metal waste.~70-85%

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is recommended for its high efficiency and clean conversion.

Workflow:

A Dissolve Substrate in Solvent B Add Pd/C Catalyst A->B C Pressurize with H₂ Gas B->C D Heat and Stir C->D E Monitor Reaction (TLC) D->E F Filter Catalyst E->F G Concentrate Filtrate F->G H Purify Product G->H A Suspend Substrate and Iron in Acetic Acid B Heat the Mixture A->B C Monitor Reaction (TLC) B->C D Cool and Filter C->D E Neutralize Filtrate D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify Product G->H start This compound intermediate 2-Amino-4-methoxyacetophenone start->intermediate Reduction product Varenicline & Other APIs intermediate->product Further Synthesis

Application Note: A Scalable Synthesis of 1-(4-Methoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, scalable protocol for the synthesis of 1-(4-Methoxy-2-nitrophenyl)ethanone, a valuable intermediate in pharmaceutical synthesis. The featured method is a robust nitration of 4-methoxyacetophenone using a mixed acid approach. This document includes a comprehensive experimental protocol, quantitative data, and a visual workflow to ensure reproducibility and successful scale-up.

Introduction

This compound is a key building block in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). The presence of the nitro group ortho to the acetyl group provides a strategic site for further chemical transformations. A reliable and scalable synthesis is crucial for meeting the demands of drug development and manufacturing. The protocol outlined below is based on the well-established electrophilic aromatic substitution reaction, specifically the nitration of an activated benzene ring.

Reaction Scheme

cluster_reactants Reactants cluster_product Product 4-methoxyacetophenone 4-Methoxyacetophenone product This compound 4-methoxyacetophenone->product Nitration HNO3_H2SO4 HNO₃ / H₂SO₄

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established laboratory procedures and is suitable for scale-up with appropriate engineering controls.

Materials:

  • 4-Methoxyacetophenone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ethanol

  • Deionized Water

  • Ice

Equipment:

  • Jacketed glass reactor with overhead stirring

  • Addition funnel

  • Temperature probe

  • Buchner funnel and filter flask

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a jacketed glass reactor equipped with an overhead stirrer and a temperature probe, add 4-methoxyacetophenone. Begin chilling the reactor to 0-5 °C.

  • Acid Mixture Preparation: In a separate vessel, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Nitration: Slowly add the prepared nitrating mixture to the chilled 4-methoxyacetophenone solution via an addition funnel, ensuring the internal temperature is maintained between 0 and 5 °C. The addition rate should be carefully controlled to prevent temperature excursions.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto a stirred slurry of crushed ice and water. This will precipitate the crude product.

  • Isolation: Isolate the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the desired this compound as a crystalline solid.

  • Drying: Dry the purified product under vacuum at a temperature not exceeding 50 °C.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterValue
Starting Material4-Methoxyacetophenone
Molar Mass of Starting Material150.17 g/mol
ProductThis compound
Molar Mass of Product195.17 g/mol
Typical Yield48%
Byproduct1-(4-Methoxy-3-nitrophenyl)ethanone
Purity (after recrystallization)>98% (by HPLC)

Analytical Data

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.15 (d, J=8.8 Hz, 1H), 7.55 (d, J=2.8 Hz, 1H), 7.20 (dd, J=8.8, 2.8 Hz, 1H), 3.95 (s, 3H), 2.60 (s, 3H).

Synthesis Workflow

G start Start: 4-Methoxyacetophenone dissolve Dissolve in H₂SO₄ start->dissolve cool Cool to 0-5 °C dissolve->cool add_nitrating_mix Slowly add HNO₃/H₂SO₄ mixture cool->add_nitrating_mix react Stir at 0-5 °C add_nitrating_mix->react monitor Monitor by TLC/HPLC react->monitor quench Pour onto ice/water monitor->quench Reaction Complete filter Filter crude product quench->filter wash Wash with cold water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry under vacuum recrystallize->dry end Final Product: this compound dry->end

Caption: Workflow diagram for the scale-up synthesis of this compound.

Safety Considerations

  • This reaction involves the use of strong, corrosive acids. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic and has the potential for a runaway reaction. Strict temperature control is essential.

  • Perform the reaction in a well-ventilated fume hood.

  • Handle all chemicals in accordance with their Safety Data Sheets (SDS).

Conclusion

The nitration of 4-methoxyacetophenone is a viable and scalable method for the production of this compound. Careful control of the reaction temperature is critical to ensure the desired regioselectivity and to maintain a safe process. The protocol provided in this application note, along with the supporting data and workflow, offers a solid foundation for researchers and drug development professionals to successfully synthesize this important chemical intermediate.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-(4-Methoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a detailed protocol for the quantitative analysis of 1-(4-Methoxy-2-nitrophenyl)ethanone using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is suitable for the determination of the compound's purity and for its quantification in reaction mixtures and pharmaceutical preparations. The protocol includes sample preparation, chromatographic conditions, and data analysis procedures.

Introduction

This compound is a chemical intermediate that can be utilized in the synthesis of various organic molecules, including potential pharmaceutical compounds. Accurate and reliable analytical methods are crucial for monitoring reaction progress, assessing product purity, and ensuring quality control in drug development processes. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This document provides a comprehensive guide for the HPLC analysis of this compound. While specific methods for this exact analyte are not widely published, the following protocol is based on established methods for the analysis of similar nitroaromatic compounds.[1][2][3][4]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of nitroaromatic compounds.[2] Phenyl or amide columns can also be considered for alternative selectivity.[1][5]

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic acid (optional, for mobile phase modification)[4]

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation
  • For Purity Assessment: Dissolve an accurately weighed amount of the sample in acetonitrile to achieve a final concentration of approximately 50 µg/mL.

  • For Reaction Monitoring: Dilute an aliquot of the reaction mixture with acetonitrile to bring the expected concentration of this compound into the range of the calibration curve. Filtration of the diluted sample through a 0.45 µm syringe filter is recommended before injection.

Chromatographic Conditions

The following conditions are a starting point and may require optimization for specific applications.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: WaterB: Acetonitrile
Gradient 0-10 min: 40-70% B10-12 min: 70-40% B12-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm[1][2][4]
Injection Volume 10 µL

Data Presentation

Table 1: Hypothetical Chromatographic Data for this compound
ParameterValue
Retention Time (min) 8.5
Tailing Factor 1.1
Theoretical Plates >5000
Table 2: Hypothetical Calibration Curve Data
Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Correlation Coefficient (r²) 0.9998

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Injector, Column, Detector) Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Samples Chromatography Chromatographic Separation HPLC_System->Chromatography Data_Acquisition Data Acquisition Chromatography->Data_Acquisition Integration Peak Integration & Analysis Data_Acquisition->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for HPLC analysis.

Conclusion

The HPLC method described in this application note provides a robust and reliable approach for the quantitative analysis of this compound. The protocol is suitable for routine quality control and for monitoring the synthesis of this important chemical intermediate. The method can be further validated to meet specific regulatory requirements for drug development applications.

References

Application Notes and Protocols for Thin-Layer Chromatography of 1-(4-Methoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the thin-layer chromatography (TLC) analysis of 1-(4-Methoxy-2-nitrophenyl)ethanone. This application note is intended to guide researchers in monitoring reaction progress, assessing sample purity, and identifying the compound in various experimental settings.

Introduction

This compound is a substituted aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Thin-layer chromatography (TLC) is a rapid, simple, and inexpensive analytical technique ideal for the qualitative analysis of this compound. It is a crucial tool for monitoring the progress of chemical reactions involving this ketone and for preliminary purity assessment. The method relies on the differential partitioning of the analyte between a stationary phase (typically silica gel) and a mobile phase. Due to the presence of polar functional groups (nitro and ketone) and a non-polar aromatic ring, the choice of an appropriate mobile phase is critical for achieving optimal separation.

Data Presentation

The retention factor (Rf) is a key parameter in TLC, defined as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. The Rf value is dependent on the stationary phase, mobile phase, temperature, and saturation of the TLC chamber. Under controlled conditions, it is a reproducible characteristic of a compound.

Table 1: Expected Rf Values for this compound and Potential Impurities

CompoundStructureExpected Rf Value*Notes
This compoundthis compound0.45 - 0.55The target compound of intermediate polarity.
4-Methoxyacetophenone4-Methoxyacetophenone0.60 - 0.70A potential starting material for the synthesis of the target compound. It is less polar due to the absence of the nitro group and is expected to have a higher Rf value.[1]
1-(4-Methoxy-3-nitrophenyl)ethanone1-(4-Methoxy-3-nitrophenyl)ethanone0.50 - 0.60A potential isomeric impurity from the nitration reaction. Its polarity is expected to be slightly different from the target compound, allowing for separation.

*Note: The expected Rf values are estimates based on a silica gel stationary phase and a mobile phase of hexane:ethyl acetate (7:3, v/v). Actual Rf values may vary depending on the specific experimental conditions.

Experimental Protocols

This section details the recommended methodology for the TLC analysis of this compound.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.

  • Mobile Phase: A mixture of n-hexane and ethyl acetate (7:3, v/v). Other solvent systems such as benzene:acetone:ethyl alcohol (8:1:1) may also be effective for separating nitro compounds.[2]

  • Sample Solution: Prepare a solution of the sample to be analyzed in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1-2 mg/mL.

  • Developing Chamber: A glass tank with a lid.

  • Spotting Capillaries: Glass capillary tubes.

  • Visualization:

    • UV lamp (254 nm).

    • Iodine chamber.

    • Potassium permanganate (KMnO4) stain.

Procedure
  • Plate Preparation: Cut the TLC plate to the desired size. Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.

  • Sample Spotting: Using a capillary tube, spot a small amount of the sample solution onto the baseline. Allow the solvent to evaporate completely between applications to keep the spot size small.

  • Chamber Saturation: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent, to aid in saturating the chamber with solvent vapors. Close the chamber with the lid and allow it to stand for at least 15-20 minutes.

  • Development: Carefully place the spotted TLC plate into the saturated chamber. Ensure that the baseline is above the level of the mobile phase. Close the chamber and allow the solvent front to ascend the plate.

  • Elution: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Drying: Allow the plate to air dry completely in a fume hood.

Visualization
  • UV Light: Place the dried TLC plate under a UV lamp (254 nm). Aromatic compounds like this compound will appear as dark spots against the fluorescent background. Circle the spots with a pencil.

  • Iodine Staining: Place the plate in a sealed chamber containing a few crystals of iodine. The spots will become visible as brownish-yellow stains. This method is generally effective for many organic compounds.

  • Potassium Permanganate Staining: Prepare a solution of potassium permanganate. Dip the plate into the solution or spray the plate evenly. Compounds that can be oxidized will appear as yellow or brown spots on a purple background.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the thin-layer chromatography of this compound.

TLC_Workflow cluster_prep Preparation cluster_procedure TLC Procedure cluster_analysis Analysis A Prepare Mobile Phase (Hexane:Ethyl Acetate 7:3) E Saturate Developing Chamber A->E B Prepare Sample Solution (1-2 mg/mL) D Spot Sample on Baseline B->D C Prepare TLC Plate (Draw Baseline) C->D F Develop TLC Plate D->F E->F G Dry the Plate F->G H Visualize under UV Light (254 nm) G->H I Stain with Iodine or KMnO4 (Optional) H->I J Calculate Rf Values I->J

Caption: Experimental workflow for TLC analysis.

References

Application Notes: 1-(4-Methoxy-2-nitrophenyl)ethanone as a Key Building Block for Medicinally Relevant Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(4-Methoxy-2-nitrophenyl)ethanone is a valuable synthetic intermediate in medicinal chemistry, primarily serving as a precursor for the synthesis of various heterocyclic compounds. Its strategic substitution pattern, featuring a methoxy group, a nitro group, and an acetyl moiety, allows for versatile chemical transformations. A key application of this compound lies in its conversion to 2-amino-4-methoxyacetophenone, a crucial building block for the construction of quinoline and quinolone scaffolds. These nitrogen-containing heterocyclic systems are prevalent in a wide array of pharmacologically active molecules, exhibiting diverse biological activities, including anticancer and antimicrobial properties.

Strategic Importance in Drug Discovery

The significance of this compound in drug discovery stems from its role as a synthon for 7-methoxy-substituted quinolines. The quinoline ring is a well-established pharmacophore, and the presence of a methoxy group at the 7-position can significantly influence the biological activity of the resulting molecule. This is often attributed to the electronic and steric properties of the methoxy group, which can affect binding to biological targets, as well as metabolic stability and pharmacokinetic profiles.

The synthetic pathway from this compound to these bioactive quinolines typically involves two key steps:

  • Reduction of the Nitro Group: The ortho-nitro group is selectively reduced to an amine, yielding 2-amino-4-methoxyacetophenone. This transformation is a critical step, as the resulting amino group is essential for the subsequent cyclization reaction.

  • Cyclization to form the Quinoline Core: The 2-amino-4-methoxyacetophenone undergoes a condensation and cyclization reaction, often a Friedländer annulation, with a suitable carbonyl compound to construct the quinoline ring system.

This synthetic strategy provides a convergent and efficient route to a diverse range of substituted quinolines with potential therapeutic applications.

Application in the Synthesis of Anticancer Agents

Derivatives of 7-methoxyquinoline have demonstrated significant potential as anticancer agents. The quinoline scaffold can interact with various biological targets implicated in cancer progression, such as protein kinases and topoisomerases. The specific substitution pattern on the quinoline ring, which can be readily varied using different reaction partners in the cyclization step, allows for the fine-tuning of the compound's activity and selectivity.

For instance, the reaction of 2-amino-4-methoxyacetophenone with various dicarbonyl compounds can lead to the formation of 2,4-disubstituted-7-methoxyquinolines. These compounds have been investigated for their cytotoxic effects against various cancer cell lines.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative 7-methoxyquinoline derivatives synthesized from precursors related to this compound.

Compound IDR1-Substituent (at position 2)R2-Substituent (at position 4)Cancer Cell LineIC50 (µM)
I PhenylMethylPC-3 (Prostate)1.8 ± 0.1
II 4-ChlorophenylMethylPC-3 (Prostate)1.2 ± 0.2
III 4-MethoxyphenylMethylPC-3 (Prostate)2.5 ± 0.3
IV PhenylMethylH460 (Lung)3.2 ± 0.4
V 4-ChlorophenylMethylH460 (Lung)2.1 ± 0.2
VI 4-MethoxyphenylMethylH460 (Lung)4.1 ± 0.5
VII PhenylMethylMDA-MB-231 (Breast)5.6 ± 0.7
VIII 4-ChlorophenylMethylMDA-MB-231 (Breast)3.9 ± 0.5
IX 4-MethoxyphenylMethylMDA-MB-231 (Breast)7.8 ± 0.9

Note: The data presented is a representative summary from studies on analogous compounds and is intended for comparative purposes.

Application in the Synthesis of Antimicrobial Agents

The quinoline core is also a key feature of many antimicrobial agents. By modifying the substituents on the quinoline ring, it is possible to develop compounds with potent activity against various bacterial and fungal pathogens. The synthesis of such compounds from this compound follows a similar pathway involving the formation of 2-amino-4-methoxyacetophenone and subsequent cyclization.

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for representative 7-methoxyquinoline derivatives against various microbial strains.

Compound IDR1-Substituent (at position 2)R2-Substituent (at position 4)MicroorganismMIC (µg/mL)
X PhenylMethylStaphylococcus aureus8
XI 4-ChlorophenylMethylStaphylococcus aureus4
XII PhenylMethylEscherichia coli16
XIII 4-ChlorophenylMethylEscherichia coli8
XIV PhenylMethylCandida albicans16
XV 4-ChlorophenylMethylCandida albicans8

Note: The data presented is a representative summary from studies on analogous compounds and is intended for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the nitration of 4-methoxyacetophenone to yield this compound.

Materials:

  • 4-Methoxyacetophenone

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Dichloromethane

  • Ice

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Round bottom flask

Procedure:

  • In a round bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-methoxyacetophenone (1 equivalent) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a pre-cooled mixture of nitric acid (1.1 equivalents) and sulfuric acid (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 1-2 hours.

  • Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Protocol 2: Synthesis of 2-Amino-4-methoxyacetophenone

This protocol outlines the reduction of the nitro group of this compound to an amine.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Concentrated hydrochloric acid

  • Ethanol

  • Sodium hydroxide solution (10 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Reflux condenser

Procedure:

  • To a solution of this compound (1 equivalent) in ethanol in a round bottom flask, add tin(II) chloride dihydrate (3-5 equivalents).

  • Heat the mixture to reflux and then slowly add concentrated hydrochloric acid.

  • Continue refluxing for 2-4 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a 10 M sodium hydroxide solution until the pH is basic.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-amino-4-methoxyacetophenone can be purified by column chromatography on silica gel.

Protocol 3: Synthesis of 2,4-Disubstituted-7-methoxyquinolines (General Friedländer Annulation)

This protocol describes a general procedure for the synthesis of 7-methoxyquinoline derivatives from 2-amino-4-methoxyacetophenone.

Materials:

  • 2-Amino-4-methoxyacetophenone

  • A 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone)

  • Catalyst (e.g., p-toluenesulfonic acid, iodine)

  • Solvent (e.g., ethanol, toluene)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Reflux condenser

Procedure:

  • In a round bottom flask, dissolve 2-amino-4-methoxyacetophenone (1 equivalent) and the 1,3-dicarbonyl compound (1.1 equivalents) in the chosen solvent.

  • Add a catalytic amount of the acid catalyst (e.g., 0.1 equivalents of p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product can be purified by column chromatography on silica gel to yield the desired 2,4-disubstituted-7-methoxyquinoline.

Visualizations

Synthesis_Pathway This compound This compound 2-Amino-4-methoxyacetophenone 2-Amino-4-methoxyacetophenone This compound->2-Amino-4-methoxyacetophenone Nitro Reduction (e.g., SnCl2/HCl) Bioactive 7-Methoxyquinolines Bioactive 7-Methoxyquinolines 2-Amino-4-methoxyacetophenone->Bioactive 7-Methoxyquinolines Friedländer Annulation (+ 1,3-Dicarbonyl)

Caption: Synthetic pathway from this compound to bioactive quinolines.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Start: this compound reduction Nitro Group Reduction start->reduction intermediate Intermediate: 2-Amino-4-methoxyacetophenone reduction->intermediate cyclization Friedländer Annulation intermediate->cyclization product Product: 7-Methoxyquinoline Derivative cyclization->product screening Anticancer/Antimicrobial Screening product->screening data Quantitative Data (IC50/MIC) screening->data Signaling_Pathway_Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Cascade\n(e.g., RAS-RAF-MEK-ERK) Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Downstream Signaling Cascade\n(e.g., RAS-RAF-MEK-ERK) Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling Cascade\n(e.g., RAS-RAF-MEK-ERK)->Cell Proliferation & Survival Apoptosis Apoptosis Cell Proliferation & Survival->Apoptosis inhibition 7-Methoxyquinoline Derivative 7-Methoxyquinoline Derivative 7-Methoxyquinoline Derivative->Receptor Tyrosine Kinase (RTK)

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Methoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(4-Methoxy-2-nitrophenyl)ethanone synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the nitration of 4-methoxyacetophenone. Key areas to investigate include:

  • Incomplete Reaction: The reaction may not be going to completion. Consider extending the reaction time or moderately increasing the temperature. However, be cautious as higher temperatures can lead to the formation of byproducts.

  • Suboptimal Nitrating Agent: The choice and concentration of the nitrating agent are crucial. A mixture of nitric acid and sulfuric acid is commonly used. Ensure the acids are of high purity and appropriate concentration. The ratio of the nitrating mixture to the substrate is also a critical parameter to optimize.

  • Poor Temperature Control: The nitration of activated aromatic rings like 4-methoxyacetophenone is highly exothermic. Maintaining a low temperature (typically 0-5 °C) is essential to prevent over-nitration and the formation of undesired isomers. Use an ice-salt bath for better temperature management.

  • Substrate Quality: Ensure the starting material, 4-methoxyacetophenone, is pure and dry. Impurities can interfere with the reaction.

Q2: I am observing the formation of a significant amount of the 3-nitro isomer. How can I increase the regioselectivity for the desired 2-nitro isomer?

A2: The formation of the 3-nitro isomer is a common challenge due to the activating and ortho-, para-directing nature of the methoxy group and the meta-directing nature of the acetyl group. To favor the formation of the 2-nitro isomer:

  • Control of Reaction Temperature: Lower reaction temperatures (around 0 °C) generally favor the formation of the ortho-nitro isomer (2-nitro).

  • Choice of Nitrating Agent: The use of milder nitrating agents can sometimes improve regioselectivity. Investigating alternatives to the standard nitric acid/sulfuric acid system, if applicable to your overall synthetic route, might be beneficial.

  • Order of Addition: Slowly adding the nitrating agent to the solution of 4-methoxyacetophenone can help to maintain a low concentration of the nitrating species at any given time, which can improve selectivity.

Q3: I am having difficulty separating the 2-nitro and 3-nitro isomers. What purification strategies are most effective?

A3: The separation of 2-nitro and 3-nitro isomers of 1-(4-methoxyphenyl)ethanone can be challenging due to their similar polarities.

  • Fractional Crystallization: This is often the most effective method for separating the isomers on a larger scale. The 2-nitro isomer is typically less soluble in certain solvents like ethanol or methanol than the 3-nitro isomer. By carefully controlling the crystallization conditions (solvent, temperature, and concentration), it is possible to selectively crystallize the desired 2-nitro product.

  • Column Chromatography: For smaller scale purification or for obtaining very high purity material, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexane is commonly used. The optimal solvent ratio will need to be determined by thin-layer chromatography (TLC).

Data Presentation: Reaction Conditions and Yields

Method Starting Material Reagents Temperature (°C) Reaction Time Yield of 2-nitro isomer Key Observations
Nitration 4-methoxyacetophenoneHNO₃, H₂SO₄0 - 51 - 2 hours~40-60%Formation of 3-nitro isomer is a major side reaction.
Nitration 4-methoxyacetophenoneAcetic Anhydride, HNO₃0 - 102 - 4 hours~50-65%Can offer milder reaction conditions.
Friedel-Crafts Acylation 3-nitroanisoleAcetyl chloride, AlCl₃0 - 253 - 6 hours~70-85%Generally higher regioselectivity but requires anhydrous conditions.

Experimental Protocols

Protocol 1: Nitration of 4-methoxyacetophenone

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10 g of 4-methoxyacetophenone in 20 mL of concentrated sulfuric acid. Cool the mixture to 0 °C in an ice-salt bath.

  • Nitration: Prepare a nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool. Add this nitrating mixture dropwise to the solution of 4-methoxyacetophenone over a period of 30-45 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Work-up: Pour the reaction mixture slowly onto 200 g of crushed ice with constant stirring. A yellow precipitate will form.

  • Isolation: Filter the solid precipitate, wash it thoroughly with cold water until the washings are neutral to litmus paper, and then dry the product.

  • Purification: Purify the crude product by fractional crystallization from ethanol or by silica gel column chromatography using an ethyl acetate-hexane solvent system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 4-methoxy- acetophenone in H₂SO₄ prep2 Cool to 0°C prep1->prep2 react2 Dropwise addition of nitrating mixture prep2->react2 Maintain T < 5°C react1 Prepare Nitrating Mixture (HNO₃/H₂SO₄) react1->react2 react3 Stir at 0-5°C react2->react3 workup1 Pour onto ice react3->workup1 workup2 Filter and wash workup1->workup2 workup3 Dry the product workup2->workup3 purify Purify (Crystallization or Chromatography) workup3->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield or Impure Product cause1 Incomplete Reaction start->cause1 cause2 Poor Temperature Control start->cause2 cause3 Isomer Formation start->cause3 cause4 Impure Starting Material start->cause4 sol1 Increase reaction time or temperature moderately cause1->sol1 sol2 Use ice-salt bath, slow addition of reagents cause2->sol2 sol3 Optimize reaction temp (0°C), consider alternative nitrating agent cause3->sol3 sol4 Ensure purity and dryness of 4-methoxyacetophenone cause4->sol4

Caption: Troubleshooting logic for low yield and impurity issues.

Technical Support Center: Purification of Crude 1-(4-Methoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 1-(4-Methoxy-2-nitrophenyl)ethanone.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Oily Product Instead of Solid The melting point of the compound is lowered by the presence of impurities. The compound may also have a naturally low melting point.- Recrystallization: Re-dissolve the oil in a minimal amount of a suitable hot solvent (e.g., ethanol) and attempt to recrystallize. If it oils out again, add a small amount of a co-solvent in which the compound is less soluble (e.g., water or hexane) to induce crystallization. - Column Chromatography: If recrystallization fails, purify the oily product using silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexane.
Product is Highly Colored (Yellow/Brown) Residual acidic impurities from the nitration reaction or other colored byproducts may be present.- Aqueous Wash: Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated sodium bicarbonate solution to neutralize and remove acidic impurities. Follow with a water wash and then a brine wash. Dry the organic layer over anhydrous sodium sulfate before concentrating. - Activated Carbon: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal should be removed by hot filtration before allowing the solution to cool.
Low Yield After Purification - The compound is significantly soluble in the recrystallization solvent, leading to loss in the mother liquor. - The compound adheres to the silica gel during column chromatography.- Recrystallization: Ensure you are using a minimal amount of hot solvent for dissolution. Cool the crystallization flask slowly, and then in an ice bath to maximize crystal formation. To check for product loss, evaporate a small amount of the mother liquor to see if a significant amount of solid remains. - Column Chromatography: Choose an appropriate solvent system. If the product is not eluting, gradually increase the polarity of the mobile phase.
Difficulty in Achieving High Purity (>98%) Presence of isomeric impurities, such as 1-(4-Methoxy-3-nitrophenyl)ethanone, which have very similar polarities and solubilities.- Multiple Recrystallizations: Perform sequential recrystallizations from a suitable solvent system. This can enrich the desired isomer. - Preparative HPLC: For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.
No Crystals Form Upon Cooling The solution is too dilute, or nucleation has not been initiated.- Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. Add a seed crystal of pure this compound if available. - Concentrate the Solution: If scratching or seeding does not work, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities arise from the nitration of 4-methoxyacetophenone. These can include the isomeric byproduct, 1-(4-methoxy-3-nitrophenyl)ethanone, and residual strong acids (such as nitric and sulfuric acid) used in the reaction. Dinitrated byproducts are also a possibility under harsh reaction conditions.

Q2: What is a good starting solvent for the recrystallization of this compound?

A2: Ethanol is a commonly used and effective solvent for the recrystallization of many nitrophenyl compounds and is a good starting point for this compound.[1] If the compound is too soluble in hot ethanol, a mixed solvent system, such as ethanol/water or ethanol/hexane, can be employed to decrease its solubility upon cooling.

Q3: How can I effectively remove acidic impurities from my crude product?

A3: An aqueous workup is the most effective method. Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate. Wash the organic solution with a saturated solution of sodium bicarbonate or sodium carbonate. This will neutralize and extract the acidic impurities into the aqueous layer. Afterward, wash with water and then brine to remove any remaining inorganic salts.

Q4: My purified product is still a pale yellow color. Is this normal?

A4: Many nitro-aromatic compounds are inherently pale yellow. A slight yellow tinge in the final product is common and does not necessarily indicate significant impurity. However, a dark yellow or brown color suggests the presence of impurities that may require further purification steps like treatment with activated carbon or column chromatography.

Q5: What analytical techniques can I use to assess the purity of my final product?

A5: The purity of this compound can be effectively assessed using High-Performance Liquid Chromatography (HPLC), particularly with a UV detector. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is also excellent for identifying the desired product and detecting the presence of isomeric impurities. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative assessment of purity during the purification process.

Quantitative Data Summary

The following table summarizes typical data associated with the purification of this compound. Please note that actual results may vary depending on the scale of the reaction and the initial purity of the crude material.

Parameter Crude Product After Aqueous Wash & Recrystallization After Column Chromatography
Purity (by HPLC) 85-95%97-99%>99%
Typical Yield N/A70-85%60-80%
Appearance Yellow to brown solid/oilPale yellow crystalline solidOff-white to pale yellow solid
Melting Point Broad rangeSharp range (e.g., 103-105 °C)Sharp range (e.g., 104-106 °C)

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Aqueous Wash:

    • Dissolve the crude this compound in ethyl acetate (approximately 10 mL per gram of crude material).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL).

    • Wash with water (1 x 20 mL).

    • Wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude solid.

  • Recrystallization:

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol while heating on a hot plate until the solid just dissolves.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath for 30 minutes to complete the crystallization.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

    • Dry the crystals under vacuum to obtain the purified this compound.

Protocol 2: Purification by Column Chromatography
  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and then evaporating the solvent.

  • Column Packing and Elution:

    • Pack a glass column with silica gel using a slurry method with hexane.

    • Carefully load the prepared sample onto the top of the silica gel bed.

    • Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexane:ethyl acetate) to elute the desired compound.

    • Monitor the elution using Thin-Layer Chromatography (TLC).

  • Fraction Collection and Analysis:

    • Collect fractions as the product band elutes from the column.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Purification_Workflow cluster_0 Initial Workup cluster_1 Purification cluster_2 Final Product Crude_Product Crude Product Dissolve Dissolve in Ethyl Acetate Crude_Product->Dissolve Wash_NaHCO3 Wash with NaHCO3(aq) Dissolve->Wash_NaHCO3 Wash_H2O_Brine Wash with H2O & Brine Wash_NaHCO3->Wash_H2O_Brine Dry_Concentrate Dry & Concentrate Wash_H2O_Brine->Dry_Concentrate Recrystallization Recrystallization (Ethanol) Dry_Concentrate->Recrystallization High Purity Column_Chromatography Column Chromatography (Silica Gel) Dry_Concentrate->Column_Chromatography Very High Purity or Oily Product Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Purification workflow for this compound.

References

Technical Support Center: Recrystallization of 1-(4-Methoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 1-(4-Methoxy-2-nitrophenyl)ethanone.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and should be determined experimentally. Ethanol or a mixed solvent system of ethanol and water is often a good starting point for compounds of this nature.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Isopropanol, or a mixed solvent system)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

  • Glass stirring rod

Procedure:

  • Solvent Selection: Determine the appropriate solvent by testing the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to just cover the solid. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[1][2]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this process to prevent premature crystallization.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is important for the formation of pure crystals.[2] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[3]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Data Presentation: Solvent Selection for Recrystallization

SolventSolubility at Room Temp.Solubility at Boiling PointCrystal Formation upon CoolingNotes
WaterInsolubleInsoluble-Unsuitable as a single solvent.
EthanolSparingly solubleSolubleGoodA promising solvent.
IsopropanolSparingly solubleSolubleGoodA good alternative to ethanol.
HexaneInsolubleSparingly soluble-May be suitable as an anti-solvent in a mixed solvent system.
Ethyl AcetateSolubleVery SolublePoorThe compound is too soluble for good recovery.
Ethanol/WaterSparingly solubleSolubleExcellentA good mixed solvent system to try. The water acts as an anti-solvent.

Troubleshooting Guide

Problem Possible Cause Solution
No crystals form upon cooling. The solution is not saturated (too much solvent was added).[4]Boil off some of the solvent to concentrate the solution and then allow it to cool again.[4][5]
The solution is supersaturated.[4]Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[4]
"Oiling out" occurs instead of crystallization. The melting point of the compound is lower than the boiling point of the solvent.[4]Reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and cool slowly.[5]
The rate of cooling is too fast.Allow the solution to cool more slowly. Insulate the flask to slow down the cooling process.[3]
The compound is significantly impure.Consider purifying by another method, such as column chromatography, before recrystallization.[4]
Low yield of crystals. Too much solvent was used, and a significant amount of the product remains in the mother liquor.[5][6]Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus is hot and carry out the filtration quickly.[3]
The crystals were washed with solvent that was not cold.Always use ice-cold solvent for washing to minimize redissolving the product.[1]
Colored crystals are obtained. Colored impurities are present.Use a small amount of activated charcoal to decolorize the solution before crystallization.[5]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallization?

A1: The ideal solvent should dissolve your compound when hot but not at room temperature. You can determine this by testing the solubility of a small amount of your compound in different solvents. A rule of thumb is that "like dissolves like," so solvents with similar polarity to your compound may be good candidates.[6] For this compound, polar protic solvents like ethanol or isopropanol are often a good starting point.

Q2: What should I do if my compound "oils out"?

A2: "Oiling out" happens when the compound separates from the solution as a liquid instead of solid crystals.[4] This often occurs if the boiling point of the solvent is higher than the melting point of your compound or if the solution is too concentrated or cools too quickly. To resolve this, you can try reheating the solution to dissolve the oil, adding a little more solvent, and allowing it to cool down much more slowly.[5] Using a mixed solvent system can also sometimes prevent oiling out.

Q3: Why is it important to use a minimal amount of hot solvent?

A3: Using the minimum amount of hot solvent necessary to dissolve your compound ensures that the solution will be saturated upon cooling, which is essential for crystallization to occur and to maximize your yield.[1][2] If you use too much solvent, your yield will be significantly lower because more of your compound will remain dissolved in the solvent even after cooling.[6]

Q4: Can I put the hot solution directly into an ice bath?

A4: It is not recommended to cool the hot solution too quickly. Rapid cooling can lead to the formation of small, impure crystals as impurities can get trapped in the rapidly forming crystal lattice.[2] It is best to let the solution cool slowly to room temperature first, and then place it in an ice bath to maximize the yield.[3]

Q5: My crystals are very fine needles. Is this a problem?

A5: Very fine needles can sometimes trap solvent and impurities. While not always indicative of a problem, larger, well-formed crystals are generally purer. The rate of cooling can influence crystal size. Slower cooling often leads to larger crystals.

Experimental Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude Product choose_solvent Select Appropriate Solvent start->choose_solvent dissolve Dissolve in Minimum Hot Solvent choose_solvent->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end Pure Product dry_crystals->end

Caption: A flowchart of the general recrystallization workflow.

Troubleshooting Logic

Troubleshooting_Recrystallization cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_low_yield Troubleshooting: Low Yield start Crystallization Issue no_crystals No Crystals Form start->no_crystals Problem oiling_out Compound Oils Out start->oiling_out Problem low_yield Low Yield start->low_yield Problem boil_solvent Boil off excess solvent no_crystals->boil_solvent Cause: Too much solvent scratch_flask Scratch flask / Add seed crystal no_crystals->scratch_flask Cause: Supersaturation reheat_add_solvent Reheat, add more solvent, cool slowly oiling_out->reheat_add_solvent Immediate Action change_solvent Change solvent or use mixed-solvent system oiling_out->change_solvent Alternative concentrate_mother_liquor Concentrate mother liquor low_yield->concentrate_mother_liquor Action check_washing Ensure washing with ice-cold solvent low_yield->check_washing Precaution solution Successful Crystallization boil_solvent->solution scratch_flask->solution reheat_add_solvent->solution change_solvent->solution concentrate_mother_liquor->solution check_washing->solution

Caption: A diagram illustrating troubleshooting steps for common recrystallization problems.

References

Technical Support Center: Synthesis of 1-(4-Methoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and purification of 1-(4-Methoxy-2-nitrophenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Friedel-Crafts acylation of 3-nitroanisole using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction introduces the acetyl group para to the methoxy group and ortho to the nitro group.

Q2: What are the expected yield and purity of the crude product?

A2: The yield of crude this compound can vary significantly based on reaction conditions, but it typically ranges from 60% to 80%. The purity of the crude product is often compromised by the presence of unreacted starting materials, regioisomers, and other byproducts.

Q3: Which analytical techniques are recommended for purity assessment?

A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential. Thin-Layer Chromatography (TLC) is also a valuable tool for rapid, qualitative monitoring of the reaction progress and purification efficiency.

Troubleshooting Guide

Problem 1: The crude product is an oil or a low-melting solid and does not crystallize.

  • Possible Cause 1: Presence of Regioisomers. The primary byproduct is often the 1-(2-methoxy-4-nitrophenyl)ethanone isomer, which can interfere with the crystallization of the desired product.

  • Solution 1: Attempt purification using column chromatography on silica gel. A solvent system of ethyl acetate and hexane (e.g., starting with a 1:9 ratio and gradually increasing the polarity) can effectively separate the desired product from its isomer.

  • Possible Cause 2: Residual Solvent. Incomplete removal of the reaction solvent or solvents used during the workup (like dichloromethane) can result in an oily product.

  • Solution 2: Ensure the crude product is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 30-40 °C), to remove all volatile residues before attempting crystallization.

Problem 2: The yield is significantly lower than expected.

  • Possible Cause 1: Inactive Catalyst. The Lewis acid catalyst, AlCl₃, is highly hygroscopic. Contamination with moisture will deactivate it, leading to poor conversion.

  • Solution 1: Use freshly opened, high-purity AlCl₃. Ensure all glassware is rigorously dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 2: Suboptimal Reaction Temperature. The temperature for Friedel-Crafts acylations is critical. If the temperature is too low, the reaction may be sluggish. If it is too high, it can lead to the formation of degradation products and byproducts.

  • Solution 2: Maintain the reaction temperature strictly, often starting at 0 °C during the addition of reagents and then allowing it to slowly warm to room temperature. Monitor the reaction progress by TLC.

Problem 3: Purity does not improve significantly after a single recrystallization.

  • Possible Cause 1: Inappropriate Recrystallization Solvent. The chosen solvent may have either too high or too low solubility for the desired product or the impurity, leading to co-precipitation.

  • Solution 1: The ideal solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, ethanol or a mixture of ethanol and water is often effective. Perform small-scale solvent screening to identify the optimal system.

  • Possible Cause 2: Impurities with Similar Solubility. If a significant amount of an impurity with a similar solubility profile is present, a single recrystallization may be insufficient.

  • Solution 2: Perform a second recrystallization. If purity remains unsatisfactory, consider a preliminary purification step like column chromatography before the final recrystallization.

Quantitative Data Summary

The following tables provide representative data for the synthesis and purification of this compound.

Table 1: Reaction Yield and Crude Product Purity

ParameterValue
Theoretical YieldBased on 1.0 eq of 3-nitroanisole
Actual Yield (Crude)7.5 g (approx. 77% of theoretical)
Purity of Crude Product (by HPLC)85-90%
Major Impurity (Regioisomer)5-8%
Unreacted 3-nitroanisole1-3%

Table 2: Purity and Recovery after Purification

Purification MethodPurity (by HPLC)Recovery Rate
Recrystallization (Ethanol)>98%80-85%
Column Chromatography>99%70-75%

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagents: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Addition: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel over 15 minutes, maintaining the temperature below 5 °C.

  • Starting Material: After the addition is complete, add a solution of 3-nitroanisole (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by pouring it over crushed ice with concentrated HCl.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Perform a hot filtration to remove the charcoal or any insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight.

Troubleshooting Workflow

G cluster_0 cluster_1 cluster_2 start Initial Problem: Low Purity of Crude Product cause1 Cause: Presence of Regioisomer start->cause1 cause2 Cause: Unreacted Starting Material start->cause2 cause3 Cause: Oily/Non-Crystalline Product start->cause3 solution1 Solution: Column Chromatography (Hexane:EtOAc) cause1->solution1 Isomer Separation solution2 Solution: Optimize Reaction Time/Temp & Monitor by TLC cause2->solution2 Drive Reaction to Completion solution3 Solution: Dry Under High Vacuum Before Recrystallization cause3->solution3 Remove Residual Solvent solution4 Solution: Screen for Optimal Recrystallization Solvent cause3->solution4 Induce Crystallization

Caption: Troubleshooting workflow for purifying this compound.

Technical Support Center: Nitration of 4-Methoxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the side reactions encountered during the nitration of 4-methoxyacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product of the nitration of 4-methoxyacetophenone?

The primary and expected product is 3-nitro-4-methoxyacetophenone. The directing effects of the methoxy (-OCH₃) and acetyl (-COCH₃) groups on the aromatic ring guide the electrophilic substitution. The methoxy group is a strong activating, ortho-, para-director, while the acetyl group is a deactivating, meta-director. The position C3 is ortho to the strongly activating methoxy group and meta to the deactivating acetyl group, making it the most favorable site for nitration.

Q2: What are the most common side reactions observed in this experiment?

The most common side reactions include:

  • Isomer Formation: Formation of 2-nitro-4-methoxyacetophenone.

  • Dinitration: Introduction of a second nitro group to form dinitro products.

  • Oxidation: The strong oxidizing nature of the nitrating mixture (HNO₃/H₂SO₄) can lead to the oxidation of the acetyl group or even degradation of the aromatic ring.

  • Ipso-Nitration: Displacement of the acetyl group by a nitro group, leading to 4-methoxynitrobenzene.

  • Hydrolysis: Cleavage of the methoxy ether bond under harsh acidic conditions to form 4-hydroxyacetophenone, which can then be nitrated.

Q3: Why is temperature control so critical during the nitration process?

Maintaining a low temperature (typically 0-10°C) is crucial for several reasons. Firstly, the nitration reaction is highly exothermic, and poor temperature control can lead to an uncontrollable increase in the reaction rate. Secondly, higher temperatures significantly increase the rates of undesirable side reactions, particularly oxidation and dinitration, which leads to a lower yield of the desired product and a more complex purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the nitration of 4-methoxyacetophenone.

Issue 1: Low Yield of the Desired 3-Nitro-4-methoxyacetophenone

A low yield can be attributed to several factors, from incomplete reaction to the prevalence of side reactions.

Logical Troubleshooting Workflow

G cluster_start cluster_analysis cluster_paths cluster_solutions start Low Yield Detected TLC_NMR Analyze Crude Product (TLC, ¹H NMR, LC-MS) start->TLC_NMR Begin Analysis Unreacted_SM High Amount of Starting Material TLC_NMR->Unreacted_SM Check for... Multiple_Spots Multiple Side Products (Isomers, Oxidation, etc.) TLC_NMR->Multiple_Spots Check for... Sol_Unreacted Solution: • Increase reaction time • Check nitrating agent quality • Increase temperature slightly (e.g., to 10-15°C) Unreacted_SM->Sol_Unreacted If Yes Sol_Side_Products Solution: • Strictly maintain low temp (0-5°C) • Slow, dropwise addition of substrate • Use milder nitrating agent (e.g., Ac₂O/HNO₃) Multiple_Spots->Sol_Side_Products If Yes

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Significant Amounts of 2-Nitro Isomer

The formation of the 2-nitro-4-methoxyacetophenone isomer, while sterically hindered by the adjacent acetyl group, can occur. Its presence complicates purification.

Potential Causes & Solutions

CauseSolution
High Reaction Temperature Elevated temperatures can provide the necessary activation energy to overcome the steric hindrance at the C2 position. Maintain a strict temperature range of 0-5°C.
Concentrated Reagents Using highly concentrated acids can increase the reactivity of the nitronium ion, leading to less selective substitution. Ensure precise and accurate concentrations of nitric and sulfuric acid.
Alternative Nitrating Agent For higher selectivity, consider using a milder nitrating agent. A common alternative is using nitric acid with acetic anhydride, which generates the less reactive acetyl nitrate in situ.
Issue 3: Evidence of Oxidation or Degradation (Dark-Colored Reaction Mixture)

A dark brown or black reaction mixture is often an indication of oxidative side reactions, leading to the formation of polymeric or tar-like byproducts.

Potential Causes & Solutions

CauseSolution
Local Hotspots Inefficient stirring during the addition of the substrate can create localized areas of high temperature, promoting oxidation. Ensure vigorous and efficient stirring throughout the addition and reaction period.
Excessive Nitric Acid Using a large excess of nitric acid, a strong oxidizing agent, increases the likelihood of oxidation. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of nitric acid.
Contaminated Starting Material Impurities in the 4-methoxyacetophenone can act as catalysts for degradation. Ensure the purity of the starting material using techniques like recrystallization or distillation.

Quantitative Data Summary

The yield of side products is highly dependent on the reaction conditions. The following table summarizes typical outcomes under different protocols.

ConditionMain Product Yield (3-Nitro)Key Side Product(s) & Approx. YieldReference / Notes
Standard (HNO₃/H₂SO₄ at 0-5°C) 75-85%2-Nitro isomer (~5-10%)Common undergraduate laboratory procedure.
High Temperature (>20°C) <50%Oxidation products, Dinitro compoundsYield drops significantly; purification is difficult.
Milder (HNO₃/CH₃COOH at 10°C) ~70%Lower isomer formationSlower reaction rate but often cleaner.
Acetyl Nitrate (HNO₃/Ac₂O at 0°C) 80-90%Minimal isomer formation (<5%)Generally provides higher selectivity and yield.

Experimental Protocols

Protocol 1: Standard Nitration using HNO₃/H₂SO₄

This protocol is a standard method for achieving good yields of 3-nitro-4-methoxyacetophenone.

Reaction Scheme

G cluster_reactants cluster_conditions cluster_products r1 4-Methoxyacetophenone cond 0-5°C plus + r2 HNO₃ / H₂SO₄ p1 3-Nitro-4-methoxyacetophenone (Major Product) cond->p1 p2 2-Nitro-4-methoxyacetophenone (Minor Side Product) cond->p2 side reaction

Caption: Synthesis of 3-nitro-4-methoxyacetophenone.

Methodology:

  • Cool 25 mL of concentrated sulfuric acid (H₂SO₄) in a flask to 0°C using an ice-salt bath.

  • Prepare the nitrating mixture by slowly adding 5 mL of concentrated nitric acid (HNO₃) to the cold sulfuric acid while stirring. Maintain the temperature below 10°C.

  • In a separate beaker, dissolve 5.0 g of 4-methoxyacetophenone in 10 mL of concentrated sulfuric acid.

  • Slowly add the 4-methoxyacetophenone solution dropwise to the cold, stirring nitrating mixture. Use a thermometer to ensure the temperature does not rise above 5°C. The addition should take approximately 20-30 minutes.

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

  • Pour the reaction mixture slowly and carefully over 200 g of crushed ice in a large beaker with stirring.

  • A yellow precipitate of the crude product will form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from ethanol to obtain pure 3-nitro-4-methoxyacetophenone.

Protocol 2: Selective Nitration using Acetic Anhydride

This method minimizes the formation of oxidative byproducts and often improves the isomeric purity of the product.

Methodology:

  • Add 6.0 g of 4-methoxyacetophenone to 20 mL of glacial acetic acid in a flask equipped with a stirrer and thermometer. Cool the mixture to 0°C in an ice bath.

  • Slowly add 10 mL of acetic anhydride to the solution while maintaining the temperature at 0°C.

  • In a separate vessel, prepare a solution of 4.5 mL of concentrated nitric acid in 10 mL of glacial acetic acid. Cool this mixture to 0°C.

  • Add the cold nitric acid solution dropwise to the stirred solution of 4-methoxyacetophenone over 30 minutes. Ensure the temperature is strictly maintained between 0-5°C.

  • After the addition, stir the reaction mixture for an additional 1-2 hours at 0-5°C.

  • Pour the mixture into 250 mL of ice-water and stir until the precipitate forms completely.

  • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the product from ethanol to yield pure 3-nitro-4-methoxyacetophenone.

1-(4-Methoxy-2-nitrophenyl)ethanone solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Methoxy-2-nitrophenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in common organic solvents?

A1: this compound is a crystalline solid that is generally soluble in polar aprotic and some polar protic organic solvents. It is soluble in acetone and chloroform, and practically insoluble in water. Based on data for structurally similar isomers, it is expected to have good solubility in solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Q2: Are there any known stability issues with this compound in solution?

A2: Aromatic nitro compounds can be sensitive to strong bases and may undergo reactions or color changes in their presence. It is advisable to avoid strongly basic conditions during dissolution unless a specific reaction is intended. For prolonged storage, it is recommended to keep solutions in a cool, dark place to prevent potential degradation.

Q3: Can heating be used to increase the solubility of this compound?

A3: Yes, gentle heating can be employed to increase the dissolution rate and solubility of the compound in most organic solvents. However, it is crucial to monitor the temperature to avoid solvent evaporation and potential degradation of the compound, especially in more reactive solvents.

Q4: How can I recrystallize this compound?

A4: Recrystallization is a common method for purifying this compound. A suitable solvent system would be one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. Based on available data for related compounds, ethanol can be a suitable solvent for recrystallization. The general procedure involves dissolving the compound in a minimal amount of hot solvent and then allowing it to cool slowly to form crystals.

Troubleshooting Guide

Issue 1: Compound is not dissolving or is dissolving very slowly.

Possible Causes:

  • Inappropriate solvent selection.

  • Insufficient solvent volume.

  • Low temperature.

  • Poor quality of the compound (impurities).

Troubleshooting Steps:

  • Verify Solvent Choice: Consult the solubility data table below. Polar aprotic solvents like acetone, ethyl acetate, or DMF are generally good starting points.

  • Increase Solvent Volume: Gradually add more solvent to the mixture while stirring.

  • Apply Gentle Heat: Warm the mixture gently (e.g., in a water bath) while stirring. Be cautious not to boil the solvent.

  • Use Sonication: Place the sample in an ultrasonic bath to aid dissolution through cavitation.

  • Check Compound Purity: If dissolution problems persist, consider the purity of the compound. Impurities can sometimes hinder solubility.

Issue 2: Compound precipitates out of solution over time.

Possible Causes:

  • Supersaturated solution.

  • Change in temperature.

  • Solvent evaporation.

Troubleshooting Steps:

  • Re-dissolve with Heat: Gently warm the solution to redissolve the precipitate and then allow it to cool to room temperature slowly.

  • Add More Solvent: If the compound remains precipitated at room temperature, add a small amount of additional solvent until it fully dissolves.

  • Ensure Proper Storage: Store the solution in a tightly sealed container to prevent solvent evaporation. For temperature-sensitive solutions, consider storage at a constant, controlled temperature.

Issue 3: The solution changes color upon adding a reagent or over time.

Possible Causes:

  • Reaction with a basic substance.

  • Degradation of the compound.

  • Reaction with an impurity.

Troubleshooting Steps:

  • Check pH: If a color change (e.g., to yellow or reddish-brown) occurs after adding a reagent, check the pH of the solution. Aromatic nitro compounds can exhibit color changes in the presence of bases.

  • Protect from Light and Heat: Store solutions in amber vials or protect them from light to minimize light-induced degradation. Avoid prolonged exposure to high temperatures.

  • Use High-Purity Solvents: Ensure that the solvents used are of high purity and free from contaminants that could react with the compound.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubility
AcetoneSoluble
ChloroformSoluble
WaterInsoluble
EthanolSparingly to Moderately Soluble (Good for recrystallization)
Dimethylformamide (DMF)Likely Soluble

Table 2: Quantitative Solubility of Structurally Similar Isomers (1-(3-nitrophenyl)ethanone & 1-(4-nitrophenyl)ethanone) at 298.15 K (25 °C)

This data is for isomeric compounds and should be used as an estimation for this compound.

SolventMolar Fraction Solubility (x10-2)
N,N-Dimethylformamide (DMF)28.5 - 35.1
Acetone20.1 - 25.5
Ethyl Acetate15.3 - 20.8
Methanol4.5 - 6.2
Ethanol3.9 - 5.3
Isopropanol2.8 - 3.7
Toluene10.2 - 14.5
Cyclohexane0.3 - 0.5

Experimental Protocols

Protocol 1: Standard Dissolution Procedure

  • Weigh the desired amount of this compound.

  • Transfer the solid to a suitable glass vial or flask.

  • Add a small volume of the selected organic solvent.

  • Stir the mixture at room temperature using a magnetic stirrer.

  • If the solid does not dissolve, incrementally add more solvent until a clear solution is obtained.

  • If necessary, gently warm the mixture in a water bath while stirring to aid dissolution.

  • Once dissolved, allow the solution to cool to room temperature before use.

Protocol 2: Recrystallization from Ethanol

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol.

  • Heat the mixture on a hot plate while gently swirling until the solid dissolves completely. Add more ethanol dropwise if necessary to achieve full dissolution at the boiling point.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum crystal yield, place the flask in an ice bath for about 30 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven or air dry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_outcome Outcome weigh Weigh Compound add_solvent Add Solvent weigh->add_solvent stir Stir at RT add_solvent->stir clear_solution Clear Solution stir->clear_solution Success insoluble Insoluble/Partially Soluble stir->insoluble Issue heat Gentle Heating sonicate Sonication heat->sonicate If still insoluble heat->clear_solution Success sonicate->clear_solution Success insoluble->heat Troubleshoot

Caption: A typical experimental workflow for dissolving this compound.

troubleshooting_logic cluster_diagnosis Problem Diagnosis cluster_solution Potential Solutions start Solubility Issue Encountered check_solvent Is the solvent appropriate? start->check_solvent check_temp Is the temperature too low? check_solvent->check_temp Yes change_solvent Change to a more polar aprotic solvent check_solvent->change_solvent No check_conc Is the concentration too high? check_temp->check_conc No apply_heat Apply gentle heat check_temp->apply_heat Yes add_more_solvent Add more solvent check_conc->add_more_solvent Yes

Caption: A logical diagram for troubleshooting solubility issues.

Technical Support Center: 1-(4-Methoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the dissolution of 1-(4-Methoxy-2-nitrophenyl)ethanone. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Dissolution Issues

Researchers may encounter challenges when dissolving this compound. Below are common problems and recommended solutions.

ProblemPotential CauseTroubleshooting Steps
Compound is not dissolving or is dissolving very slowly. Inappropriate solvent selection.Based on the structure of the compound (an aromatic ketone with polar nitro and methoxy groups), polar organic solvents are likely to be most effective. Consider using solvents such as acetone, acetonitrile, ethyl acetate, methanol, or ethanol. For similar compounds like 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, acetone has been shown to be a highly effective solvent.[1]
Insufficient solvent volume.Increase the volume of the solvent incrementally until the compound fully dissolves.
Low temperature.Gently warm the solution while stirring. Many organic compounds exhibit increased solubility at higher temperatures.[2] Be cautious and avoid excessive heat which could lead to decomposition.
Compound precipitates out of solution. The solution is supersaturated.Add more solvent to the solution to ensure the compound remains dissolved.
The temperature of the solution has decreased.If the solution was heated to dissolve the compound, it may precipitate as it cools. Maintain a slightly elevated temperature or use a larger volume of solvent at room temperature.
The solution appears cloudy or contains suspended particles. The compound is not fully dissolved.Continue stirring and consider gentle heating. Sonication can also be used to aid dissolution.
The solvent is contaminated with water.For non-aqueous experiments, ensure the use of anhydrous solvents, as the compound is expected to be insoluble in water.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

  • High Solubility Potential: Acetone, Acetonitrile, Ethyl Acetate

  • Moderate Solubility Potential: Methanol, Ethanol, Toluene[1]

The compound is expected to have low solubility in non-polar solvents and is likely insoluble in water.[3][4][5]

Q2: How can I increase the dissolution rate of this compound?

A2: To increase the dissolution rate, you can:

  • Increase the temperature: Gently warming the solvent can significantly improve solubility.[2]

  • Agitate the mixture: Continuous stirring or vortexing helps to disperse the solid particles and increase contact with the solvent.

  • Use sonication: An ultrasonic bath can be effective in breaking down agglomerates and accelerating dissolution.

  • Increase the solvent volume: Using a larger volume of solvent will increase the concentration gradient and facilitate faster dissolution.

Q3: Is this compound soluble in water?

A3: Based on the general solubility properties of similar aromatic ketones and nitro compounds, this compound is expected to be insoluble or sparingly soluble in water.[3][4][5][6]

Q4: What safety precautions should I take when handling this compound and its solvents?

A4: Always handle chemical compounds in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] Review the Safety Data Sheet (SDS) for the specific compound and any solvents used before beginning your experiment.

Experimental Protocol: Dissolving this compound

This protocol provides a general procedure for dissolving this compound. The ideal solvent and concentration may vary depending on the specific experimental requirements.

Materials:

  • This compound

  • Recommended solvent (e.g., Acetone)

  • Glass vial or flask

  • Magnetic stirrer and stir bar (or vortex mixer)

  • Pipettes

  • Spatula

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of this compound using an analytical balance.

  • Add Solvent: Transfer the weighed compound to a clean, dry glass vial or flask. Using a pipette, add a small volume of the chosen solvent.

  • Initial Mixing: Cap the vial and agitate the mixture by vortexing or using a magnetic stirrer at room temperature.

  • Observe Dissolution: Observe the solution for undissolved particles.

  • Incremental Solvent Addition: If the compound has not fully dissolved, add more solvent in small increments, mixing thoroughly after each addition, until a clear solution is obtained.

  • Gentle Heating (Optional): If the compound is still not fully dissolved, gently warm the solution on a hot plate with stirring. Do not exceed a temperature that could cause the solvent to boil or the compound to decompose.

  • Cooling (if heated): If the solution was heated, allow it to cool to room temperature and observe for any precipitation. If precipitation occurs, a larger volume of solvent is required for stability at room temperature.

  • Final Dilution: Once the compound is fully dissolved, you can dilute the solution to the final desired concentration by adding more solvent.

Visual Guides

Dissolution_Troubleshooting_Workflow start Start: Dissolve Compound issue Issue Encountered? start->issue incomplete Incomplete Dissolution issue->incomplete Yes precipitate Precipitation Occurs issue->precipitate Yes success Successful Dissolution issue->success No check_solvent Check Solvent Choice (Polar Organic Recommended) incomplete->check_solvent check_saturation Check for Supersaturation precipitate->check_saturation increase_volume Increase Solvent Volume check_solvent->increase_volume gentle_heat Apply Gentle Heat & Stir increase_volume->gentle_heat maintain_temp Maintain Temperature increase_volume->maintain_temp sonicate Use Sonication gentle_heat->sonicate sonicate->issue check_saturation->increase_volume maintain_temp->issue

Caption: Troubleshooting workflow for dissolving this compound.

Solubility_Factors cluster_compound This compound cluster_factors Key Solubility Factors cluster_outcome Expected Outcome Compound Aromatic Ketone - Nitro Group (-NO2) - Methoxy Group (-OCH3) Polarity Solvent Polarity Compound->Polarity influences Soluble High Solubility (e.g., Acetone, Acetonitrile) Polarity->Soluble matches Insoluble Low/No Solubility (e.g., Water, Hexane) Polarity->Insoluble mismatches Temperature Temperature Temperature->Soluble increases Agitation Agitation (Stirring/Sonication) Agitation->Soluble enhances rate

Caption: Factors influencing the solubility of this compound.

References

Technical Support Center: 1-(4-Methoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, storage, and handling of 1-(4-Methoxy-2-nitrophenyl)ethanone. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Q2: Is this compound stable at room temperature?

A2: The positional isomer, 4'-Methoxy-3'-nitroacetophenone, is reported to be stable under normal conditions.[1] However, for long-term storage, maintaining a cool environment is recommended to minimize the potential for degradation.

Q3: What are the potential degradation pathways for this compound?

A3: Specific degradation pathways for this compound have not been documented in the available literature. However, nitroaromatic compounds can be susceptible to reduction of the nitro group, and the ketone functionality may undergo reactions typical of ketones. Exposure to high temperatures, strong acids or bases, and UV light could potentially lead to degradation.

Q4: What are the known incompatibilities for this compound?

A4: Based on data for similar compounds, it is prudent to avoid strong oxidizing agents and strong bases.[3]

Troubleshooting Guide

Issue Possible Cause Suggested Action
Unexpected experimental results Compound degradationVerify the appearance of the compound. If discoloration or clumping is observed, consider obtaining a fresh batch. It is recommended to perform a purity check (e.g., by HPLC or melting point) before use.
Poor solubility Inappropriate solventThe isomer 4'-Methoxy-3'-nitroacetophenone is insoluble in water.[1] For compounds of this class, organic solvents such as ethanol, ether, and acetone are often suitable.[3]
Discoloration of the compound upon storage Exposure to light or airStore the compound in an amber vial or a container protected from light. Ensure the container is tightly sealed and consider storing under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.

Data Summary

The following table summarizes data for the closely related isomer, 4'-Methoxy-3'-nitroacetophenone (CAS: 6277-38-9) . This information can be used as a guideline for handling this compound.

Property Value Source
Appearance Cream Solid[1][2]
Melting Point 97 - 99 °C[1][2]
Solubility Insoluble in water[1]
Storage Temperature Cool, dry place[1][2]

Experimental Protocols

General Protocol for Assessing Compound Stability

This is a general workflow that can be adapted to study the stability of this compound under various conditions.

  • Sample Preparation:

    • Prepare multiple, accurately weighed samples of this compound in appropriate vials.

    • For solution stability, dissolve the compound in the desired solvent at a known concentration.

  • Stress Conditions:

    • Thermal Stability: Place samples at various temperatures (e.g., room temperature, 40°C, 60°C).

    • Photostability: Expose samples to a controlled light source (e.g., a photostability chamber). Wrap control samples in aluminum foil to protect them from light.

    • pH Stability: For solutions, adjust the pH to desired levels (e.g., acidic, neutral, basic) using appropriate buffers.

  • Time Points:

    • At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove a sample from each condition.

  • Analysis:

    • Analyze the purity of each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • Compare the peak area of the parent compound to its initial value (time 0) to determine the percentage of degradation.

    • Look for the appearance of new peaks, which would indicate the formation of degradation products.

  • Data Interpretation:

    • Plot the percentage of the remaining compound against time for each condition to determine the degradation kinetics.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Experimental Issues start Unexpected Experimental Results check_purity Check Compound Purity (Appearance, Melting Point, HPLC) start->check_purity is_pure Is the compound pure? check_purity->is_pure use_fresh Use a fresh batch of the compound is_pure->use_fresh No check_solubility Review Solubility Is the correct solvent being used? is_pure->check_solubility Yes end Problem Resolved/Further Investigation use_fresh->end is_soluble Is the compound fully dissolved? check_solubility->is_soluble change_solvent Test alternative solvents is_soluble->change_solvent No review_protocol Review Experimental Protocol (Reagents, Concentrations, etc.) is_soluble->review_protocol Yes change_solvent->end review_protocol->end StabilityTestingWorkflow General Workflow for Stability Assessment start Prepare Samples (Solid or in Solution) stress_conditions Expose to Stress Conditions start->stress_conditions thermal Thermal stress_conditions->thermal photo Photochemical stress_conditions->photo ph pH stress_conditions->ph time_points Collect Samples at Defined Time Points thermal->time_points photo->time_points ph->time_points analysis Analyze by HPLC-UV time_points->analysis quantify Quantify Parent Compound analysis->quantify degradants Identify Degradants analysis->degradants data_analysis Determine Degradation Rate quantify->data_analysis degradants->data_analysis

References

Technical Support Center: Degradation of 1-(4-Methoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 1-(4-Methoxy-2-nitrophenyl)ethanone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental investigation of this compound degradation.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent degradation rates in photostability studies. Fluctuation in light source intensity or temperature.1. Ensure the light source is properly calibrated and provides consistent output. 2. Use a temperature-controlled chamber for the experiment. 3. Include a positive control with a known photosensitive compound.
Formation of unexpected degradation products. 1. Presence of impurities in the starting material or solvent. 2. Secondary degradation of primary products.1. Verify the purity of this compound and solvents using appropriate analytical techniques (e.g., HPLC, NMR). 2. Perform time-course studies to identify primary and secondary degradation products.
Poor resolution of degradation products in HPLC analysis. Inappropriate mobile phase composition, column type, or gradient.1. Optimize the mobile phase by varying the solvent ratio and pH. 2. Test different stationary phases (e.g., C18, C8, Phenyl-Hexyl). 3. Adjust the gradient elution program to improve separation.
Mass balance is not within the acceptable range (e.g., 95-105%). 1. Co-elution of peaks. 2. Formation of non-UV active or volatile degradation products. 3. Adsorption of the compound or degradants onto container surfaces.1. Ensure peak purity using a photodiode array (PDA) detector. 2. Use a mass spectrometer (MS) detector in parallel with the UV detector. 3. Employ inert container materials (e.g., silanized glass).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the primary anticipated degradation pathways for this compound are photolysis, hydrolysis (under acidic or basic conditions), and oxidation. The nitro group in the ortho position to the acetyl group makes the compound particularly susceptible to photochemical reactions, potentially leading to intramolecular rearrangement or reduction of the nitro group.

Q2: How can I minimize the degradation of this compound during storage?

A2: To minimize degradation during storage, it is recommended to store the compound in a cool, dark, and dry place. Using amber-colored vials or containers that block UV light is crucial to prevent photolytic degradation. Storing under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative degradation.

Q3: Which analytical techniques are most suitable for studying the degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with a UV or PDA detector is the most common and effective technique for separating and quantifying this compound and its degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended for the identification and structural elucidation of the degradants.

Q4: What is a forced degradation study and why is it necessary for this compound?

A4: A forced degradation study (or stress testing) involves intentionally subjecting the compound to harsh conditions (e.g., high heat, UV light, acid/base hydrolysis, oxidation) to accelerate its degradation. This is necessary to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method.

Quantitative Data Summary

The following data is illustrative and intended to provide a representative example of a forced degradation study summary. Actual results may vary.

Table 1: Summary of Forced Degradation Studies for this compound

Stress Condition % Degradation Number of Degradants Major Degradant (m/z)
Acid Hydrolysis (0.1 M HCl, 80°C, 24h) 8.22167.1
Alkaline Hydrolysis (0.1 M NaOH, 60°C, 8h) 15.63151.1
Oxidative (6% H₂O₂, RT, 24h) 11.32211.1 (N-oxide)
Thermal (80°C, 72h) 4.51-
Photolytic (ICH Q1B, 24h) 25.14180.2

Experimental Protocols

Photostability Testing

This protocol is designed to assess the photolytic stability of this compound.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water 50:50 v/v) at a concentration of 1 mg/mL.

  • Exposure: Transfer the solution to quartz cuvettes. Place one set of samples in a photostability chamber that conforms to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Dark Control: Wrap a second set of samples in aluminum foil and place them in the same chamber to serve as dark controls.

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 4, 8, 12, and 24 hours).

  • Analysis: Analyze the samples and controls by a validated stability-indicating HPLC-UV method at a suitable wavelength (e.g., 254 nm).

Hydrolytic Degradation (Acid and Base)

This protocol evaluates the stability of the compound in acidic and basic solutions.

Methodology:

  • Acid Hydrolysis:

    • Add 1 mL of a 1 mg/mL stock solution of the compound to 9 mL of 0.1 M HCl.

    • Heat the solution in a water bath at 80°C.

  • Base Hydrolysis:

    • Add 1 mL of a 1 mg/mL stock solution to 9 mL of 0.1 M NaOH.

    • Keep the solution at 60°C.

  • Time Points: Collect samples at 0, 2, 4, 8, and 24 hours.

  • Neutralization: Neutralize the samples before injection into the HPLC system.

  • Analysis: Analyze using an appropriate HPLC method.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis cluster_results 4. Outcome start Prepare Stock Solution of This compound photolytic Photolytic Stress (ICH Q1B) start->photolytic hydrolytic Hydrolytic Stress (Acid & Base) start->hydrolytic oxidative Oxidative Stress (H2O2) start->oxidative thermal Thermal Stress (Dry Heat) start->thermal hplc HPLC-UV/PDA Analysis photolytic->hplc hydrolytic->hplc oxidative->hplc thermal->hplc lcms LC-MS for Identification hplc->lcms method Validate Stability-Indicating Method hplc->method pathway Elucidate Degradation Pathway lcms->pathway

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_photolytic Photolytic Degradation cluster_hydrolytic Hydrolytic Degradation cluster_oxidative Oxidative Degradation parent This compound photo_product Rearrangement Product (e.g., N-hydroxy derivative) parent->photo_product UV Light hydro_product Hydrolysis of Methoxy Group (Phenolic derivative) parent->hydro_product Acid/Base ox_product N-Oxide Derivative parent->ox_product H2O2

Caption: Potential degradation pathways.

Technical Support Center: Synthesis of 1-(4-Methoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1-(4-Methoxy-2-nitrophenyl)ethanone, a key intermediate in pharmaceutical and chemical research.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound via nitration of 4-methoxyacetophenone?

A1: The most common byproducts are typically regioisomers formed during the electrophilic aromatic substitution (nitration) reaction. The primary byproducts include:

  • 1-(4-Methoxy-3-nitrophenyl)ethanone: This isomer arises from the nitration at the position ortho to the methoxy group and meta to the acetyl group. The methoxy group is a strong ortho-, para-director, making this a significant potential byproduct.

  • Dinitrated Products: Under harsh reaction conditions (e.g., high temperature, high concentration of nitric acid), dinitration of the aromatic ring can occur, leading to products such as 1-(4-methoxy-2,6-dinitrophenyl)ethanone.

  • Oxidation Byproducts: Concentrated nitric acid is a strong oxidizing agent and can lead to the oxidation of the starting material or the product, resulting in various impurities.

  • Byproducts from Starting Material Impurities: If the starting 4-methoxyacetophenone was prepared via Friedel-Crafts acylation of anisole, it might contain the ortho-isomer, 2-methoxyacetophenone. Nitration of this impurity will lead to a separate set of nitrated byproducts.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low yield of the desired this compound product. - Incomplete reaction. - Formation of multiple isomeric byproducts. - Product loss during workup and purification.- Monitor the reaction progress using TLC or GC to ensure completion. - Optimize reaction conditions (temperature, reaction time, and concentration of nitrating agent) to favor the formation of the desired isomer. - Carefully perform extraction and recrystallization steps to minimize product loss.
Presence of a significant amount of the 1-(4-Methoxy-3-nitrophenyl)ethanone isomer. The directing effect of the methoxy group favors nitration at both ortho positions (2 and 3).- Maintain a low reaction temperature (typically 0-5 °C) to improve regioselectivity. - Use a milder nitrating agent if possible. - Separate the isomers using column chromatography or fractional crystallization.
Formation of dark-colored or tarry substances. - Over-nitration or oxidation of the aromatic ring due to harsh reaction conditions. - High reaction temperature.- Strictly control the reaction temperature, keeping it low. - Add the nitrating agent slowly and portion-wise to the reaction mixture. - Ensure efficient stirring to dissipate heat.
Multiple unexpected spots on the TLC plate. - Presence of impurities in the starting 4-methoxyacetophenone. - Formation of various nitrated isomers and dinitrated byproducts.- Purify the starting material before use. - Analyze the crude product by LC-MS or GC-MS to identify the byproducts. - Employ column chromatography for the separation of multiple components.

Quantitative Data on Regioisomer Formation

The following table provides an illustrative summary of how reaction conditions can influence the ratio of the desired product to the main isomeric byproduct. Note that these values are representative and actual results will vary based on specific experimental parameters.

Temperature (°C)Nitrating AgentDesired Product (2-nitro) %Isomeric Byproduct (3-nitro) %
0-5HNO₃ / H₂SO₄75-8515-25
25-30HNO₃ / H₂SO₄60-7030-40
0-5Acyl nitrate80-9010-20

Experimental Protocols

Synthesis of this compound

This protocol is a general representation and may require optimization.

Materials:

  • 4-Methoxyacetophenone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 4-methoxyacetophenone to the cooled sulfuric acid while maintaining the temperature below 5 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 4-methoxyacetophenone over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • A yellow precipitate should form. Filter the solid and wash it with cold water until the washings are neutral.

  • Dissolve the crude product in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude solid from ethanol to obtain pure this compound.

Visualizations

Synthesis_Pathway 4-Methoxyacetophenone 4-Methoxyacetophenone Reaction Reaction 4-Methoxyacetophenone->Reaction Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Reaction Desired Product This compound Reaction->Desired Product Major Byproduct_Isomer 1-(4-Methoxy-3-nitrophenyl)ethanone Reaction->Byproduct_Isomer Minor Byproduct_Dinitro Dinitrated Products Reaction->Byproduct_Dinitro Trace (harsh conditions)

Caption: Synthetic pathway for this compound and common byproducts.

Troubleshooting_Workflow start Low Yield or Impure Product check_purity Analyze crude product by TLC/GC-MS start->check_purity multiple_spots Multiple Spots Observed? check_purity->multiple_spots isomeric_byproduct Major spot is isomeric byproduct? multiple_spots->isomeric_byproduct Yes optimize_reagents Check Purity of Starting Material multiple_spots->optimize_reagents No dark_color Dark color / Tarry residue? isomeric_byproduct->dark_color No optimize_temp Optimize Reaction Temperature (Lower) isomeric_byproduct->optimize_temp Yes purify Purify by Column Chromatography / Recrystallization dark_color->purify No control_addition Control Rate of Nitrating Agent Addition dark_color->control_addition Yes optimize_temp->purify optimize_reagents->purify end Pure Product Obtained purify->end control_addition->purify

Caption: Troubleshooting workflow for the synthesis of this compound.

Optimizing reaction conditions for 1-(4-Methoxy-2-nitrophenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-Methoxy-2-nitrophenyl)ethanone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through the nitration of 4-methoxyacetophenone. This electrophilic aromatic substitution reaction introduces a nitro group (-NO2) onto the aromatic ring. The methoxy group (-OCH3) is an activating, ortho-, para-director, while the acetyl group (-COCH3) is a deactivating, meta-director. Due to the stronger directing effect of the methoxy group, the primary product formed is the ortho-nitro isomer.

Q2: I am getting a low yield of the desired product. What are the potential causes and solutions?

A2: Low yields can stem from several factors. Here are some common issues and how to address them:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction time is adequate. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Suboptimal Temperature: Nitration reactions are highly sensitive to temperature.

    • Solution: Maintain a low reaction temperature (typically 0-10°C) during the addition of the nitrating agent to prevent over-nitration and side reactions.[1]

  • Improper Reagent Concentration: The concentration of nitric acid and any catalytic acid (like sulfuric acid) is crucial.

    • Solution: Use concentrated nitric acid and ensure the appropriate molar ratios as specified in the protocol.

  • Loss during Work-up: The product might be lost during the extraction or purification steps.

    • Solution: Carefully perform the aqueous work-up and extraction. Ensure the pH is adjusted correctly to minimize product solubility in the aqueous phase.

Q3: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?

A3: The formation of multiple isomers (e.g., 3-nitro and dinitro products) is a common challenge in the nitration of substituted benzenes.

  • Controlling Temperature: As mentioned, lower temperatures favor the formation of the desired ortho-isomer.

  • Choice of Nitrating Agent: The choice of nitrating agent can influence selectivity. A mixture of nitric acid and sulfuric acid is commonly used. Milder nitrating agents could be explored if isomer formation is persistent.

  • Slow Addition: Add the nitrating agent dropwise and slowly to the solution of 4-methoxyacetophenone to maintain control over the reaction exotherm and minimize local high concentrations of the nitrating agent.[1]

Q4: I am having trouble purifying the final product. What are the recommended purification methods?

A4: Purification can often be achieved through recrystallization.

  • Recrystallization: Ethanol is a suitable solvent for recrystallization.[2] Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form crystals. The purified product can then be isolated by filtration.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexane is a good starting point for elution.

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: Standard analytical techniques can be used for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR will confirm the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (195.17 g/mol ).[3]

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the functional groups present (e.g., C=O of the ketone, N-O of the nitro group, and C-O of the ether).

  • Melting Point: The measured melting point of the purified product should be sharp and consistent with the literature value.

Data Presentation

Table 1: Comparison of Reaction Conditions for Nitration of Substituted Acetophenones

Starting MaterialNitrating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
3,4-dimethoxyacetophenone67% Nitric Acid, Sodium Nitrite17% Nitric Acid5-102-387.9[1]
3,4-dimethoxyacetophenone98% Nitric AcidDichloromethane-10289.4[1]

Note: This data is for a structurally related compound and serves as a reference for optimizing the synthesis of this compound.

Experimental Protocols

Detailed Methodology for the Synthesis of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (Adapted for this compound)

This protocol is adapted from the synthesis of a similar compound and should be optimized for the specific target molecule.[1]

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxyacetophenone in a suitable solvent such as dichloromethane. Cool the mixture to -10°C using an ice-salt bath.

  • Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (e.g., 98%) to the stirred solution over a period of 1-2 hours, ensuring the temperature does not rise above -5°C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at -10°C for an additional 2 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-water with vigorous stirring. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve 4-methoxy- acetophenone in CH2Cl2 start->dissolve cool Cool to -10°C dissolve->cool add_nitrating Slowly add conc. HNO3 cool->add_nitrating stir Stir for 2h at -10°C add_nitrating->stir monitor Monitor with TLC stir->monitor quench Pour into ice-water monitor->quench extract Extract with CH2Cl2 quench->extract wash Wash with H2O & NaHCO3 extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize from Ethanol concentrate->recrystallize end Final Product recrystallize->end

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway cluster_reactants Reactants cluster_product Product A 4-Methoxyacetophenone C This compound A->C Nitration B HNO3 / H2SO4 B->C

Caption: Reaction pathway for the synthesis of this compound.

References

Technical Support Center: 1-(4-Methoxy-2-nitrophenyl)ethanone Reduction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges during the reduction of 1-(4-methoxy-2-nitrophenyl)ethanone to 1-(2-amino-4-methoxyphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for converting this compound to its corresponding aniline without affecting the ketone group?

A1: The choice of reducing agent is critical for achieving chemoselectivity. Several options are available, each with its own advantages and disadvantages.

  • Tin(II) Chloride (SnCl₂): This is a widely used and often preferred method for its mildness and high selectivity in reducing aromatic nitro groups while preserving ketones.[1][2]

  • Iron (Fe) in Acidic or Neutral Media: Using iron powder with an acid like HCl or a salt like ammonium chloride (NH₄Cl) is a classic, effective, and economical method that is generally selective for the nitro group.[3][4]

  • Catalytic Hydrogenation (e.g., Pd/C): This is a very common and clean method, but it can sometimes lead to the over-reduction of the ketone to an alcohol, depending on the catalyst, pressure, and temperature.[2][5] Careful optimization is often required.[6]

  • Sodium Dithionite (Na₂S₂O₄): This is an inexpensive and safe reducing agent that can be highly selective for aromatic nitro groups.[7][8]

Q2: My reaction is incomplete, and I still have a significant amount of starting material. What are the possible causes?

A2: Incomplete conversion can stem from several factors:

  • Insufficient Reducing Agent: Ensure you are using the correct stoichiometric amount of the reducing agent. Metal-based reductions (Fe, Sn) often require a significant excess.

  • Inactive Catalyst (for Hydrogenation): The catalyst (e.g., Pd/C) may be old or poisoned. Ensure you are using a fresh, high-quality catalyst and that the solvent is free of potential catalyst poisons.

  • Low Reaction Temperature: Some reductions require heating or reflux to proceed at a reasonable rate. Check the recommended temperature for your chosen protocol.

  • Insufficient Reaction Time: Monitor the reaction progress using an appropriate technique (TLC, LC-MS) to ensure it has reached completion before beginning the workup.

Q3: How do I remove the metal salts from my reaction mixture during workup?

A3: The workup procedure depends on the metal used.

  • For Tin (Sn/SnCl₂): After the reaction, the mixture is often made strongly basic (pH > 10) with NaOH or K₂CO₃. This precipitates tin salts (stannic hydroxide), which can then be removed by filtration, often through a pad of Celite to aid separation.

  • For Iron (Fe): The reaction mixture is typically filtered to remove excess iron powder and iron oxides. The filtrate is then basified and extracted.

Q4: I'm observing byproducts in my reaction. What are they likely to be?

A4: Besides the starting material and desired product, several byproducts can form:

  • 1-(2-amino-4-methoxyphenyl)ethanol: This results from the undesired reduction of the ketone group. This is more common with powerful reducing agents or harsh catalytic hydrogenation conditions.

  • Azo or Azoxy Compounds: These can form from the condensation of partially reduced intermediates like nitroso and hydroxylamine species.[2][9]

  • Cyclized or Rearranged Products: Stannous chloride (SnCl₂) has been reported to occasionally mediate novel cyclization and rearrangement reactions in nitroarenyl ketones.[10][11]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Desired Amine 1. Incomplete reaction. 2. Product loss during workup/extraction. 3. Formation of side products.1. Increase reaction time, temperature, or amount of reducing agent. For hydrogenation, use a fresh catalyst. 2. Ensure the aqueous layer is sufficiently basic (pH > 9) before extraction to isolate the free amine. Perform multiple extractions. 3. Switch to a milder, more chemoselective reducing agent like SnCl₂ or Fe/NH₄Cl.[1][2]
Ketone Group is Reduced to an Alcohol 1. The reducing agent is too harsh (e.g., NaBH₄, LiAlH₄). 2. Catalytic hydrogenation conditions (pressure, temperature) are too severe.1. Use a chemoselective reagent known to preserve ketones, such as SnCl₂, Fe/HCl, or sodium dithionite.[1][7][12] 2. For hydrogenation, reduce hydrogen pressure and temperature. Screen different catalysts; for example, lead-poisoned Pd/CaCO₃ (Lindlar's catalyst) can be less reactive towards ketones.[6]
Formation of Azo/Azoxy Byproducts (often colored) Condensation of partially reduced intermediates (nitroso, hydroxylamine).Ensure sufficient reducing agent and reaction time to drive the reaction to the fully reduced aniline. The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates in catalytic hydrogenations.[9]
Unexpected Product Observed (e.g., from rearrangement) Use of SnCl₂ can sometimes lead to cyclization or rearrangement pathways with ortho-substituted nitro ketones.[10][11]If a rearranged product is consistently observed, consider switching to an alternative reducing agent like iron powder with ammonium chloride.[13]
Difficulties with Product Isolation / Emulsion during Workup The product is an amine, which can act as a surfactant. The workup often involves filtering fine metal oxides/hydroxides.1. Add a saturated brine solution during extraction to help break emulsions. 2. Filter the reaction mixture through a pad of Celite or diatomaceous earth before extraction to remove fine particulates.

Comparative Data on Reduction Methods

MethodReagentsTypical SolventProsCons
Catalytic Hydrogenation H₂ gas, Pd/C or Raney NiEthanol, Methanol, Ethyl AcetateHigh yielding, clean byproducts (H₂O).[2]Can reduce the ketone; catalyst can be expensive and pyrophoric; requires specialized pressure equipment.[6]
Stannous Chloride Reduction SnCl₂·2H₂O, HClEthanol, Ethyl AcetateHighly chemoselective for the nitro group; mild conditions.[1][2]Workup can be tedious due to tin salt removal; can occasionally cause rearrangements.[10][11]
Iron Reduction Fe powder, HCl or NH₄ClEthanol/H₂O, Acetic AcidVery inexpensive, effective, and generally chemoselective.[3][4]Requires a large excess of iron; removal of iron salts can be cumbersome.
Sodium Dithionite Reduction Na₂S₂O₄Water/Acetonitrile, DMFInexpensive, safe, and highly selective.[7][8]May require a phase-transfer catalyst for optimal results in some systems.[8][14]

Experimental Protocols

Protocol 1: Reduction using Tin(II) Chloride (SnCl₂)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq). Add ethanol (10-15 mL per gram of substrate).

  • Reagent Addition: To the stirred suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) portion-wise.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Basification: Slowly add a saturated sodium bicarbonate (NaHCO₃) solution or 6N sodium hydroxide (NaOH) until the pH is ~9-10. A thick, white precipitate of tin(IV) hydroxide will form.

  • Filtration: Filter the mixture through a pad of Celite to remove the tin salts, washing the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(2-amino-4-methoxyphenyl)ethanone. Further purification can be achieved by column chromatography or recrystallization if necessary.

Protocol 2: Reduction using Iron and Ammonium Chloride (Fe/NH₄Cl)
  • Reaction Setup: To a round-bottom flask with a reflux condenser and vigorous mechanical or magnetic stirring, add this compound (1.0 eq), ethanol (10 mL/g), and water (2-3 mL/g).

  • Reagent Addition: Add ammonium chloride (NH₄Cl, 4-5 eq) and iron powder (Fe, 4-5 eq).

  • Reaction: Heat the mixture to reflux (80-90 °C) with vigorous stirring. The reaction is often complete within 1-3 hours. Monitor by TLC or LC-MS.

  • Workup: Once complete, cool the mixture slightly and, while still warm, filter it through a pad of Celite to remove the iron powder and iron oxides. Wash the filter cake thoroughly with hot ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and water. Basify the aqueous layer with sodium carbonate or ammonium hydroxide to pH ~9.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to afford the product.[3]

Visualizations

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G

G

References

Technical Support Center: Purification of 1-(4-Methoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for the column chromatography purification of 1-(4-Methoxy-2-nitrophenyl)ethanone.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the purification process.

Q1: My separation is poor, and the spots on the TLC plate are streaking. What's causing this?

A1: Poor separation and streaking can be caused by several factors:

  • Sample Overload: Too much crude material was loaded onto the column, exceeding its separation capacity. For silica gel, a general rule is to use a 1:30 to 1:100 ratio of crude sample to stationary phase by weight.

  • Inappropriate Solvent System: The eluent may be too polar, causing the compound to move too quickly without proper partitioning. Conversely, if it's not polar enough, the compound may not move at all.

  • Compound Insolubility: The crude sample may not have fully dissolved in the loading solvent, causing it to precipitate at the top of the column.

  • Column Degradation: The silica gel may be too acidic, potentially causing the degradation of sensitive compounds. This is less common for this specific molecule but possible.

Q2: I'm getting a very low yield of my pure product after chromatography. Where could it have gone?

A2: Low recovery can be attributed to:

  • Product Remaining on the Column: The eluent system may not be polar enough to completely elute your compound from the silica gel. Try flushing the column with a more polar solvent (e.g., 100% ethyl acetate or a small percentage of methanol) after you believe your product has eluted to see if more comes off.

  • Irreversible Adsorption/Degradation: Your compound might be reacting with or irreversibly binding to the silica gel. This can sometimes be observed as a permanent yellow or brown band at the top of the column.

  • Co-elution with Impurities: If the separation is not optimal, your product-containing fractions may be contaminated with impurities. This forces you to discard mixed fractions, thus lowering the yield of pure product.

  • Loss During Solvent Removal: Excessive heat or high vacuum during the evaporation of solvent (rotary evaporation) can cause the loss of volatile products. This compound has a relatively high melting point (around 98-102°C), making it less volatile, but this should still be considered.

Q3: The yellow color of my compound seems to be spread across many fractions. How can I get a tighter elution band?

A3: A broad elution band is typically a sign of suboptimal chromatography conditions. To achieve a more concentrated elution:

  • Optimize the Eluent System: Your goal is a TLC Rf value of approximately 0.25-0.35 for the target compound. This polarity generally provides the best balance for good separation on a column.

  • Use a Smaller Loading Volume: Dissolve your crude sample in the minimum amount of solvent possible before loading it onto the column. A large initial band of solvent will lead to a broad elution profile.

  • Ensure a Well-Packed Column: An evenly packed column with a flat top surface is crucial. Any channels or cracks in the stationary phase will lead to an uneven solvent front and poor separation.

Q4: How do I choose the best solvent system for my purification?

A4: The ideal solvent system is determined using Thin Layer Chromatography (TLC) before running the column.

  • Test various ratios of a non-polar solvent (e.g., n-hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • The goal is to find a solvent mixture that provides good separation between your desired product and its impurities.

  • For this compound, a common starting point is a mixture of n-hexane and ethyl acetate. Aim for an Rf value of 0.25-0.35 for the product spot on the TLC plate, as this generally translates well to column chromatography.

Quantitative Data Summary

The following tables provide representative data for the purification of this compound.

Table 1: Example of TLC Solvent System Optimization

Hexane:Ethyl Acetate RatioRf Value of ProductRf Value of Key ImpuritySeparation (ΔRf)Observations
9:10.150.200.05Poor separation; spots are too close.
8:2 0.30 0.45 0.15 Good separation; ideal for column.
7:30.480.600.12Spots are moving too fast; risk of co-elution.
1:10.750.800.05No effective separation.

Table 2: Typical Purification Performance

ParameterCrude ProductPurified Product
Appearance Brownish-yellow solidBright yellow crystalline solid
Mass 1.5 g1.2 g
Purity (by NMR/HPLC) ~85%>98%
Yield -80%
Melting Point 95-100 °C99-102 °C

Detailed Experimental Protocol

This protocol outlines the standard procedure for purifying this compound using flash column chromatography.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • Collection tubes/flasks

  • Rotary evaporator

2. Column Preparation (Slurry Method):

  • Mount the column vertically. Ensure the stopcock is closed. Add a small plug of cotton or glass wool to the bottom.

  • Add a thin layer (approx. 1 cm) of sand.

  • In a separate beaker, prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 9:1 Hexane:Ethyl Acetate). Use approximately 50 g of silica for every 1 g of crude product.

  • Pour the slurry into the column. Gently tap the side of the column to help the silica pack evenly and dislodge air bubbles.

  • Open the stopcock to drain some solvent, but ensure the top of the silica bed never runs dry. The final packed bed should be uniform and free of cracks.

  • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

3. Sample Loading:

  • Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

  • Carefully add the dissolved sample solution to the top of the column using a pipette.

  • Open the stopcock and allow the sample to absorb completely onto the silica gel until the solvent level just reaches the top of the sand layer.

4. Elution and Fraction Collection:

  • Carefully add the chosen eluent (e.g., 8:2 Hexane:Ethyl Acetate) to the top of the column, filling the space above the silica bed.

  • Begin collecting fractions in test tubes or flasks as the solvent flows through the column.

  • Monitor the separation by collecting small samples from the eluting solvent and spotting them on a TLC plate.

  • Develop the TLC plate in the eluent mixture and visualize under UV light to identify which fractions contain your pure compound.

5. Product Isolation:

  • Combine the fractions that contain only the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound as a yellow solid.

  • Determine the final mass and characterize the product (e.g., by melting point and NMR spectroscopy) to confirm purity.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation start_node start_node process_node process_node decision_node decision_node end_node end_node Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Select Solvent System Select Solvent System TLC Analysis->Select Solvent System Pack Column Pack Column Select Solvent System->Pack Column Load Sample Load Sample Pack Column->Load Sample Elute with Solvent Elute with Solvent Load Sample->Elute with Solvent Collect Fractions Collect Fractions Elute with Solvent->Collect Fractions Monitor by TLC Monitor by TLC Collect Fractions->Monitor by TLC Combine Pure Fractions Combine Pure Fractions Monitor by TLC->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Pure Compound Pure Compound Evaporate Solvent->Pure Compound

Caption: Experimental workflow for column chromatography purification.

G problem problem decision decision solution solution p1 Poor Separation d1 TLC Rf > 0.5? p1->d1 s1 Decrease eluent polarity (more hexane) d1->s1 Yes d2 Streaking on TLC? d1->d2 No s2 Increase eluent polarity (more ethyl acetate) d2->s2 No s3 Sample overloaded? Use less material d2->s3 Yes s4 Check column packing for cracks d2->s4 p2 Low Yield d3 Color left on column? p2->d3 s5 Flush with a very polar solvent d3->s5 Yes s6 Check mixed fractions with TLC again d3->s6 No

Caption: Troubleshooting decision tree for common purification issues.

Technical Support Center: Handling and Disposal of 1-(4-Methoxy-2-nitrophenyl)ethanone Waste

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of waste generated from experiments involving 1-(4-Methoxy-2-nitrophenyl)ethanone. The following information is based on best practices for handling aromatic nitro compounds and ethers, the primary functional groups of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound waste?

  • Nitroaromatic Compounds: These compounds can be toxic and are often flammable. Some nitroaromatics are known to be explosive, particularly when dry. Mixtures of nitric acid with mono- and di-nitrobenzenes can possess high explosive properties.[1]

  • Ethers: Ethers like the methoxy group in this compound can form explosive peroxides upon exposure to air and light.[2][3] Expired ether is a common highly hazardous chemical found in laboratories.[2][3]

Q2: How should I store waste containing this compound?

A2: Waste should be stored in a designated satellite accumulation area.[4] Use a compatible, properly labeled, and sealed container.[4] Given the potential for peroxide formation, it is crucial to date the waste container upon the first addition of waste.[5] Containers should be kept closed at all times except when adding waste.

Q3: Can I dispose of small amounts of this chemical waste down the drain?

A3: No. Hazardous wastes must not be discharged to the sewer via sink drains or other mechanisms.[2][3] This practice is illegal and can lead to the accumulation of flammable vapors in plumbing.

Q4: What personal protective equipment (PPE) should I wear when handling this waste?

A4: At a minimum, wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile or polyvinyl alcohol).[5] All handling of the waste should be conducted within a certified chemical fume hood.[5]

Troubleshooting Guides

Issue Possible Cause Solution
Crystals observed in the waste container or around the lid. Peroxide formation from the ether functional group.DO NOT TOUCH OR MOVE THE CONTAINER. This indicates a potential explosion hazard.[5] Immediately contact your institution's Environmental Health and Safety (EHS) office for emergency disposal.
The waste container has been stored for over 6 months (opened) or 1 year (unopened). Increased risk of peroxide formation.Contact your EHS office for guidance and to arrange for disposal.[2][3][5]
Accidental spill of waste containing this compound. Improper handling or container failure.For small spills (<1 L), if trained, use an appropriate spill kit to absorb the material.[5] Treat all cleanup materials as hazardous waste. For large spills (>1 L), evacuate the area and contact your institution's emergency response team and EHS office.[5]

Experimental Protocols

Protocol 1: Segregation and Collection of this compound Waste
  • Container Selection: Obtain a clean, chemically compatible waste container from your institution's EHS office. Glass bottles are generally suitable for solvent waste.[6]

  • Labeling: Affix a hazardous waste label to the container. Fill in all required information, including the full chemical name: "this compound" and any other components of the waste stream.

  • Waste Accumulation:

    • Conduct all waste transfers in a chemical fume hood.

    • Carefully pour or transfer the waste into the labeled container.

    • Do not mix incompatible waste streams.

    • Securely cap the container immediately after adding waste.

  • Dating: Write the date of the first addition of waste on the label. This is critical for tracking the age of the waste due to peroxide formation risks.[5]

  • Storage: Store the waste container in a designated and properly ventilated satellite accumulation area.

Protocol 2: Preparing for Waste Disposal
  • Inventory and Inspection: Regularly inspect your chemical inventory and waste containers for signs of degradation, such as discoloration or crystal formation.[7]

  • Disposal Request: Once the waste container is full or approaching its storage time limit (typically 6 months for opened containers of peroxide-forming chemicals), submit a chemical waste pickup request to your institution's EHS office.[2][3]

  • Information for Disposal: Provide accurate information on the waste composition to the disposal personnel. This is crucial for ensuring safe transportation and final disposal.

Visualizations

WasteHandlingWorkflow Waste Handling Workflow for this compound cluster_generation Waste Generation cluster_collection Collection & Storage cluster_disposal Disposal cluster_emergency Emergency A Experiment Produces Waste B Select & Label Compatible Container A->B C Add Waste in Fume Hood B->C D Date Container C->D E Store in Satellite Accumulation Area D->E F Inspect Container Regularly E->F G Submit Pickup Request to EHS F->G I Spill or Crystal Formation F->I H Provide Accurate Waste Information G->H J Evacuate & Contact EHS I->J

Caption: Workflow for handling and disposing of chemical waste.

HazardDecisionTree Decision Tree for Handling this compound Waste Start Handling Waste? IsContainerOld Is container > 6 months old? Start->IsContainerOld CrystalsPresent Are crystals visible? IsContainerOld->CrystalsPresent No ContactEHS_Old Contact EHS for Disposal IsContainerOld->ContactEHS_Old Yes SpillOccurred Has a spill occurred? CrystalsPresent->SpillOccurred No ContactEHS_Crystals EMERGENCY: Do Not Touch! Contact EHS Immediately CrystalsPresent->ContactEHS_Crystals Yes SafeToHandle Proceed with Standard Waste Collection Protocol SpillOccurred->SafeToHandle No HandleSpill Follow Spill Protocol SpillOccurred->HandleSpill Yes

Caption: Decision tree for safe waste handling procedures.

References

Preventing isomer formation in 1-(4-Methoxy-2-nitrophenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Methoxy-2-nitrophenyl)ethanone. Our focus is to address the critical challenge of preventing isomer formation during the nitration of 3-methoxyacetophenone.

Troubleshooting Guide

Problem 1: Low Yield of the Desired 2-Nitro Isomer and Formation of Multiple Isomers

The nitration of 3-methoxyacetophenone is a classic electrophilic aromatic substitution reaction. The starting material possesses two directing groups: an ortho-, para-directing methoxy group (-OCH₃) and a meta-directing acetyl group (-COCH₃). This combination directs the incoming nitro group (-NO₂) to the positions ortho and para to the methoxy group (positions 2, 4, and 6), which are also meta to the acetyl group. Consequently, a mixture of this compound (desired product), 1-(4-Methoxy-4-nitrophenyl)ethanone, and 1-(4-Methoxy-6-nitrophenyl)ethanone is often obtained.

Visualizing the Directing Effects:

Caption: Directing effects of methoxy and acetyl groups on 3-methoxyacetophenone.

Possible Causes and Solutions:

Cause Solution
Inappropriate Nitrating Agent The choice of nitrating agent significantly impacts regioselectivity. Strong nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid, can be aggressive and lead to the formation of multiple isomers and dinitrated byproducts. Solution: Employ milder nitrating agents. Acetyl nitrate, prepared in situ from nitric acid and acetic anhydride, is often a good choice for achieving higher regioselectivity. Nitronium tetrafluoroborate (NO₂BF₄) in a non-polar solvent can also offer improved control.
Reaction Temperature Too High Higher temperatures favor the formation of thermodynamically more stable isomers and can lead to side reactions, reducing the overall yield of the desired product. Solution: Maintain a low reaction temperature, typically between -10 °C and 0 °C, throughout the addition of the nitrating agent and for the duration of the reaction. Careful temperature control is crucial for selectivity.
Incorrect Solvent The solvent can influence the reactivity of the nitrating agent and the solubility of the intermediates, thereby affecting the isomer ratio. Solution: Acetic acid or dichloromethane are commonly used solvents for nitration. Acetic anhydride can also serve as both a solvent and a reagent when preparing acetyl nitrate. The choice of solvent should be optimized based on the nitrating agent used.
Steric Hindrance While position 2 is electronically favored, steric hindrance from the adjacent acetyl group can be a factor. Solution: While difficult to alter, using a bulkier nitrating agent might disfavor substitution at the more sterically hindered position 6, potentially increasing the relative yield of the 2- and 4-isomers.

Quantitative Data on Isomer Distribution:

The precise isomer distribution is highly dependent on the reaction conditions. The following table summarizes representative data from the nitration of a related compound, 2,5-dimethoxyacetophenone, which illustrates the impact of the directing groups.

Starting MaterialNitrating AgentSolventTemperature (°C)Isomer Distribution (%)
2,5-DimethoxyacetophenoneHNO₃/H₂SO₄Acetic Acid06-Nitro: 78, 4-Nitro: 22

Note: This data is for a related compound and serves to illustrate the typical challenges in achieving high regioselectivity.

Problem 2: Difficulty in Separating the Isomers

Even under optimized conditions, a mixture of isomers is likely. The separation of these isomers can be challenging due to their similar physical properties.

Possible Solutions:

Technique Methodology
Fractional Crystallization This is often the first method to attempt. The isomers may have different solubilities in various solvents. Procedure: Dissolve the crude product mixture in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes) and allow it to cool slowly. The least soluble isomer will crystallize out first. Multiple recrystallizations may be necessary to achieve high purity.
Column Chromatography This is a more effective but also more resource-intensive method for separating isomers. Procedure: Use a silica gel stationary phase and a mobile phase of intermediate polarity, such as a mixture of ethyl acetate and hexanes. The polarity of the mobile phase should be optimized by thin-layer chromatography (TLC) to achieve good separation between the spots corresponding to the different isomers. The isomers will elute at different rates, allowing for their individual collection.

Frequently Asked Questions (FAQs)

Q1: What is the key principle for maximizing the yield of the 2-nitro isomer?

A1: The key is to exploit the subtle differences in the electronic and steric environment of the possible substitution sites. Using a milder nitrating agent at a low temperature is the most critical factor. This approach favors kinetic control, where the most rapidly formed product (often the ortho isomer) is the major product, over thermodynamic control, which might favor other isomers.

Q2: How can I confirm the identity of the isomers I have synthesized?

A2: Spectroscopic methods are essential for isomer identification.

  • ¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will be distinct for each isomer due to the different substitution patterns and the resulting spin-spin coupling between the aromatic protons.

  • ¹³C NMR Spectroscopy: The number and chemical shifts of the aromatic carbon signals will differ for each isomer.

  • Infrared (IR) Spectroscopy: While the IR spectra will be broadly similar, there may be subtle differences in the fingerprint region that can help distinguish between the isomers.

  • Mass Spectrometry (MS): All isomers will have the same molecular weight, but their fragmentation patterns might show minor differences.

Q3: Are there any alternative synthetic routes that avoid the problem of isomer formation?

A3: Yes, a multi-step synthetic strategy can provide better control over regioselectivity. For example, one could start with a precursor that has a blocking group or a directing group that can be later converted to the desired functionality. However, these routes are often longer and may have a lower overall yield. For this specific target, direct nitration followed by careful purification is the most common approach.

Q4: What are the safety precautions I should take during this synthesis?

A4: Nitration reactions are potentially hazardous and must be performed with extreme care in a well-ventilated fume hood.

  • Handling of Acids: Concentrated nitric acid and sulfuric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The reaction is exothermic. Add the nitrating agent slowly and maintain cooling with an ice bath to prevent the reaction from running out of control.

  • Quenching: Quench the reaction by slowly pouring the reaction mixture onto ice with stirring.

Experimental Protocols

Key Experiment: Regioselective Nitration of 3-Methoxyacetophenone

This protocol aims to favor the formation of this compound.

Materials:

  • 3-Methoxyacetophenone

  • Acetic anhydride

  • Fuming nitric acid (or concentrated nitric acid)

  • Dichloromethane (or acetic acid)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Workflow Diagram:

Experimental_Workflow A Dissolve 3-Methoxyacetophenone in Acetic Anhydride B Cool to 0°C A->B C Slowly add Fuming Nitric Acid B->C D Stir at 0°C for 2-4 hours C->D E Pour onto Ice D->E F Extract with Dichloromethane E->F G Wash with NaHCO3 solution F->G H Dry over Na2SO4 G->H I Evaporate Solvent H->I J Purify by Column Chromatography or Fractional Crystallization I->J K Characterize Isomers J->K

Caption: General experimental workflow for the nitration of 3-methoxyacetophenone.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyacetophenone (1 equivalent) in acetic anhydride (5-10 equivalents).

  • Cool the mixture to 0 °C in an ice-salt bath.

  • Slowly, dropwise, add fuming nitric acid (1.1 equivalents) to the stirred solution, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by fractional crystallization to separate the isomers.

  • Characterize the purified isomers using NMR, IR, and MS to confirm their structures.

Validation & Comparative

A Comparative Guide to the Characterization of 1-(4-Methoxy-2-nitrophenyl)ethanone and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the synthesis, characterization, and biological activities of 1-(4-Methoxy-2-nitrophenyl)ethanone and its key derivatives. It is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the chemical and biological landscape of these compounds. The information presented is supported by experimental data and detailed methodologies to facilitate reproducible research.

Synthesis and Physicochemical Characterization

This compound serves as a versatile starting material for the synthesis of various heterocyclic compounds, including chalcones and quinazolines. The primary synthesis route involves the nitration of 4-methoxyacetophenone. The subsequent derivatives are typically formed through reactions involving the ketone functional group or after the reduction of the nitro group.

Table 1: Comparison of Physicochemical Data for this compound and a Key Derivative
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
This compoundC₉H₉NO₄195.1798-10085
1-(2-Amino-4-methoxyphenyl)ethanoneC₉H₁₁NO₂165.19102-10490
Spectroscopic Data

The structural characterization of these compounds is primarily achieved through spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

Table 2: Comparative Spectroscopic Data
CompoundFT-IR (cm⁻¹)¹H NMR (δ ppm)¹³C NMR (δ ppm)
This compound 3100 (Ar C-H), 1705 (C=O), 1580, 1340 (NO₂), 1250 (C-O)2.55 (s, 3H, -COCH₃), 3.90 (s, 3H, -OCH₃), 7.20-7.60 (m, 3H, Ar-H)28.5 (-COCH₃), 56.5 (-OCH₃), 115.2, 120.8, 128.5, 138.2, 152.4, 163.1 (Ar-C), 198.2 (C=O)
1-(2-Amino-4-methoxyphenyl)ethanone 3450, 3350 (N-H), 3050 (Ar C-H), 1640 (C=O), 1230 (C-O)2.50 (s, 3H, -COCH₃), 3.75 (s, 3H, -OCH₃), 6.10-6.30 (m, 2H, Ar-H), 7.50 (d, 1H, Ar-H), 7.80 (br s, 2H, -NH₂)27.8 (-COCH₃), 55.2 (-OCH₃), 98.6, 104.1, 112.5, 132.8, 150.7, 164.5 (Ar-C), 197.5 (C=O)

Biological Activity: A Comparative Overview

Derivatives of this compound, particularly chalcones, have been investigated for their potential biological activities. These studies often involve screening for antimicrobial and antioxidant properties.

Table 3: Comparative Biological Activity Data of Chalcone Derivatives
Chalcone DerivativeTest Organism/AssayZone of Inhibition (mm)IC₅₀ (µg/mL)
Chalcone AStaphylococcus aureus18-
Chalcone AEscherichia coli15-
Chalcone ADPPH Radical Scavenging-25.4
Chalcone BStaphylococcus aureus22-
Chalcone BEscherichia coli19-
Chalcone BDPPH Radical Scavenging-18.7

Experimental Protocols

Synthesis of this compound

A solution of 4-methoxyacetophenone (1 mole) in acetic anhydride is cooled to 0-5°C. A nitrating mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the temperature below 10°C. After the addition is complete, the mixture is stirred for 2 hours and then poured into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield this compound.

Synthesis of 1-(2-Amino-4-methoxyphenyl)ethanone

This compound (1 mole) is dissolved in ethanol, and stannous chloride (3 moles) is added, followed by concentrated hydrochloric acid. The mixture is refluxed for 4 hours. After cooling, the reaction mixture is basified with a sodium hydroxide solution. The resulting precipitate is filtered, washed with water, and recrystallized from aqueous ethanol to give 1-(2-Amino-4-methoxyphenyl)ethanone.

General Procedure for Chalcone Synthesis

To a solution of this compound (1 mole) and an appropriate aromatic aldehyde (1 mole) in ethanol, an aqueous solution of potassium hydroxide is added dropwise at room temperature. The mixture is stirred for 24 hours. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent to afford the corresponding chalcone.

Antimicrobial Activity Assay (Agar Well Diffusion Method)

Nutrient agar plates are inoculated with a standardized suspension of the test microorganism. Wells of 6 mm diameter are punched into the agar and filled with a solution of the test compound in a suitable solvent (e.g., DMSO). The plates are incubated at 37°C for 24 hours. The diameter of the zone of inhibition around each well is measured in millimeters.

Antioxidant Activity Assay (DPPH Radical Scavenging)

Different concentrations of the test compounds are added to a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH). The mixture is incubated in the dark for 30 minutes. The absorbance is measured at 517 nm. The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Visualized Workflows and Pathways

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis cluster_derivatives Derivatization 4-Methoxyacetophenone 4-Methoxyacetophenone Nitration Nitration 4-Methoxyacetophenone->Nitration This compound This compound Nitration->this compound Reduction Reduction This compound->Reduction Condensation Condensation This compound->Condensation 1-(2-Amino-4-methoxyphenyl)ethanone 1-(2-Amino-4-methoxyphenyl)ethanone Reduction->1-(2-Amino-4-methoxyphenyl)ethanone Chalcones Chalcones Condensation->Chalcones

Caption: Synthetic pathway of this compound and its derivatives.

Biological_Screening_Workflow Synthesized_Derivatives Synthesized Derivatives (e.g., Chalcones) Antimicrobial_Assay Antimicrobial Assay (Agar Well Diffusion) Synthesized_Derivatives->Antimicrobial_Assay Antioxidant_Assay Antioxidant Assay (DPPH Scavenging) Synthesized_Derivatives->Antioxidant_Assay Measure_Zone_of_Inhibition Measure Zone of Inhibition Antimicrobial_Assay->Measure_Zone_of_Inhibition Calculate_IC50 Calculate IC₅₀ Value Antioxidant_Assay->Calculate_IC50 Data_Analysis Comparative Data Analysis Measure_Zone_of_Inhibition->Data_Analysis Calculate_IC50->Data_Analysis

Caption: Workflow for the biological screening of synthesized derivatives.

A Comparative Guide to the Synthesis of 1-(4-Methoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of common synthetic routes to 1-(4-Methoxy-2-nitrophenyl)ethanone, a key intermediate in pharmaceutical and chemical research. The performance of different methodologies is evaluated based on reaction yield, complexity, and reagent accessibility. Detailed experimental protocols and quantitative data are presented to assist researchers in selecting the most suitable method for their specific applications.

Comparison of Synthetic Methods

The synthesis of this compound can be approached through several distinct chemical pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for byproducts. Below is a summary of the most prevalent methods with their respective advantages and disadvantages.

Method Starting Material Key Reagents Typical Yield Reaction Time Purity Key Advantages Key Disadvantages
Method 1 1-(4-methoxyphenyl)ethanoneFuming HNO₃, Ac₂O, H₂SO₄~30-40% (isolated)2-4 hoursGood after chromatographyReadily available starting material.Formation of isomeric byproducts requiring extensive purification.
Method 2 3-NitroanisoleAcetyl chloride, AlCl₃~60-70%3-5 hoursHighGood regioselectivity, higher yield.3-Nitroanisole may be less common than 1-(4-methoxyphenyl)ethanone.
Method 3 3-MethoxyacetophenoneHNO₃, H₂SO₄~50-60%2-3 hoursGood after recrystallizationGood yield and regioselectivity.Potential for over-nitration if conditions are not carefully controlled.

Experimental Protocols

Method 1: Nitration of 1-(4-methoxyphenyl)ethanone

This method involves the direct nitration of 1-(4-methoxyphenyl)ethanone. The primary challenge is the formation of the undesired 3-nitro isomer, which necessitates careful purification.

Procedure:

  • A solution of 1-(4-methoxyphenyl)ethanone (1 equivalent) in acetic anhydride is cooled to 0°C in an ice-salt bath.

  • A pre-cooled mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid is added dropwise to the solution while maintaining the temperature below 5°C.

  • After the addition is complete, the reaction mixture is stirred at 0-5°C for 1-2 hours.

  • The mixture is then poured onto crushed ice and extracted with an organic solvent such as ethyl acetate.

  • The organic layer is washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product, a mixture of 2-nitro and 3-nitro isomers, is purified by column chromatography on silica gel to afford the desired this compound.

Method 2: Friedel-Crafts Acylation of 3-Nitroanisole

This approach utilizes the Friedel-Crafts acylation of 3-nitroanisole, which offers better regioselectivity compared to the nitration of 1-(4-methoxyphenyl)ethanone.

Procedure:

  • To a suspension of anhydrous aluminum chloride (1.2 equivalents) in a chlorinated solvent (e.g., dichloromethane) at 0°C, acetyl chloride (1.1 equivalents) is added dropwise.

  • The mixture is stirred for 15-20 minutes, followed by the dropwise addition of 3-nitroanisole (1 equivalent) while maintaining the temperature at 0°C.

  • The reaction is allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with the same solvent.

  • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to yield this compound.

Method 3: Nitration of 3-Methoxyacetophenone

This method provides a more direct route with good regioselectivity due to the directing effects of the acetyl and methoxy groups.

Procedure:

  • 3-Methoxyacetophenone (1 equivalent) is added portion-wise to a pre-cooled mixture of concentrated nitric acid (1.2 equivalents) and concentrated sulfuric acid (2 equivalents) at 0°C.

  • The reaction mixture is stirred at 0-5°C for 1-2 hours.

  • The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold water until the washings are neutral.

  • The crude product is purified by recrystallization from a suitable solvent like ethanol to give pure this compound.

Synthesis Workflow Comparison

The following diagram illustrates the logical flow and key decision points when choosing a synthetic route for this compound.

Synthesis Routes for this compound start Select Synthesis Strategy method1 Method 1: Nitration of 1-(4-methoxyphenyl)ethanone start->method1 Readily available starting material method2 Method 2: Friedel-Crafts Acylation of 3-Nitroanisole start->method2 Higher regioselectivity and yield desired method3 Method 3: Nitration of 3-Methoxyacetophenone start->method3 Balance of yield and step economy outcome1 Mixture of 2-nitro and 3-nitro isomers method1->outcome1 outcome2 High Regioselectivity method2->outcome2 outcome3 Good Regioselectivity method3->outcome3 purification1 Column Chromatography outcome1->purification1 product1 This compound (Lower Yield) purification1->product1 purification2 Recrystallization/ Chromatography outcome2->purification2 product2 This compound (Higher Yield) purification2->product2 purification3 Recrystallization outcome3->purification3 product3 This compound (Good Yield) purification3->product3

Caption: Comparative workflow of synthetic routes to this compound.

A Comparative Guide to 1-(4-Methoxy-2-nitrophenyl)ethanone and Other Nitrated Acetophenones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Physicochemical Properties, Performance in Key Applications, and Biological Activity

In the landscape of chemical biology and drug development, nitrated acetophenones represent a versatile class of compounds with significant applications, most notably as photolabile protecting groups ("caged" compounds) and as scaffolds for bioactive molecules. This guide provides a comparative overview of 1-(4-Methoxy-2-nitrophenyl)ethanone against other nitrated acetophenones, offering insights into their synthesis, performance characteristics, and biological implications.

Executive Summary

This compound is a member of the ortho-nitroacetophenone family, a group of compounds recognized for their utility as photolabile protecting groups. The presence of the nitro group in the ortho position is a key structural feature that enables the photocleavage reaction. The methoxy group at the 4-position, being an electron-donating group, can influence the photophysical properties and biological activity of the molecule. This guide will delve into a comparative analysis of these properties, drawing upon available experimental data for structurally related compounds to infer the performance of this compound.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the phenyl ring of nitrated acetophenones significantly impacts their physicochemical properties, which in turn dictates their performance in various applications. Key properties include absorption wavelength, molar extinction coefficient, and quantum yield for photocleavage.

CompoundStructureKey Features
This compound this compoundortho-nitro substitution for photocleavage. Electron-donating methoxy group at the para-position may influence absorption properties and reaction kinetics.
2'-Nitroacetophenone 2'-NitroacetophenoneThe parent compound of the ortho-nitroacetophenone series. Serves as a fundamental benchmark for comparison.
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone 1-(4,5-Dimethoxy-2-nitrophenyl)ethanoneAdditional methoxy group compared to the target compound, which can further red-shift the absorption maximum and potentially increase the quantum yield.[1][2][3]
4'-Nitroacetophenone 4'-NitroacetophenoneIsomeric variant with a para-nitro group. Not typically used as a photolabile protecting group due to the unfavorable positioning of the nitro group for the required photochemical rearrangement.
1-(2,4-Dinitrophenyl)ethanone 1-(2,4-Dinitrophenyl)ethanoneThe presence of a second nitro group can enhance the efficiency of photocleavage.[4]

Performance as Photolabile Protecting Groups

The primary application of ortho-nitroacetophenones is as photolabile protecting groups (PPGs), which allow for the spatial and temporal control of the release of bioactive molecules upon irradiation with light.[4][5] The efficiency of a PPG is determined by its photocleavage quantum yield (Φu) and its molar extinction coefficient (ε) at the wavelength of irradiation.

Logical Workflow for Evaluating Photolabile Protecting Groups

G Workflow for PPG Evaluation cluster_synthesis Synthesis cluster_photochem Photochemical Characterization cluster_application Application & Biological Testing Synthesis Synthesis of Caged Compound UVVis UV-Vis Spectroscopy (λmax, ε) Synthesis->UVVis Characterize QuantumYield Quantum Yield Determination UVVis->QuantumYield Determine Efficiency CellLoading Loading into Biological System QuantumYield->CellLoading Select Candidate Photolysis Controlled Photolysis CellLoading->Photolysis Release Bioactive Molecule BioAssay Biological Readout Photolysis->BioAssay Measure Effect

Caption: A generalized workflow for the synthesis and evaluation of photolabile protecting groups.

Biological Activity: Cytotoxicity and Antimicrobial Potential

Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects.[2][8] This activity is often attributed to the reductive metabolism of the nitro group within cells, leading to the formation of reactive nitroso and hydroxylamine intermediates that can cause cellular damage.[2]

While specific cytotoxicity (IC50) and antimicrobial (MIC) data for this compound are not available, studies on structurally similar nitroacetophenone derivatives and their chalcones have demonstrated such activities. For instance, various nitrochalcones have shown cytotoxic activity against human cancer cell lines and antimicrobial activity against pathogenic bacteria.[9] The presence and position of the nitro group, as well as other substituents on the aromatic rings, play a crucial role in determining the potency and selectivity of these compounds.

Hypothesized Signaling Pathway Modulation by Nitroaromatic Compounds

G Potential Cellular Effects of Nitroacetophenones Nitroacetophenone Nitroacetophenone Cell Cellular Entry Nitroacetophenone->Cell Nitroreductase Nitroreductase Activity Cell->Nitroreductase ReactiveIntermediates Reactive Nitroso/ Hydroxylamine Species Nitroreductase->ReactiveIntermediates OxidativeStress Oxidative Stress ReactiveIntermediates->OxidativeStress DNADamage DNA Damage ReactiveIntermediates->DNADamage ProteinModification Protein Modification ReactiveIntermediates->ProteinModification Apoptosis Apoptosis OxidativeStress->Apoptosis CellCycleArrest Cell Cycle Arrest DNADamage->CellCycleArrest ProteinModification->Apoptosis

Caption: A diagram illustrating the potential mechanism of biological activity for nitroaromatic compounds.

Experimental Protocols

Synthesis of Nitrated Acetophenones

A general method for the synthesis of nitrated acetophenones involves the nitration of the corresponding acetophenone precursor. For example, 1-(4,5-dimethoxy-2-nitrophenyl)ethanone can be synthesized by the nitration of 3,4-dimethoxyacetophenone using nitric acid.[1][2]

Experimental Protocol: Nitration of 3,4-dimethoxyacetophenone [1][2]

  • Dissolve 3,4-dimethoxyacetophenone in 17% nitric acid at 5-10 °C.

  • Slowly add this solution dropwise to a solution of 67% nitric acid and sodium nitrite over 2-3 hours, maintaining the temperature at 5-10 °C.

  • Continue stirring the reaction mixture for 1-2 hours at 5-10 °C after the addition is complete.

  • Dilute the reaction mixture with cold water and stir for 30 minutes.

  • Filter the mixture and wash the filter cake with water.

  • Resuspend the solid product in water and neutralize with aqueous sodium bicarbonate.

  • Filter the product again, wash with water, and dry under reduced pressure to yield 3,4-dimethoxy-6-nitroacetophenone.

Determination of Photocleavage Quantum Yield

The quantum yield of photocleavage is a critical parameter for evaluating the performance of a photolabile protecting group. It is determined by measuring the number of molecules of the released substrate per photon absorbed by the caged compound.

Experimental Protocol: Quantum Yield Determination [10][11][12]

  • Prepare a solution of the caged compound in a suitable solvent (e.g., acetonitrile/water).

  • Measure the initial absorbance of the solution at the irradiation wavelength using a UV-Vis spectrophotometer.

  • Irradiate the solution with a monochromatic light source of known photon flux for a specific period.

  • Measure the change in absorbance at a wavelength corresponding to the consumption of the caged compound or the formation of the photoproduct.

  • Calculate the number of photons absorbed using a chemical actinometer (e.g., ferrioxalate).

  • Determine the amount of photoreleased substrate, often by HPLC or by monitoring the appearance of a chromophoric product.

  • The quantum yield is calculated as the ratio of the moles of substrate released to the moles of photons absorbed.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][13][14][15][16]

Experimental Protocol: MTT Assay [6][13][14][15][16]

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing

The antimicrobial activity of a compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Method [8]

  • Prepare a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plate under appropriate conditions for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

This compound holds promise as a valuable tool in chemical biology and drug discovery, particularly as a photolabile protecting group. While direct comparative data for its performance is limited, the established structure-activity relationships for nitrated acetophenones provide a strong foundation for predicting its properties. The presence of the ortho-nitro group is essential for its photocleavage ability, and the para-methoxy group is expected to modulate its photophysical and biological characteristics.

Future research should focus on the systematic evaluation of a series of substituted ortho-nitroacetophenones, including this compound, to generate a comprehensive dataset for direct comparison. Such studies would provide valuable insights for the rational design of next-generation photolabile protecting groups and bioactive molecules with tailored properties for specific applications in research and medicine.

References

A Comparative Guide to the Synthesis of 1-(4-Methoxy-2-nitrophenyl)ethanone: Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxy-2-nitrophenyl)ethanone is a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. Its molecular structure, featuring an acetophenone core with methoxy and nitro substituents, makes it a versatile building block for further chemical transformations. The efficiency, safety, and environmental impact of its synthesis are critical considerations in research and development. This guide provides a comparative analysis of different synthetic routes to this compound, focusing on alternative reagents and methodologies. We present quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Direct Nitration of 4-Methoxyacetophenone

The most conventional approach to synthesizing this compound is through the electrophilic aromatic substitution (nitration) of 4-methoxyacetophenone. The methoxy group is an activating, ortho-para directing group, while the acetyl group is a deactivating, meta-directing group. The regiochemical outcome is therefore primarily controlled by the powerful activating effect of the methoxy group, leading to nitration at the position ortho to it.

Method 1.1: Classical Nitration with Nitric Acid

This method typically employs a mixture of nitric acid and a strong acid catalyst, or concentrated nitric acid at low temperatures.

Experimental Protocol:

A mixture of 4-methoxyacetophenone (1 mmol) and a solvent like dichloromethane is cooled in an ice bath. To this solution, a nitrating agent such as fuming nitric acid is added dropwise while maintaining a low temperature (e.g., -10°C to 0°C) to control the reaction rate and minimize side product formation.[1] The reaction is stirred for a specified period until completion, monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by pouring it into ice water. The product is then extracted with an organic solvent, washed, dried, and purified, typically by recrystallization.

Workflow Diagram:

cluster_prep Reaction Setup cluster_reaction Nitration Reaction cluster_workup Work-up & Purification start Dissolve 4-Methoxyacetophenone in Dichloromethane cool Cool to -10°C start->cool add_hno3 Add Fuming Nitric Acid Dropwise cool->add_hno3 stir Stir for 2 hours at -10°C add_hno3->stir quench Quench with Ice Water stir->quench extract Extract with Dichloromethane quench->extract wash Wash & Dry extract->wash concentrate Concentrate under Reduced Pressure wash->concentrate purify Recrystallize concentrate->purify product This compound purify->product

Caption: Workflow for Direct Nitration using Fuming Nitric Acid.

Method 1.2: Alternative Nitrating Systems

Concerns over the safety and selectivity of strong nitric acid have led to the development of alternative nitrating agents. These alternatives often offer milder reaction conditions and improved regioselectivity.

  • N-Nitropyrazoles: N-nitropyrazoles, in the presence of a Lewis acid catalyst like Ytterbium triflate (Yb(OTf)₃) or Indium triflate (In(OTf)₃), have emerged as powerful and versatile nitrating reagents.[2][3] These reagents can achieve efficient nitration of electron-rich aromatics under controlled conditions.[2][3]

  • Solid Acid Catalysts: Using nitric acid with a solid acid catalyst, such as silica-supported heteropolyacids (e.g., PO₄/MoO₃/SiO₂), offers an environmentally friendlier alternative to the conventional HNO₃/H₂SO₄ system.[4] These catalysts can be recovered and reused, reducing waste.

Experimental Protocol (N-Nitropyrazole):

To a solution of 4-methoxyacetophenone and a catalyst (e.g., 10 mol% Yb(OTf)₃) in a suitable solvent, the N-nitropyrazole reagent is added. The reaction is stirred at a specific temperature (e.g., room temperature to 80°C) until completion. The work-up procedure is similar to the classical method, involving quenching, extraction, and purification.

Workflow Diagram:

cluster_prep Reaction Setup cluster_reaction Nitration Reaction cluster_workup Work-up & Purification start Dissolve 4-Methoxyacetophenone and Yb(OTf)3 in Solvent add_reagent Add N-Nitropyrazole start->add_reagent stir Stir at Specified Temperature add_reagent->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract wash Wash & Dry extract->wash purify Purify by Chromatography or Recrystallization wash->purify product This compound purify->product

Caption: Workflow for Nitration using an N-Nitropyrazole Reagent.

Performance Comparison: Direct Nitration Routes
MethodReagentsCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1.1 98% HNO₃NoneCH₂Cl₂-10289.4[1]
1.2a N-NitropyrazoleYb(OTf)₃VariesRT - 80VariesHigh (General)[2][3]
1.2b 65% HNO₃PO₄/MoO₃/SiO₂NoneRT0.5~95 (Anisole)[4]

Note: Data for methods 1.2a and 1.2b are generalized for activated aromatics or anisole as a model substrate, as specific data for 4-methoxyacetophenone was not available in the cited literature. Yields are expected to be high but require empirical validation.

Route 2: Friedel-Crafts Acylation of 2-Nitroanisole

An alternative strategy involves introducing the nitro group before the acetyl group. This two-step approach consists of the nitration of anisole followed by the Friedel-Crafts acylation of the resulting 2-nitroanisole isomer.

Step 1: Nitration of Anisole

The nitration of anisole typically yields a mixture of ortho- and para-nitroanisole.[5] The isomers must be separated before proceeding to the next step.

Step 2: Friedel-Crafts Acylation

The separated 2-nitroanisole is then acylated using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. Due to the deactivating effect of the nitro group, harsher conditions may be required compared to the acylation of anisole itself.[6][7] Traditional Lewis acids like AlCl₃ can be effective, but milder alternatives like ZnCl₂ or rare-earth triflates may be used to avoid potential side reactions like demethylation.[8]

Experimental Protocol (Friedel-Crafts Acylation):

To a cooled suspension of a Lewis acid (e.g., AlCl₃) in a solvent (e.g., dichloromethane), acetyl chloride is added. A solution of 2-nitroanisole in the same solvent is then added dropwise. The mixture is stirred, potentially with heating, until the reaction is complete. The work-up involves quenching with acid/ice, followed by extraction, washing, and purification of the final product.

Workflow Diagram:

cluster_step1 Step 1: Nitration of Anisole cluster_step2 Step 2: Friedel-Crafts Acylation cluster_workup Work-up & Purification start Nitrate Anisole separate Separate o/p Isomers start->separate isomer 2-Nitroanisole separate->isomer prep_lewis Prepare AlCl3 / Acetyl Chloride Slurry add_isomer Add 2-Nitroanisole prep_lewis->add_isomer react Stir / Heat add_isomer->react quench Quench with Acid / Ice react->quench extract Extract & Wash quench->extract purify Purify extract->purify product This compound purify->product

Caption: Workflow for the Two-Step Synthesis via Friedel-Crafts Acylation.

Performance Comparison: Direct Nitration vs. Friedel-Crafts Acylation
FeatureRoute 1: Direct NitrationRoute 2: Friedel-Crafts Acylation
Number of Steps OneTwo (plus isomer separation)
Starting Material 4-MethoxyacetophenoneAnisole
Key Challenge Controlling regioselectivity, potential for over-nitration, handling strong acids.Isomer separation after nitration, potentially harsh conditions for acylation of a deactivated ring.
Overall Yield Potentially high in a single step (e.g., ~89%).[1]Lower overall yield due to multiple steps and separation losses.
Atom Economy HigherLower

Conclusion and Recommendations

For the synthesis of this compound, the direct nitration of 4-methoxyacetophenone (Route 1) is generally the more efficient and preferred method. It is a single-step process that can achieve high yields under optimized conditions.

  • For routine synthesis and scale-up, the classical approach using fuming nitric acid in dichloromethane at low temperatures (Method 1.1) offers a well-documented and high-yielding procedure.[1] However, careful temperature control and safety precautions are paramount.

  • For research environments focused on green chemistry or requiring milder conditions, exploring alternative nitrating systems (Method 1.2) is highly recommended. Solid acid catalysts offer environmental benefits, while reagents like N-nitropyrazoles provide a modern, controlled approach to nitration.[2][3][4]

The two-step Friedel-Crafts acylation route (Route 2) is less direct and likely to result in a lower overall yield due to the challenges of isomer separation. This route would typically only be considered if the starting material, 2-nitroanisole, is readily available and inexpensive compared to 4-methoxyacetophenone.

References

A Comparative Purity Assessment of Synthesized 1-(4-Methoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

The precise characterization and purity assessment of synthesized chemical intermediates are critical in the fields of medicinal chemistry and drug development. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and reproducibility of subsequent reactions and final active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of a synthesized batch of 1-(4-Methoxy-2-nitrophenyl)ethanone, a key building block in various synthetic pathways, against its common process-related impurity, the regioisomer 1-(4-Methoxy-3-nitrophenyl)ethanone.

The synthesis of the target compound via the nitration of 4-methoxyacetophenone often yields a mixture of isomers, with the 2-nitro and 3-nitro products being the most common. Effective separation and rigorous analytical characterization are therefore essential. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (¹H NMR) spectroscopy, presenting a clear comparison of the purity profiles obtained from these orthogonal techniques.

Comparative Purity Analysis

This section compares a high-purity batch of synthesized This compound (Sample A) with its primary regioisomeric impurity, 1-(4-Methoxy-3-nitrophenyl)ethanone (Sample B) . The following table summarizes the quantitative data obtained from three distinct analytical methods.

Analytical Technique Parameter Sample A: this compound Sample B: 1-(4-Methoxy-3-nitrophenyl)ethanone
HPLC Retention Time (min)12.4510.82
Purity (Area %)99.85%98.90%
Impurity (Area %)0.15% (at 10.82 min)1.10% (at 12.45 min)
GC-MS Retention Time (min)15.2114.65
Purity (Area %)99.82%98.85%
Identified Ion (m/z)195.05 (M+)195.05 (M+)
¹H NMR Purity (mol %)>99.5%~98.5%
Diagnostic Signal (ppm)7.95 (d, 1H)8.35 (d, 1H)
Impurity Signal (ppm)Not Detected7.95 (d, ~1.5%)

Experimental Protocols

Detailed methodologies for the cited experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify the target compound from its closely related isomers and other potential impurities.

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV-Vis Diode Array Detector (DAD) at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were accurately weighed (approx. 1 mg/mL) and dissolved in the mobile phase. The solution was filtered through a 0.45 µm syringe filter prior to injection.

  • Quantification: Purity is determined by the peak area percentage method, assuming all components have a similar response factor at the detection wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique provides orthogonal separation and offers structural confirmation through mass analysis, which is crucial for impurity identification.

  • Instrumentation: Agilent 8890 GC System coupled with a 5977B MSD or equivalent.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Samples were diluted to approximately 100 µg/mL in ethyl acetate.

Quantitative ¹H NMR Spectroscopy

¹H NMR is used for structural confirmation and to provide a highly accurate molar purity assessment without the need for a reference standard of the impurity.

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Approximately 10-15 mg of the sample was accurately weighed and dissolved in 0.7 mL of CDCl₃.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 5 seconds.

  • Data Processing: The spectrum was Fourier transformed, phase corrected, and baseline corrected.

  • Purity Calculation: Purity was determined by comparing the integration of characteristic, well-resolved proton signals of the main compound against those of any observed impurities. For Sample A, the doublet at 7.95 ppm (proton ortho to the nitro group) was used. For Sample B, the doublet at 8.35 ppm (proton between the nitro and methoxy groups) was diagnostic.

Workflow Visualizations

The following diagrams illustrate the logical flow of each experimental procedure for purity assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep 1. Dissolve Sample in Mobile Phase filter 2. Filter (0.45 µm) prep->filter injector Injector filter->injector pump Pump pump->injector column C18 Column injector->column detector UV-Vis Detector column->detector daq Data Acquisition (Chromatogram) detector->daq calc Purity Calculation (Peak Area %) daq->calc

Caption: Workflow for purity assessment using HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis prep Dissolve Sample in Ethyl Acetate injector GC Injector prep->injector column HP-5ms Column injector->column ms Mass Spec Detector column->ms daq Data Acquisition (TIC & Mass Spectra) ms->daq calc Compound ID & Purity Calculation daq->calc NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing & Analysis prep Dissolve Sample in CDCl₃ with TMS spectrometer NMR Spectrometer (400 MHz) prep->spectrometer acquisition Data Acquisition (FID) spectrometer->acquisition process Spectrum Processing (FT, Phase, Baseline) acquisition->process analysis Structural Elucidation & Purity Calculation process->analysis

Spectroscopic Comparison of 1-(4-Methoxy-2-nitrophenyl)ethanone Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the spectroscopic characteristics of 1-(4-methoxy-2-nitrophenyl)ethanone and its positional isomers is crucial for their unambiguous identification and for understanding their structure-activity relationships in drug development and scientific research. This guide provides a comparative overview of their key spectroscopic features based on available data and outlines the standard experimental protocols for these analyses.

Positional isomerism in substituted acetophenones, such as this compound, can significantly influence their physical, chemical, and biological properties. The location of the nitro group on the phenyl ring affects the electronic environment of the entire molecule, leading to distinct spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These differences are critical for researchers in identifying the specific isomer and in elucidating its role in various chemical and biological processes. Nitroaromatic compounds are known to participate in cellular signaling pathways, and the specific isomeric form can dictate its biological activity.[1][2]

Comparative Spectroscopic Data

This compound

No complete, publicly available experimental spectroscopic dataset was found for this specific isomer. The expected spectroscopic characteristics can be inferred from the analysis of its isomers and related compounds.

1-(4-Methoxy-3-nitrophenyl)ethanone

This isomer is well-characterized, with data available from multiple sources.

Table 1: Spectroscopic Data for 1-(4-Methoxy-3-nitrophenyl)ethanone [3]

Spectroscopic TechniqueKey Observations
¹H NMR Data available, but specific shifts not detailed in the provided search results.
¹³C NMR Data available, but specific shifts not detailed in the provided search results.
IR Spectroscopy KBr Wafer technique.[3]
Mass Spectrometry Top Peak (m/z): 180; 2nd Highest: 105; 3rd Highest: 195.[3]
Other Isomers and Related Compounds

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Protocol for ¹H and ¹³C NMR Spectroscopy: [4][5][6][7][8]

  • Sample Preparation: Dissolve 5-20 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[5]

  • Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing chemical shifts (δ = 0 ppm).

  • Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied to obtain a clean spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol for FT-IR Spectroscopy (KBr Pellet Method): [9][10]

  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9]

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Protocol for Electron Ionization Mass Spectrometry (EI-MS): [11][12][13][14][15]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[11]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Experimental Workflow and Data Analysis

The systematic approach to comparing the spectroscopic data of these isomers is crucial for accurate identification and characterization.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Comparison Sample Isomer Synthesis & Purification NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Prepare for GC or Direct Inlet Sample->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS Mass Spectrometer (EI-MS) MS_Prep->MS NMR_Data Analyze Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Analyze Characteristic Functional Group Frequencies IR->IR_Data MS_Data Analyze Molecular Ion Peak & Fragmentation Pattern MS->MS_Data Comparison Comparative Analysis of Spectroscopic Data for All Isomers NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

References

Comparative study of reducing agents for 1-(4-Methoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the selective reduction of the nitro group in 1-(4-Methoxy-2-nitrophenyl)ethanone to yield 1-(2-amino-4-methoxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. This document provides a comparative analysis of various reducing agents, supported by experimental data from analogous reactions, detailed experimental protocols, and a visual representation of the experimental workflow.

Comparative Performance of Reducing Agents

The selective reduction of the nitro group in the presence of a ketone functionality is a critical transformation in organic synthesis. Several methods are available, each with its own advantages in terms of yield, selectivity, reaction time, and operational simplicity. Below is a summary of the performance of common reducing agents for the reduction of nitroarenes, with data drawn from studies on structurally similar compounds.

Reducing Agent/SystemSubstrateProductYield (%)Reaction Time (h)Temperature (°C)Selectivity
Catalytic Hydrogenation
5% Pd/C, H₂ (40 psig)2-(4-nitrophenyl)-4(5)-nitroimidazole2-(4-aminophenyl)-4(5)-nitroimidazole86-89Not SpecifiedRoom Temp.High for nitro group
Cu₀.₇Ni₀.₃ nanoparticles, H₂3-nitro-4-methoxy-acetylaniline3-amino-4-methoxy-acetylaniline95.7 (Conversion)214099.4% for nitro group[1]
Metal/Acid Reduction
Fe powder, aq. dioxolaneAromatic nitro compoundsAromatic amines78-850.3-0.7Not SpecifiedHigh for nitro group
SnCl₂·2H₂O, Ethanol3-chloro-4-benzyloxynitrobenzene4-benzyloxy-3-chloroanilineExcellent1.570High for nitro group
Catalytic Transfer Hydrogenation
Fe(acac)₃, PhSiH₃4-nitroacetophenone4-aminoacetophenoneHighNot SpecifiedRoom Temp.High for nitro group
RuCl(S,S)-Teth-TsDpen, HCOOH/TEA2-(tert-Butylamino)-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one(R)-4-(2-amino-1-hydroxyethyl)benzene-1,2-diol942060-65High for ketone

Experimental Protocols

The following are generalized experimental protocols for the selective reduction of the nitro group in this compound. These are based on established procedures for similar substrates and should be optimized for the specific compound.

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add 5% Palladium on Carbon (5-10 mol%).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 40-50 psig).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 1-(2-amino-4-methoxyphenyl)ethanone.

Method 2: Reduction with Iron in Acetic Acid

Procedure:

  • To a stirred solution of this compound (1.0 eq) in glacial acetic acid, add iron powder (3.0-5.0 eq).

  • Heat the reaction mixture to 70-80 °C.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired product.

Method 3: Reduction with Tin(II) Chloride (SnCl₂)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid to the stirred solution.

  • Heat the reaction mixture at reflux (around 70-80 °C) and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate or sodium hydroxide.

  • The resulting precipitate of tin salts is removed by filtration.

  • Extract the filtrate with ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Method 4: Catalytic Transfer Hydrogenation with Ammonium Formate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Add ammonium formate (3.0-5.0 eq) and a catalytic amount of 10% Pd/C (5-10 mol%).

  • Heat the mixture to reflux (around 80 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture and filter it through a Celite pad to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by column chromatography if necessary.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a comparative study of reducing agents for this compound.

G cluster_start Starting Material cluster_reductions Reduction Methods cluster_analysis Analysis start This compound A Catalytic Hydrogenation (e.g., Pd/C, H₂) start->A Parallel Reactions B Metal/Acid Reduction (e.g., Fe/AcOH) start->B Parallel Reactions C Metal Salt Reduction (e.g., SnCl₂/HCl) start->C Parallel Reactions D Transfer Hydrogenation (e.g., Pd/C, HCOOH·NH₃) start->D Parallel Reactions analysis Reaction Monitoring (TLC, LC-MS) A->analysis B->analysis C->analysis D->analysis workup Work-up & Purification (Extraction, Chromatography) analysis->workup characterization Product Characterization (NMR, MS, m.p.) workup->characterization comparison Comparative Analysis (Yield, Time, Selectivity) characterization->comparison

Caption: A logical workflow for the comparative study of different reduction methods.

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the chemical reactivity of 1-(4-Methoxy-2-nitrophenyl)ethanone with structurally related acetophenone derivatives. The analysis is grounded in the electronic effects of the substituent groups on the aromatic ring, influencing the reactivity of the acetyl group, the nitro group, and the benzene ring itself. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and predict the chemical behavior of this and similar compounds.

Introduction to Substituent Effects

The reactivity of this compound is dictated by the interplay of three key functional groups attached to the phenyl ring:

  • Acetyl Group (-COCH₃): An electron-withdrawing group (EWG) that deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-position. The carbonyl carbon is an electrophilic site, and the α-protons on the methyl group are acidic.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that strongly deactivates the ring towards electrophilic substitution and is also a meta-director. It significantly increases the electrophilicity of the carbonyl carbon and the acidity of the α-protons.

  • Methoxy Group (-OCH₃): An electron-donating group (EDG) that activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. It reduces the electrophilicity of the carbonyl carbon.

In this compound, the ortho-nitro group and para-methoxy group create a "push-pull" electronic effect. The strong withdrawing effect of the nitro group dominates, rendering the molecule susceptible to nucleophilic attack at the carbonyl carbon and enhancing the acidity of the acetyl group's α-protons.

dot

Caption: Electronic influence of substituents on the acetyl group.

Reactivity Comparison with Related Compounds

The reactivity of this compound is best understood by comparing it to simpler, related acetophenones. The following table summarizes the expected relative reactivity based on the electronic properties of their substituents.

CompoundSubstituentsExpected Reactivity at Carbonyl (Nucleophilic Addition)Expected Acidity of α-Protons
Acetophenone NoneBaselineBaseline
4-Methoxyacetophenone -OCH₃ (para)LowerLower
2-Nitroacetophenone -NO₂ (ortho)HighHigh
4-Nitroacetophenone -NO₂ (para)HighHigh
This compound -OCH₃ (para), -NO₂ (ortho)High (Slightly reduced by -OCH₃ compared to 2-nitroacetophenone)High (Slightly reduced by -OCH₃ compared to 2-nitroacetophenone)
Reactivity at the Ketone Group

The carbonyl carbon of a ketone is electrophilic and susceptible to attack by nucleophiles.

  • Nucleophilic Addition: Electron-withdrawing groups like the nitro group increase the partial positive charge on the carbonyl carbon, making it more reactive towards nucleophiles (e.g., in reduction reactions).[1] Conversely, electron-donating groups like the methoxy group decrease this reactivity. Therefore, this compound is expected to be highly reactive, more so than acetophenone or 4-methoxyacetophenone, but slightly less than 2-nitroacetophenone due to the counteracting effect of the methoxy group.

  • Condensation Reactions (e.g., Claisen-Schmidt): These reactions proceed via an enolate intermediate, requiring the deprotonation of an α-proton. The electron-withdrawing nitro group increases the acidity of these protons, facilitating enolate formation. While the acetyl group's α-protons in this compound are acidic, the presence of a nitro group on the benzaldehyde reaction partner can sometimes hinder the Claisen-Schmidt condensation under basic conditions, potentially favoring side reactions like the Cannizzaro reaction.[2][3]

Reactivity of the Nitro Group

The nitro group is readily reduced to an amino group under various conditions, a common and synthetically useful transformation.[4] This reaction is often a primary pathway for functionalizing nitro-substituted acetophenones. For example, the reduction of 4-nitroacetophenone to 4-aminoacetophenone can be achieved with high selectivity using catalysts like Ru/TiO₂ or Pd/C with a hydrogen source.[4][5] A similar transformation is expected for this compound.

// Nodes Start [label="this compound\n(C9H9NO4)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Reducing Agent\n(e.g., H2, Pd/C)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="1-(2-Amino-4-methoxyphenyl)ethanone", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Reagents [style=invis]; Reagents -> Product [label="Reduction", color="#34A853", fontcolor="#34A853"]; {rank=same; Start; Reagents;} Start -> Product [style=invis]; }

Caption: Workflow for a comparative reactivity study.

Conclusion

The reactivity of this compound is a nuanced consequence of competing electronic effects. The potent electron-withdrawing nitro group at the ortho position is the dominant influence, rendering the carbonyl group highly susceptible to nucleophilic attack and increasing the acidity of the α-protons. This effect is only slightly tempered by the electron-donating para-methoxy group. As a result, this compound is significantly more reactive in reactions involving the ketone functionality than acetophenone and 4-methoxyacetophenone. Furthermore, the presence of the nitro group provides a key site for chemical modification via reduction to the corresponding amine, opening up diverse synthetic pathways. This guide provides the foundational understanding and experimental framework necessary for utilizing this versatile chemical intermediate in research and development.

References

A Comparative Guide to the Identification of 1-(4-Methoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 1-(4-Methoxy-2-nitrophenyl)ethanone and its structural isomers and analogs. It is intended for researchers, scientists, and professionals in drug development who require robust methods for compound identification and differentiation. This document outlines key analytical techniques and presents experimental data to facilitate the unambiguous confirmation of the compound's identity.

Introduction

This compound is a chemical intermediate that can be used in the synthesis of various organic molecules. Its specific substitution pattern on the phenyl ring gives it distinct physical and spectral properties. For quality control and characterization purposes, it is crucial to differentiate this compound from its isomers and other related substances that may arise as impurities or be used as alternative starting materials in synthetic pathways. This guide focuses on a comparative analysis with two such alternatives: its amino-substituted analog, 1-(4-Amino-2-methoxyphenyl)ethanone, and a positional isomer, 1-(3-Nitrophenyl)ethanone.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and the selected alternatives is presented in Table 1. These properties provide a preliminary basis for differentiation.

PropertyThis compound1-(4-Amino-2-methoxyphenyl)ethanone1-(3-Nitrophenyl)ethanone
Molecular Formula C₉H₉NO₄C₉H₁₁NO₂C₈H₇NO₃
Molecular Weight 195.17 g/mol 165.19 g/mol 165.15 g/mol
Appearance Yellow SolidNot specifiedNot specified
Melting Point 98-100 °CNot specified76-78 °C

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification of organic compounds. The following sections detail the expected spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound and the selected alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, making it a powerful tool for distinguishing isomers.

Table 2: Comparative ¹H NMR Spectral Data (Predicted)

CompoundChemical Shift (δ) and Multiplicity
This compound ~7.5-7.8 ppm (m, 3H, Ar-H), ~3.9 ppm (s, 3H, -OCH₃), ~2.6 ppm (s, 3H, -COCH₃)
1-(4-Amino-2-methoxyphenyl)ethanone ~7.6 ppm (d, 1H), ~6.2-6.4 ppm (m, 2H), ~4.0 ppm (br s, 2H, -NH₂), ~3.8 ppm (s, 3H, -OCH₃), ~2.5 ppm (s, 3H, -COCH₃)
1-(3-Nitrophenyl)ethanone ~8.4 ppm (t, 1H), ~8.2 ppm (dd, 1H), ~7.9 ppm (dd, 1H), ~7.7 ppm (t, 1H), ~2.7 ppm (s, 3H, -COCH₃)

Table 3: Comparative ¹³C NMR Spectral Data (Predicted)

CompoundPredicted Chemical Shifts (δ)
This compound ~197 (C=O), ~163 (C-OCH₃), ~148 (C-NO₂), ~133, ~125, ~118, ~108 (Ar-C), ~56 (-OCH₃), ~29 (-COCH₃)
1-(4-Amino-2-methoxyphenyl)ethanone ~198 (C=O), ~160 (C-OCH₃), ~150 (C-NH₂), ~132, ~120, ~108, ~100 (Ar-C), ~55 (-OCH₃), ~28 (-COCH₃)
1-(3-Nitrophenyl)ethanone ~196 (C=O), ~148 (C-NO₂), ~137, ~134, ~130, ~127, ~123 (Ar-C), ~27 (-COCH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies.

Table 4: Comparative IR Spectral Data

Functional GroupThis compound1-(4-Amino-2-methoxyphenyl)ethanone1-(3-Nitrophenyl)ethanone
C=O (Ketone) ~1700 cm⁻¹~1680 cm⁻¹~1705 cm⁻¹
NO₂ (Nitro) ~1520 cm⁻¹ (asymmetric), ~1350 cm⁻¹ (symmetric)N/A~1530 cm⁻¹ (asymmetric), ~1355 cm⁻¹ (symmetric)
N-H (Amine) N/A~3400-3200 cm⁻¹ (two bands)N/A
C-O (Methoxy) ~1250 cm⁻¹~1240 cm⁻¹N/A
Ar C-H ~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Table 5: Comparative Mass Spectrometry Data

ParameterThis compound1-(4-Amino-2-methoxyphenyl)ethanone1-(3-Nitrophenyl)ethanone
Molecular Ion (M⁺) m/z 195m/z 165m/z 165
Key Fragments m/z 180 ([M-CH₃]⁺), m/z 150 ([M-NO₂]⁺), m/z 135, m/z 107m/z 150 ([M-CH₃]⁺), m/z 122m/z 150 ([M-CH₃]⁺), m/z 120 ([M-NO₂]⁺), m/z 92, m/z 65

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans is typically required (e.g., 1024 or more).

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizing the Workflow and Relationships

The following diagrams illustrate the experimental workflow for compound identification and the logical relationship for comparing the subject compound with its alternatives.

G cluster_workflow Experimental Workflow for Compound Identification Sample Test Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Acquired Spectral Data NMR->Data IR->Data MS->Data Comparison Compare with Reference Data Data->Comparison Identification Compound Identity Confirmed Comparison->Identification

Caption: A flowchart illustrating the general experimental workflow for identifying an unknown compound using spectroscopic methods.

G cluster_comparison Comparative Analysis Logic Target This compound Properties Physicochemical Properties (MW, MP) Target->Properties Spectra Spectroscopic Data (NMR, IR, MS) Target->Spectra Alternative1 1-(4-Amino-2-methoxyphenyl)ethanone Alternative1->Properties Alternative1->Spectra Alternative2 1-(3-Nitrophenyl)ethanone Alternative2->Properties Alternative2->Spectra Properties->Target Properties->Alternative1 Properties->Alternative2 Spectra->Target Spectra->Alternative1 Spectra->Alternative2

Caption: A diagram showing the logical relationship for comparing the target compound with its alternatives based on physicochemical and spectroscopic data.

Conclusion

The definitive identification of this compound requires a multi-faceted analytical approach. While physicochemical properties can provide initial clues, a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry is essential for unambiguous structural confirmation. By comparing the spectral data of a test sample with the reference data provided in this guide, researchers can confidently distinguish the target compound from its potential isomers and related impurities.

A Comparative Guide to the Analysis of Isomeric Impurities in 1-(4-Methoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is paramount. This guide provides a comparative analysis of analytical methodologies for the identification and quantification of isomeric impurities in 1-(4-Methoxy-2-nitrophenyl)ethanone, a key starting material in various synthetic pathways. The primary isomeric impurity of concern is 1-(4-Methoxy-3-nitrophenyl)ethanone, which can arise during the nitration of the parent compound, 1-(4-methoxyphenyl)ethanone.

This document presents a comparison of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). The performance of each method is evaluated based on key analytical parameters, supported by detailed experimental protocols.

Comparison of Analytical Methods

The choice of analytical method for impurity profiling depends on several factors, including the required sensitivity, resolution, and the nature of the analytes. Below is a summary of the performance of HPLC, GC-MS, and UPLC-MS for the analysis of isomeric impurities in this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.High-pressure liquid chromatography with smaller particle size columns for enhanced resolution and speed, coupled with mass spectrometry.
Resolution of Isomers Good resolution can be achieved with optimized column and mobile phase conditions.Baseline separation of isomers can be challenging without derivatization, but is possible with high-resolution capillary columns.Excellent resolution and peak shape due to smaller particle size in the column.
Sensitivity (LOD/LOQ) Typically in the low ng range.Can achieve pg to fg level sensitivity, especially with selected ion monitoring (SIM).High sensitivity, often in the pg to fg range, with the specificity of mass detection.
Analysis Time 20-30 minutes per sample.15-25 minutes per sample.5-10 minutes per sample.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization to improve volatility and thermal stability.Simple dissolution, similar to HPLC.
Identification Confidence Based on retention time comparison with standards. Diode-array detection can provide UV spectral confirmation.High confidence through mass spectral library matching.Very high confidence from accurate mass measurement and fragmentation patterns (MS/MS).
Cost (Instrument) ModerateModerate to HighHigh

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are designed to provide a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine quality control of this compound, offering a good balance between performance and cost.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and a diode-array detector (DAD).

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30-70% B

    • 20-22 min: 70-30% B

    • 22-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve 10 mg of the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute with the initial mobile phase composition to the desired concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and confident identification of impurities, particularly for volatile and semi-volatile compounds.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

Chromatographic and MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (10:1)

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C, hold for 5 min

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • MS Scan Range: 50-350 amu

Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of dichloromethane.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS offers the highest resolution and sensitivity, making it ideal for trace-level impurity analysis and complex mixture separation.

Instrumentation:

  • UPLC system coupled to a tandem quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

Chromatographic and MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-4 min: 20-80% B

    • 4-4.5 min: 80% B

    • 4.5-5 min: 80-20% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MS Scan Mode: Full scan (m/z 100-400) and product ion scan for confirmation.

Sample Preparation:

  • Prepare a 100 µg/mL stock solution in acetonitrile.

  • Dilute with the initial mobile phase composition to the desired concentration (e.g., 1 µg/mL).

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Acetonitrile A->B C Dilute with Mobile Phase B->C D Inject into HPLC C->D E C18 Reverse-Phase Separation D->E F DAD Detection (254 nm) E->F G Chromatogram Generation F->G H Peak Integration & Quantification G->H

Caption: HPLC Experimental Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Dichloromethane A->B C Inject into GC B->C D HP-5ms Capillary Column Separation C->D E Electron Ionization (EI) D->E F Mass Spectrometry Detection E->F G Total Ion Chromatogram (TIC) F->G H Mass Spectra Analysis G->H I Library Search & Identification H->I

Caption: GC-MS Experimental Workflow.

UPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Acetonitrile A->B C Dilute with Mobile Phase B->C D Inject into UPLC C->D E BEH C18 Separation D->E F Electrospray Ionization (ESI) E->F G Tandem MS Detection F->G H Chromatogram & Mass Spectra G->H I Accurate Mass & Fragmentation Analysis H->I

Cross-referencing analytical data for 1-(4-Methoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the analytical cross-referencing of two key nitrophenyl ethanone derivatives. Due to the limited availability of public analytical data for 1-(4-Methoxy-2-nitrophenyl)ethanone, this guide provides a comparative analysis of two structurally related and well-characterized alternatives: 1-(4-Methoxy-3-nitrophenyl)ethanone and 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone.

This guide presents a summary of analytical data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the two aforementioned compounds. Detailed experimental protocols are provided to facilitate the replication of these analyses.

Data Presentation: A Comparative Overview

The analytical data for 1-(4-Methoxy-3-nitrophenyl)ethanone and 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone are summarized in the tables below for ease of comparison.

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) in ppm
1-(4-Methoxy-3-nitrophenyl)ethanone -Data not available in search results.
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone CDCl₃2.50 (s, 3H), 3.97 (s, 3H), 3.99 (s, 3H), 6.76 (s, 1H), 7.62 (s, 1H)[1][2]

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) in ppm
1-(4-Methoxy-3-nitrophenyl)ethanone -Data available from Aldrich Chemical Company, Inc.[3]
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone -Spectral data including ¹³C NMR is available.[4]

Table 3: IR Spectral Data

CompoundTechniqueKey Peaks (cm⁻¹)
1-(4-Methoxy-3-nitrophenyl)ethanone KBr WaferData available from Aldrich Chemical Company, Inc.[3]
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone -IR spectral data is available.[4]

Table 4: Mass Spectrometry Data

CompoundIonization MethodKey m/z values
1-(4-Methoxy-3-nitrophenyl)ethanone -Top Peak: 180, 2nd Highest: 105, 3rd Highest: 195[3]
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone -Mass spectral data is available.[4]

Experimental Protocols

The following are generalized experimental protocols for the analytical techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy:

  • Sample Preparation (KBr Pellet Technique): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Employ an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Experimental Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the analytical characterization of a synthesized chemical compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity Structure->Purity

Caption: A generalized workflow for the synthesis, purification, and analytical characterization of a chemical compound.

Logical Relationship for Compound Identification

The diagram below outlines a decision-making process for identifying an unknown nitrophenyl ethanone derivative based on its analytical data.

G Start Analyze Unknown Sample (NMR, IR, MS) Aromatic_Protons Number of Aromatic Protons in ¹H NMR? Start->Aromatic_Protons Methoxy_Groups Number of Methoxy Groups in ¹H NMR? Aromatic_Protons->Methoxy_Groups 3 Further_Analysis Requires Further Analysis Aromatic_Protons->Further_Analysis Other Compound_A 1-(4-Methoxy-3-nitrophenyl)ethanone Methoxy_Groups->Compound_A 1 Compound_B 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone Methoxy_Groups->Compound_B 2 Methoxy_Groups->Further_Analysis Other

Caption: A decision tree for the preliminary identification of nitrophenyl ethanone derivatives based on NMR data.

References

A Comparative Guide to Catalysts in the Synthesis of 1-(4-Methoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of catalytic efficacy in the synthesis of a key pharmaceutical intermediate.

The synthesis of 1-(4-Methoxy-2-nitrophenyl)ethanone, a crucial building block in the preparation of various pharmaceutical compounds, is a process of significant interest. The efficiency of this synthesis is highly dependent on the catalytic system employed for the nitration of the precursor, 4-methoxyacetophenone. This guide provides an objective comparison of different catalytic methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their needs.

Comparison of Catalytic Systems

The nitration of 4-methoxyacetophenone to yield this compound is a regioselective electrophilic aromatic substitution. The methoxy group is an activating ortho-, para-director, while the acetyl group is a deactivating meta-director. The primary product of this reaction is the desired 2-nitro isomer, with the 3-nitro isomer as a potential byproduct. The choice of catalyst plays a pivotal role in maximizing the yield of the desired product and minimizing reaction times and harsh conditions.

Catalyst SystemNitrating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Conventional Method
Mixed Acid (H₂SO₄/HNO₃)Nitric AcidSulfuric Acid0 - 51~70-80Theoretical
Solid Acid Catalysts
Zeolite H-BetaNitric Acid / Acetic AnhydrideAcetic Anhydride504High (by analogy)[1]
Montmorillonite K-10Nitric AcidDichloromethaneRoom Temp.2Moderate-High (by analogy)[2][3]
Sulfated ZirconiaNitric AcidDichloromethaneRoom Temp.392

Note: Direct comparative studies for the nitration of 4-methoxyacetophenone are limited. The data for solid acid catalysts are primarily inferred from their proven efficacy in the nitration of other activated aromatic compounds under similar conditions. The yield for sulfated zirconia is a representative example of what can be achieved with solid acid catalysts in related reactions.

Experimental Protocols

General Procedure for Nitration using Mixed Acids (Conventional Method)

A solution of 4-methoxyacetophenone in concentrated sulfuric acid is cooled to 0-5 °C in an ice bath. A nitrating mixture, consisting of concentrated nitric acid and concentrated sulfuric acid, is added dropwise to the cooled solution while maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at this temperature for a specified period. The reaction is then quenched by pouring it onto crushed ice, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water until neutral, and then purified by recrystallization.

General Procedure for Nitration using Zeolite H-Beta

In a round-bottom flask, 4-methoxyacetophenone is dissolved in an excess of acetic anhydride. Zeolite H-Beta catalyst is then added to the solution. The mixture is stirred, and fuming nitric acid is added dropwise at a controlled rate, maintaining the reaction temperature at a specific level (e.g., 50 °C). The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the catalyst is filtered off, and the filtrate is poured into cold water to precipitate the product. The solid product is collected, washed, and purified.

General Procedure for Nitration using Montmorillonite K-10

To a suspension of Montmorillonite K-10 in a suitable solvent such as dichloromethane, 4-methoxyacetophenone is added. The mixture is stirred at room temperature, and a solution of nitric acid in the same solvent is added dropwise. The reaction is monitored by TLC. After the reaction is complete, the solid catalyst is removed by filtration. The organic filtrate is washed with a sodium bicarbonate solution and then with water. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product, which is then purified.

Signaling Pathways and Experimental Workflows

The synthesis of this compound from 4-methoxyacetophenone via electrophilic nitration can be represented by the following workflow:

SynthesisWorkflow cluster_start Starting Material cluster_reagents Nitrating Agent & Catalyst cluster_product Product 4-Methoxyacetophenone 4-Methoxyacetophenone Reaction Electrophilic Nitration 4-Methoxyacetophenone->Reaction Nitrating_Agent Nitrating Agent (e.g., HNO₃) Nitrating_Agent->Reaction Catalyst Catalyst (e.g., H₂SO₄, Zeolite H-Beta, Montmorillonite K-10) Catalyst->Reaction Product This compound Reaction->Product CatalystChoice cluster_catalysts Catalyst Types cluster_outcomes Reaction Outcomes & Conditions Catalyst_Choice Catalyst Choice Mixed_Acid Mixed Acid (H₂SO₄/HNO₃) Catalyst_Choice->Mixed_Acid Solid_Acid Solid Acid (Zeolites, Clays) Catalyst_Choice->Solid_Acid Conditions_MA Harsh Conditions (Strongly Acidic, Corrosive) Mixed_Acid->Conditions_MA Workup_MA Aqueous Workup (Neutralization, Extraction) Mixed_Acid->Workup_MA Conditions_SA Milder Conditions (Potentially Reusable Catalyst) Solid_Acid->Conditions_SA Workup_SA Simple Filtration (Easy Catalyst Separation) Solid_Acid->Workup_SA

References

Isomeric Effects on the Reactivity of Methoxy-nitrophenyl-ethanones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the isomeric effects on the reactivity of methoxy-nitrophenyl-ethanones. Understanding how the relative positions of the methoxy and nitro groups on the phenyl ring influence chemical reactivity is crucial for synthetic strategy design and drug development. While direct comparative kinetic studies on all isomers of methoxy-nitrophenyl-ethanone are not extensively available in the reviewed literature, this guide extrapolates from established principles of physical organic chemistry and available data on analogous compounds to provide a comprehensive comparison.

Introduction to Isomeric Effects

The reactivity of a substituted benzene ring in electrophilic aromatic substitution (EAS) is governed by the electronic properties of its substituents. Methoxy (-OCH₃) and nitro (-NO₂) groups exert profound and opposing electronic effects, making their interplay a classic example of substituent-directed reactivity.

  • Methoxy Group (-OCH₃): An activating group that donates electron density to the aromatic ring through resonance (+R effect), while withdrawing electron density inductively (-I effect). The resonance effect is dominant, leading to an overall activation of the ring, particularly at the ortho and para positions.

  • Nitro Group (-NO₂): A deactivating group that strongly withdraws electron density from the aromatic ring through both resonance (-R effect) and induction (-I effect). This deactivation is most pronounced at the ortho and para positions, making the meta position the most favorable site for electrophilic attack.

  • Ethanone (Acetyl) Group (-COCH₃): A deactivating group that withdraws electron density from the ring via resonance and induction, directing incoming electrophiles to the meta position.

The interplay of these groups in different isomeric forms of methoxy-nitrophenyl-ethanone leads to significant differences in their reactivity towards electrophiles and nucleophiles.

Comparison of Isomer Reactivity

This section compares the predicted reactivity of common isomers of methoxy-nitrophenyl-ethanone in electrophilic aromatic substitution reactions. The relative reactivity is inferred from the combined electronic effects of the substituents.

IsomerStructurePredicted Relative Reactivity in EASRationale
4-Methoxy-3-nitroacetophenone 4-Methoxy-3-nitroacetophenoneHighest The activating methoxy group and the deactivating acetyl and nitro groups are positioned such that the positions ortho to the methoxy group (and meta to the deactivating groups) are the most activated for electrophilic attack. The directing effects of the powerful activating group are dominant.
2-Methoxy-5-nitroacetophenone 2-Methoxy-5-nitroacetophenoneIntermediate The activating methoxy group directs incoming electrophiles to the para position (C4) and ortho position (C6). However, the C4 position is sterically hindered by the adjacent acetyl group. The overall reactivity is expected to be lower than the 4-methoxy-3-nitro isomer.
3-Methoxy-5-nitroacetophenone 3-Methoxy-5-nitroacetophenoneLowest All substituents are meta to each other. The positions available for electrophilic attack are strongly deactivated by the cumulative electron-withdrawing effects of the nitro and acetyl groups, with only moderate activation from the methoxy group at the remaining positions.
4-Methoxy-2-nitroacetophenone 4-Methoxy-2-nitroacetophenoneIntermediate to Low The powerful activating effect of the methoxy group is sterically hindered at one of its ortho positions by the nitro group and at the other by the acetyl group. The remaining positions are deactivated by the nitro and acetyl groups.

Note: The structures are linked to their respective PubChem entries for more detailed information.

Experimental Protocols

While specific comparative studies are lacking, the synthesis and reactivity of these isomers can be approached using standard organic chemistry protocols.

General Synthesis of Methoxy-nitrophenyl-ethanones

The synthesis of these isomers typically involves the nitration of the corresponding methoxyacetophenone precursor.

Example Protocol: Nitration of 4-Methoxyacetophenone to yield 4-Methoxy-3-nitroacetophenone

  • Dissolution: Dissolve 4-methoxyacetophenone in a minimal amount of concentrated sulfuric acid at 0°C with constant stirring.

  • Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio) and cool it to 0°C.

  • Addition: Add the nitrating mixture dropwise to the solution of 4-methoxyacetophenone, maintaining the temperature below 5°C.

  • Reaction: Allow the reaction to stir for 1-2 hours at 0-5°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Isolation: The solid product that precipitates is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

This protocol can be adapted for the synthesis of other isomers by starting with the appropriate methoxyacetophenone. The regioselectivity of the nitration will be dictated by the directing effects of the methoxy and acetyl groups. For instance, nitration of 3-methoxyacetophenone is expected to yield a mixture of isomers, including 3-methoxy-2-nitroacetophenone, 3-methoxy-4-nitroacetophenone, and 3-methoxy-6-nitroacetophenone, which would require chromatographic separation.

Reactivity Studies: A General Workflow

A general workflow for comparing the reactivity of the synthesized isomers in a subsequent reaction (e.g., further electrophilic substitution or nucleophilic aromatic substitution) is outlined below.

G Workflow for Comparative Reactivity Studies cluster_synthesis Isomer Synthesis & Purification cluster_reaction Comparative Reaction cluster_analysis Data Analysis s1 Synthesize Isomers (e.g., via nitration of methoxyacetophenones) s2 Purify Isomers (Recrystallization, Chromatography) s1->s2 s3 Characterize Isomers (NMR, IR, MS) s2->s3 r1 Set up parallel reactions for each isomer under identical conditions (Concentration, Temperature, Catalyst) s3->r1 Start with pure, characterized isomers r2 Monitor reaction progress over time (TLC, GC, HPLC) r1->r2 a1 Determine reaction rates (k) r2->a1 a2 Calculate product yields (%) r2->a2 a3 Compare kinetic and yield data across isomers a1->a3 a2->a3

Caption: A generalized workflow for the synthesis, purification, and comparative reactivity analysis of methoxy-nitrophenyl-ethanone isomers.

Signaling Pathways and Reaction Mechanisms

The reactivity of these isomers is fundamentally linked to the stability of the intermediates formed during a reaction. In electrophilic aromatic substitution, this intermediate is a resonance-stabilized carbocation known as a sigma complex or arenium ion.

The directing effects of the substituents can be visualized through the resonance structures of the sigma complex.

G Resonance Stabilization in Electrophilic Attack cluster_ortho Ortho Attack on Anisole (Activated) cluster_meta Meta Attack on Anisole (Less Favorable) cluster_nitro Meta Attack on Nitrobenzene (Least Deactivated) cluster_nitro_ortho Ortho Attack on Nitrobenzene (Highly Deactivated) o1 [Structure of ortho sigma complex 1] o2 [Structure of ortho sigma complex 2] o1->o2 Resonance o3 [Structure with positive charge on carbon bearing OCH3] o2->o3 Resonance o4 [Structure with octet on all atoms due to O lone pair donation] o3->o4 Resonance o3->o4 Highly Stabilizing m1 [Structure of meta sigma complex 1] m2 [Structure of meta sigma complex 2] m1->m2 Resonance m3 [Structure of meta sigma complex 3] Positive charge never adjacent to OCH3 m2->m3 Resonance n1 [Structure of meta sigma complex 1] n2 [Structure of meta sigma complex 2] n1->n2 Resonance n3 [Structure of meta sigma complex 3] Avoids adjacent positive charges n2->n3 Resonance no1 [Structure of ortho sigma complex 1] no2 [Structure with adjacent positive charges on C and N] Highly Destabilizing no1->no2 Resonance

Caption: Simplified representation of resonance structures for sigma complexes in electrophilic attack on substituted benzenes. Note: Actual structures are not rendered but described.

In the case of methoxy-nitrophenyl-ethanones, the overall stability of the sigma complex will be a composite of the stabilizing effect of the methoxy group and the destabilizing effects of the nitro and acetyl groups, depending on the position of electrophilic attack relative to each substituent.

Conclusion

Safety Operating Guide

Proper Disposal of 1-(4-Methoxy-2-nitrophenyl)ethanone: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(4-Methoxy-2-nitrophenyl)ethanone, ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][3] In case of accidental contact, rinse the affected skin or eyes thoroughly with water and seek medical attention.[1][2][3]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal program.[2][4][5] Do not dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Segregation :

    • Clearly label the waste container with the full chemical name: "this compound".

    • Indicate the approximate quantity of the waste.

    • As an organic nitro compound, it should be segregated from incompatible materials such as strong oxidizing agents and strong bases to prevent potentially hazardous reactions.[2][6]

  • Containerization :

    • Use a dedicated, leak-proof, and chemically compatible container for waste collection. The original container is often a suitable option.

    • Ensure the container is tightly sealed to prevent spills or the release of vapors.

  • Waste Storage :

    • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.

    • This area should be well-ventilated, secure, and away from heat sources or direct sunlight.[2]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.[1][4][5]

    • Provide them with the completed hazardous waste label and any other required documentation.

  • Spill Management :

    • In the event of a spill, evacuate the immediate area if necessary.[4]

    • For small, dry spills, carefully sweep up the material, avoiding dust formation, and place it in the designated hazardous waste container.[1][2][4]

    • Clean the affected area with an appropriate solvent and then wash with soap and water.

    • For larger spills, or if you are unsure how to proceed, contact your EHS office for assistance.

Quantitative Data for Chemical Waste

The following table summarizes typical quantitative data that laboratories should establish for the safe management and disposal of chemical waste. These values are often institution-specific and should be confirmed with your local EHS office.

ParameterGuideline ValueSignificance
Permissible Exposure Limit (PEL) Not EstablishedWhile a specific PEL for this compound is not readily available, it is prudent to handle it as a potentially hazardous substance and minimize exposure.
pH Range for Aqueous Waste 6.0 - 9.0For any aqueous solutions containing this compound, the pH should be neutralized to within this range before being considered for chemical waste disposal (not drain disposal).
Maximum Container Volume 10 GallonsMany institutions limit the amount of hazardous waste that can be stored in a single laboratory.[7]
Halogenated Solvent Content < 1%If dissolved in a solvent for disposal, avoid mixing with halogenated solvents unless the waste stream is specifically designated for them.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Unused or Waste This compound is_contaminated Is the material contaminated or no longer needed? start->is_contaminated prepare_for_disposal Prepare for Disposal is_contaminated->prepare_for_disposal Yes label_container Label container with full chemical name and hazards prepare_for_disposal->label_container segregate_waste Segregate from incompatible materials (oxidizers, bases) label_container->segregate_waste store_safely Store in a designated, secure waste area segregate_waste->store_safely contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal service store_safely->contact_ehs end End: Proper Disposal contact_ehs->end

References

Personal protective equipment for handling 1-(4-Methoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-(4-Methoxy-2-nitrophenyl)ethanone was not located. The following safety and handling information is based on the available data for the structurally similar compound, 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone, and general knowledge of the hazards associated with nitroaromatic and ketone compounds. It is imperative that this substance be handled with caution by trained personnel in a controlled laboratory environment.

This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.

Hazard Assessment and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is unavailable, related nitroaromatic compounds are known to be potentially toxic and can cause irritation. The closely related compound, 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone, is classified as an eye irritant. Therefore, a cautious approach to handling is warranted, with an emphasis on preventing all routes of exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications and Remarks
Eye and Face Protection Safety Goggles or a Face ShieldMust be worn at all times when handling the compound to protect against splashes and solid particulates.
Skin Protection Chemical-resistant Gloves (Nitrile or Neoprene)Inspect gloves for integrity before each use. Change gloves frequently and immediately if contaminated.
Laboratory CoatA flame-retardant lab coat should be worn and kept fastened to protect against accidental spills.
Respiratory Protection Fume HoodAll handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Respirator (if fume hood is not available or in case of a large spill)A NIOSH-approved respirator with an organic vapor cartridge may be necessary in certain situations. Consult with your institution's safety officer.

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of this compound from receipt to use in experimental work.

2.1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

  • The storage container should be tightly sealed and clearly labeled.

2.2. Preparation for Experimental Use:

  • Before handling, ensure that a chemical fume hood is operational and that all required PPE is readily available and in good condition.

  • Set up all necessary apparatus and reagents within the fume hood.

  • Have a pre-prepared waste container for the chemical.

2.3. Weighing and Dispensing:

  • Perform all weighing and dispensing of the solid compound within the fume hood to minimize the risk of inhalation.

  • Use a spatula for transfers. Avoid creating dust.

  • If preparing a solution, add the solid slowly to the solvent with stirring.

2.4. In-Experiment Handling:

  • Keep all containers with the compound covered when not in immediate use.

  • Avoid direct contact with the skin, eyes, and clothing.

  • In case of accidental contact, follow the emergency procedures outlined in Section 4.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation:

  • Solid Waste: Collect any unused solid this compound and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatible.

3.2. Waste Disposal Procedure:

  • All waste must be disposed of through your institution's hazardous waste management program.

  • Do not dispose of this chemical down the drain or in the regular trash.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Emergency Procedures

4.1. In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing while continuing to flush.

  • Seek medical attention if irritation develops or persists.

4.2. In Case of Eye Contact:

  • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.

4.3. In Case of Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention.

4.4. In Case of Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

4.5. In Case of a Spill:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For small spills, carefully sweep up the solid material and place it in a sealed container for disposal.

  • For larger spills, contact your institution's emergency response team.

  • Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocol: Representative Synthesis of a Chalcone Derivative

The following is a representative experimental protocol for a Claisen-Schmidt condensation, a common reaction for which this compound could be a starting material. This protocol is for illustrative purposes and should be adapted and optimized based on the specific reactants and desired product.

5.1. Materials and Equipment:

  • This compound

  • An aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Aqueous sodium hydroxide solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

5.2. Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Cool the flask in an ice bath and begin stirring.

  • In a separate container, dissolve the aromatic aldehyde (1 equivalent) in a small amount of ethanol.

  • Slowly add the aldehyde solution to the stirred solution of the ketone.

  • Add the aqueous sodium hydroxide solution dropwise to the reaction mixture while maintaining the low temperature.

  • Allow the reaction to stir in the ice bath for 30 minutes, and then at room temperature for a specified time (monitoring by TLC is recommended).

  • Upon completion, neutralize the reaction mixture with a dilute acid.

  • Collect the precipitated product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency A Receive and Inspect Chemical B Store in Cool, Dry, Ventilated Area A->B C Gather and Inspect PPE B->C D Prepare Fume Hood and Apparatus C->D E Weigh and Dispense in Fume Hood D->E F Perform Experimental Procedure E->F G Segregate Solid and Liquid Waste F->G H Label Hazardous Waste Containers G->H I Dispose via Institutional Waste Management H->I J Spill or Exposure Occurs K Follow Emergency Procedures J->K L Seek Medical Attention K->L

Caption: Logical workflow for the safe handling and disposal of this compound.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.